Product packaging for 2-chloro-9-methyl-9H-purine(Cat. No.:CAS No. 2346-73-8)

2-chloro-9-methyl-9H-purine

Cat. No.: B1588304
CAS No.: 2346-73-8
M. Wt: 168.58 g/mol
InChI Key: AMVDDOZWEOPXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-chloro-9-methyl-9H-purine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B1588304 2-chloro-9-methyl-9H-purine CAS No. 2346-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-9-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVDDOZWEOPXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428064
Record name 2-chloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2346-73-8
Record name 2-chloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-9-methyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-chloro-9-methyl-9H-purine

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explain the underlying principles of its reactivity and utility, offering field-proven insights into its application.

This compound is a substituted purine, a class of molecules fundamental to biochemistry (e.g., adenine, guanine). Its synthetic value is derived from the purine scaffold, which is prevalent in biologically active molecules, and the strategically placed chloro group at the C2 position, which serves as a versatile reactive handle. The methyl group at the N9 position prevents tautomerization and directs the regioselectivity of further reactions, making it a predictable and reliable intermediate.

Quantitative data for the molecule is summarized below for quick reference.

PropertyValueSource(s)
CAS Number 2346-73-8[1]
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 129-130 °C[1]
Solubility Limited solubility in water; soluble in organic solvents such as methanol, ethyl acetate, and DMF.[3]

Spectroscopic Characterization: Verifying Identity

Expected Spectroscopic Data:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H NMR ~8.1SingletH-8The sole proton on the purine ring system, deshielded by adjacent nitrogen atoms.
¹H NMR ~3.9SingletN-CH₃Protons of the methyl group attached to the N9 nitrogen.
¹³C NMR ~153SingletC-2Carbon bearing the chloro group, significantly influenced by adjacent nitrogens.
¹³C NMR ~152SingletC-4Quaternary carbon in the pyrimidine portion of the ring.
¹³C NMR ~151SingletC-6Quaternary carbon in the pyrimidine portion of the ring.
¹³C NMR ~146SingletC-8Carbon attached to the H-8 proton.
¹³C NMR ~130SingletC-5Quaternary carbon at the fusion of the two rings.
¹³C NMR ~30SingletN-CH₃Carbon of the N9-methyl group.

Note: Expected shifts are based on data for 2,6-dichloro-9-methyl-9H-purine in CDCl₃ and may vary slightly based on solvent and experimental conditions.[2]

Chemical Reactivity: The Cornerstone of Synthetic Utility

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr) . The purine ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic nature is further amplified by the electron-withdrawing chloro-substituent, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[4][5]

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5] The stability of this intermediate is key. In the case of purines, attack at the C2 (and C6) position is favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogens through resonance, providing significant stabilization.[6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

This reactivity makes this compound an excellent precursor for generating diverse libraries of purine derivatives. The chlorine at C2 can be readily displaced by a wide array of nucleophiles, including:

  • N-Nucleophiles: Ammonia, primary and secondary amines.[7]

  • O-Nucleophiles: Alcohols, phenols (in the presence of a base).

  • S-Nucleophiles: Thiols.

These transformations are foundational in the synthesis of compounds for biological screening, particularly in the development of kinase inhibitors where the purine scaffold mimics the endogenous ATP ligand.[3][8]

Recommended Synthetic Protocol: N9-Methylation of 2-Chloropurine

A reliable method for the synthesis of this compound is the direct N-alkylation of the commercially available 2-chloro-9H-purine. The following protocol is adapted from a robust procedure used for a similar substrate.[2] The key challenge in purine alkylation is controlling regioselectivity (N9 vs. N7). Using a carbonate base in a polar aprotic solvent like DMF typically favors the thermodynamically more stable N9-alkylated product.

Synthesis_Workflow Start 2-Chloro-9H-purine + Iodomethane Reaction Add K₂CO₃ in DMF Stir at 0°C to RT Start->Reaction Workup Quench with Water Extract with Ethyl Acetate Reaction->Workup Purification Silica Gel Chromatography Workup->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloro-9H-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.6 M), add potassium carbonate (K₂CO₃, 3.0 eq). Cool the suspension to 0 °C in an ice bath.

  • Alkylation: Add iodomethane (CH₃I, 5.0 eq) dropwise to the stirred suspension.

    • Causality Insight: Using a significant excess of the alkylating agent ensures the reaction goes to completion. K₂CO₃ acts as the base to deprotonate the purine, forming the nucleophilic purine anion.

  • Reaction Monitoring: Allow the reaction mixture to stir continuously, slowly warming to room temperature over several hours (e.g., 5-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the pure this compound.

    • Self-Validating System: The purity of the final product should be confirmed by NMR spectroscopy and compared against the expected data (Section 2), and its melting point should be measured.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. The purine core is a well-established "hinge-binding" motif for many protein kinases. By displacing the C2-chloro group with various amine-containing fragments, chemists can systematically explore the chemical space around the purine core to optimize binding affinity, selectivity, and pharmacokinetic properties.[8] This approach has been successfully used to develop inhibitors for a range of kinases implicated in cancer and inflammatory diseases.[9]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from closely related chloropurines indicates that it should be handled with care.[10]

  • Hazard Class: Likely harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a comprehensive technical overview of this compound, grounding its chemical properties in mechanistic principles to empower its effective use in research and development.

References

An In-depth Technical Guide to 2-chloro-9-methyl-9H-purine (CAS 2346-73-8): A Cornerstone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-chloro-9-methyl-9H-purine in Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. As a member of the purine family, which forms the backbone of nucleic acids and plays a crucial role in numerous biological processes, this compound and its derivatives are of significant interest for therapeutic applications.[1] The strategic placement of a chloro substituent at the 2-position and a methyl group at the 9-position of the purine core imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of a diverse array of biologically active molecules.[2][3]

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, key chemical transformations, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis and research.

PropertyValueSource
CAS Number 2346-73-8N/A
Molecular Formula C₆H₅ClN₄N/A
Molecular Weight 168.58 g/mol N/A
Melting Point 135-136 °C[4]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents.N/A

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the N9-methyl group protons around δ 3.8-4.0 ppm. The C8-H proton of the purine ring would appear as a singlet further downfield, typically in the range of δ 8.0-8.5 ppm. The C6-H proton would also be a singlet in a similar region.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms of the purine core and the methyl group. The N9-methyl carbon would resonate in the aliphatic region (around 30-35 ppm). The purine carbons would appear in the aromatic region (δ 130-160 ppm), with the chlorinated carbon (C2) showing a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Synthesis of this compound

The synthesis of this compound typically involves the selective N9-methylation of a suitable purine precursor. A common and efficient method is the alkylation of 2,6-dichloropurine.

Reaction Scheme: N9-Methylation of 2,6-Dichloropurine

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 2,6-Dichloropurine 2,6-Dichloropurine Reaction_Node N9-Alkylation 2,6-Dichloropurine->Reaction_Node Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Reaction_Node Base Base (e.g., K2CO3) Base->Reaction_Node Solvent Solvent (e.g., DMF) Solvent->Reaction_Node Conditions Room Temperature, 12h Conditions->Reaction_Node Target This compound Isomer Isomeric Byproducts (e.g., N7-methylation) Reaction_Node->Target Reaction_Node->Isomer

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)[2]

Materials:

  • 2,6-Dichloropurine (1.0 eq)

  • Methyl iodide (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Acetone

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 2,6-dichloropurine (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF.

  • To the stirred suspension, add methyl iodide (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the suspension to remove the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mobile phase of acetone/dichloromethane (e.g., 5:95 v/v) to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is crucial to prevent the hydrolysis of the chloropurines and the alkylating agent.

  • Base: Potassium carbonate acts as a base to deprotonate the purine ring, facilitating the nucleophilic attack on the methyl iodide. An excess is used to ensure complete reaction.

  • Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Purification: Column chromatography is necessary to separate the desired N9-methylated product from the isomeric N7-methylated byproduct and any unreacted starting material.

Key Chemical Reactions and Reactivity

The chemical reactivity of this compound is dominated by the chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SₙAr).[6][7][8][9] This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor for creating diverse chemical libraries for drug screening.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the purine ring system activates the C2 position for attack by nucleophiles. Common nucleophiles include amines, alcohols, and thiols.

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products Start This compound Reaction_Node SₙAr Start->Reaction_Node Amine R-NH2 Amine->Reaction_Node Alkoxide R-O- Alkoxide->Reaction_Node Thiolate R-S- Thiolate->Reaction_Node Amine_Product 2-amino-9-methyl-9H-purine derivative Ether_Product 2-alkoxy-9-methyl-9H-purine derivative Thioether_Product 2-alkylthio-9-methyl-9H-purine derivative Reaction_Node->Amine_Product Reaction_Node->Ether_Product Reaction_Node->Thioether_Product

Caption: Nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[10][11] this compound can participate in these reactions to introduce aryl or vinyl groups at the C2 position.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Purine This compound Reaction_Node Suzuki-Miyaura Coupling Purine->Reaction_Node Boronic_Acid Aryl/Vinyl Boronic Acid (R-B(OH)2) Boronic_Acid->Reaction_Node Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Node Base Base (e.g., K2CO3) Base->Reaction_Node Solvent Solvent (e.g., Toluene/DME) Solvent->Reaction_Node Coupled_Product 2-aryl/vinyl-9-methyl-9H-purine Reaction_Node->Coupled_Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile scaffold for the synthesis of potent and selective kinase inhibitors.[3][12][13] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The purine core mimics the structure of ATP, the natural substrate for kinases, making purine derivatives ideal candidates for competitive kinase inhibitors.

A common synthetic strategy involves a multi-step approach where functional groups are sequentially introduced at the C6 and C2 positions of the purine ring, starting from a 2-chloro-9-alkylpurine intermediate.

Workflow for the Synthesis of 2,6,9-Trisubstituted Purine Kinase Inhibitors

G Start 2,6-Dichloropurine Step1 N9-Alkylation (e.g., Methylation) Start->Step1 Intermediate1 2,6-Dichloro-9-methyl-9H-purine Step1->Intermediate1 Step2 Selective C6 SₙAr (e.g., with an amine) Intermediate1->Step2 Intermediate2 2-Chloro-6-substituted-9-methyl-9H-purine Step2->Intermediate2 Step3 C2 Functionalization (SₙAr or Cross-Coupling) Intermediate2->Step3 Final_Product 2,6,9-Trisubstituted Purine (Kinase Inhibitor) Step3->Final_Product

Caption: General workflow for synthesizing kinase inhibitors.

This modular approach allows for the creation of large libraries of compounds with diverse substitutions at the C2 and C6 positions, which is essential for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.

Examples of Kinase Targets:

Derivatives of this compound have been investigated as inhibitors of several important oncogenic kinases, including:

  • Bcr-Abl: A tyrosine kinase implicated in chronic myeloid leukemia (CML).[2]

  • Bruton's tyrosine kinase (BTK): A key component of the B-cell receptor signaling pathway, targeted in B-cell malignancies.[2]

  • FMS-like tyrosine kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).[2]

  • Cyclin-dependent kinases (CDKs): Master regulators of the cell cycle, making them attractive targets for cancer therapy.[3][12]

Conclusion: A Versatile and Indispensable Tool for Chemical Biology and Drug Discovery

This compound is more than just a chemical compound; it is a strategic tool that empowers medicinal chemists to explore vast chemical space in the quest for novel therapeutics. Its well-defined reactivity, coupled with the biological significance of the purine scaffold, ensures its continued importance in the synthesis of next-generation kinase inhibitors and other targeted therapies. The synthetic methodologies outlined in this guide provide a framework for the rational design and efficient production of innovative drug candidates, underscoring the enduring value of this versatile intermediate in advancing human health.

References

2-chloro-9-methyl-9H-purine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-9-methyl-9H-purine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and illuminate its critical role as a versatile intermediate in the creation of potent, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights grounded in established scientific literature.

Core Physicochemical Properties

This compound is a substituted purine, a class of molecules fundamental to nucleic acid chemistry and cellular signaling. The presence of a chlorine atom at the 2-position and a methyl group at the 9-position makes it a valuable and reactive scaffold for further chemical modification.

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, providing a reactive handle for introducing diverse functionalities. The methyl group at the N9 position is crucial; by occupying this site, it directs further substitutions to other positions on the purine ring, preventing the formation of N7/N9 isomeric mixtures that often complicate the synthesis of purine derivatives. This pre-alkylation is a key strategic choice that simplifies downstream reactions and purification, enhancing overall workflow efficiency.

Below is a summary of its key quantitative properties.

PropertyValueSource(s)
Molecular Formula C₆H₅ClN₄[1][2][3][4]
Molecular Weight 168.58 g/mol [1][2]
CAS Number 2346-73-8[1][2][5]
Physical State Solid
Synonyms 2-chloro-9-methylpurine[1]

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound.

Synthesis and Characterization

The synthesis of N9-alkylated purines is a cornerstone of medicinal chemistry. The primary strategy involves the direct alkylation of a purine precursor. A common challenge in purine chemistry is controlling the site of alkylation, as both the N7 and N9 positions are often reactive. The choice of starting material, base, and solvent system is critical to achieving high regioselectivity.

A reliable method for synthesizing this compound would be the N-alkylation of 2-chloropurine. A similar procedure has been documented for the synthesis of 2,6-dichloro-9-methyl-9H-purine from 2,6-dichloropurine using iodomethane and potassium carbonate in DMF.[6] This provides a validated framework for the targeted synthesis.

G start Start: 2-chloropurine + Iodomethane dissolve Dissolve 2-chloropurine in anhydrous DMF start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_base Add K₂CO₃ (Base) cool->add_base add_alkyl Add Iodomethane (CH₃I) add_base->add_alkyl react Stir at 0°C (e.g., 5 hours) add_alkyl->react quench Quench with H₂O react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify via Silica Gel Chromatography concentrate->purify end_product Product: This compound purify->end_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established procedures for N9-alkylation of purine scaffolds.[6]

  • Reagent Preparation : To a solution of 2-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: DMF is an excellent polar aprotic solvent that readily dissolves the purine and salt. K₂CO₃ is a mild base chosen to deprotonate the N9 position of the purine ring, creating the nucleophilic purine anion required for the subsequent reaction. Cooling the reaction to 0°C helps to control the reaction rate and minimize potential side reactions.

  • Alkylation : To the cooled suspension, add iodomethane (CH₃I, 5.0 eq) dropwise.

    • Causality: Iodomethane is the methylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction where the purine anion attacks the methyl group. An excess is used to drive the reaction to completion.

  • Reaction Monitoring : Allow the mixture to stir continuously at 0°C for several hours (e.g., 5 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Trustworthiness: Monitoring by TLC is a self-validating step. By comparing the reaction mixture to the starting material spot, one can confirm the consumption of the reactant and the formation of a new, typically less polar, product.

  • Work-up : Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

    • Causality: Quenching with water dissolves the inorganic salts (like KI and excess K₂CO₃) and stops the reaction. The product, being more organic, will partition into the ethyl acetate layer during extraction.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.

    • Causality: The brine wash removes residual water from the organic layer. MgSO₄ is a drying agent. Column chromatography separates the target compound from any unreacted starting material, N7-isomer, or other impurities, yielding the pure this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product therapeutic itself. Instead, it serves as a highly valuable intermediate for building more complex molecules with therapeutic potential. Its utility stems from the reactivity of the chlorine at the C2 position and the blocked N9 position, which allows for selective modifications at other sites, primarily C6, via nucleophilic aromatic substitution.

Intermediate for Kinase Inhibitors

A significant application of this purine scaffold is in the synthesis of kinase inhibitors.[7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Purine derivatives can mimic ATP, the natural substrate for kinases, and act as competitive inhibitors.

Derivatives of this compound have been investigated as inhibitors of various kinases, including:

  • Bcr-Abl, BTK, and FLT3-ITD : These are key targets in certain types of leukemia.[7]

  • Cyclin-Dependent Kinases (CDKs) : These are central to cell cycle control, and their inhibition is a strategy for cancer therapy.[8]

The synthesis of these inhibitors often involves a nucleophilic substitution at the C6 position of a related precursor, 2,6-dichloro-9-methyl-purine, followed by further modification at the C2 position. The fundamental purine core is what provides the ATP-mimetic structure.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase Tyrosine Kinase (e.g., Bcr-Abl) receptor->kinase Activates substrate Substrate Protein kinase->substrate p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates atp ATP atp->kinase Binds to Active Site proliferation Cell Proliferation & Survival p_substrate->proliferation Signal Transduction inhibitor Purine-based Inhibitor (Derivative) inhibitor->kinase Blocks ATP Binding Site

Caption: Kinase inhibition by a purine-based drug derivative.

Precursor for Antiviral Agents

The purine scaffold is also fundamental to the development of antiviral drugs, particularly nucleoside and nucleotide analogs that interfere with viral replication.[9][10] Derivatives of this compound have been explored in the synthesis of inhibitors against viruses like Hepatitis C (HCV).[11] These compounds can act as chain terminators during viral RNA synthesis or as inhibitors of viral enzymes.

Scaffold for Other Therapeutic Targets

The versatility of the this compound scaffold has led to its use in developing inhibitors for other important cellular targets, such as the molecular chaperone Hsp90, which is critical for the stability of many proteins involved in cancer progression.[12]

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, proper safety protocols are mandatory when handling this compound and its precursors.

  • Handling : Always handle the compound in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[13] Avoid formation of dust and aerosols.[13]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[13] For long-term stability, storage in an inert atmosphere at low temperatures (e.g., 2-8°C) is recommended for similar purine compounds.

  • Hazards : While specific data for this exact compound is limited, related chlorinated purines are classified as harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[14]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations. Discharge into the environment must be avoided.[13]

Conclusion

This compound represents a quintessential building block in modern medicinal chemistry. Its pre-defined N9-methylation and reactive C2-chloro group provide a reliable and versatile platform for the synthesis of complex purine derivatives. From kinase inhibitors in oncology to antiviral agents, the strategic use of this intermediate enables the efficient exploration of chemical space and the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any research program focused on purine-based drug discovery.

References

Introduction: The Strategic Importance of 2-chloro-9-methyl-9H-purine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-chloro-9-methyl-9H-purine

As a Senior Application Scientist, one frequently encounters molecular scaffolds that serve as pivotal starting points for complex synthetic endeavors. This compound is a prime example of such a scaffold. While not a therapeutic agent in itself, its value lies in its versatile reactivity, which medicinal chemists exploit to construct vast libraries of purine derivatives. The purine core is a cornerstone of numerous biologically active molecules, most notably as a key component of DNA and RNA, but also as the foundational structure for a class of kinase inhibitors used in oncology and immunology. The strategic placement of a chloro group at the 2-position and a methyl group at the 9-position of the purine ring provides a stable, yet reactive, handle for introducing molecular diversity. This guide offers a comprehensive overview of its structure, synthesis, and chemical behavior, providing researchers with the foundational knowledge required to leverage this important intermediate in drug discovery programs.

Core Molecular Identity: Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is systematically identified by its IUPAC name and several key identifiers.

IUPAC Name: this compound[1] Synonyms: 2-chloro-9-methylpurine, 2-chloranyl-9-methyl-purine[1] CAS Number: 2346-73-8[1][2] Molecular Formula: C₆H₅ClN₄[1][3] Molecular Weight: 168.58 g/mol [1]

The structure consists of a fused bicyclic heteroaromatic system, the purine core, which is composed of a pyrimidine ring fused to an imidazole ring. The key substitutions are a chlorine atom at the C2 position and a methyl group on the nitrogen at the N9 position. The N9-methylation is particularly significant as it prevents tautomerization and directs the regioselectivity of subsequent reactions.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is essential for its synthesis, purification, and characterization. The data below is compiled from various chemical databases and is crucial for quality control in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₆H₅ClN₄[1][3]
Molecular Weight 168.58 g/mol [1]
CAS Number 2346-73-8[1]
Appearance Expected to be a solid
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Topological Polar Surface Area 43.6 Ų[4]
Canonical SMILES CN1C=NC2=CN=C(N=C21)Cl[1]
InChI Key AMVDDOZWEOPXRR-UHFFFAOYSA-N[1]
Spectroscopic Elucidation
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most downfield signals would correspond to the two aromatic protons on the purine core (H6 and H8). The N-methyl group (N9-CH₃) would appear as a sharp singlet further upfield, typically in the 3.5-4.0 ppm range, with its exact shift influenced by the solvent.

  • ¹³C NMR: The carbon spectrum will show six distinct signals for the C₆ core. The carbon atom attached to the chlorine (C2) will be significantly affected by the electronegative halogen. The methyl carbon will appear at high field. For comparison, the related compound 2,6-dichloro-9-methyl-9H-purine provides a useful reference for signal locations.[5]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a distinctive M+2 peak with about one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=N and C=C stretching vibrations from the aromatic purine core, as well as C-H stretching from the aromatic and methyl groups.

Synthesis Protocol: A Guided Pathway

The synthesis of this compound is most efficiently achieved from commercially available, more highly halogenated purines. The key challenge in purine chemistry is controlling the site of substitution (regioselectivity). A common and reliable strategy involves the selective methylation of 2,6-dichloropurine, followed by a subsequent reaction if needed, although direct methylation of 2-chloropurine is also a viable route.

A robust method for preparing N9-alkylated purines involves the reaction of the parent purine with an alkyl halide in the presence of a base.[6] The choice of base and solvent is critical to favor N9 alkylation over N7 alkylation.

Experimental Protocol: N9-Methylation of 2,6-Dichloropurine

This protocol outlines a common approach, which involves a regioselective methylation followed by a potential (though not always necessary for this specific target) selective reaction at the C6 position. A more direct synthesis might involve the methylation of 2-chloropurine. However, starting with 2,6-dichloropurine is a versatile approach that allows for diversification at both the C2 and C6 positions.[7]

  • Reaction Setup: To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

    • Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the purine and the base. K₂CO₃ is a mild base sufficient to deprotonate the purine N9-H, making it nucleophilic, while minimizing side reactions.

  • Methylation: Add methyl iodide (CH₃I) (1.1 eq) dropwise to the stirred suspension at room temperature.

    • Rationale: Methyl iodide is a potent methylating agent. Adding it dropwise helps to control any potential exotherm. A slight excess ensures complete consumption of the starting material. N9-alkylation is generally favored over N7 for steric and electronic reasons in this system.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,6-dichloropurine spot is consumed.

    • Rationale: TLC provides a simple and rapid way to assess the conversion of the starting material into the product (2,6-dichloro-9-methyl-9H-purine), which will have a different Rf value.

  • Workup: Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Rationale: This aqueous workup removes the DMF solvent and inorganic salts. Ethyl acetate is a common extraction solvent for moderately polar organic compounds.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2,6-dichloro-9-methyl-9H-purine.

    • Rationale: Chromatography is necessary to separate the desired N9-methylated product from any N7-isomer and unreacted starting materials.

To obtain the target compound this compound from the resulting 2,6-dichloro-9-methyl-9H-purine, a selective reaction to remove the C6-chloro group would be required, for example, via catalytic hydrogenation. However, for many applications, the 2,6-dichloro-9-methyl intermediate is itself the desired starting point for further functionalization.

synthesis_workflow start 2,6-Dichloropurine reagents CH₃I, K₂CO₃ DMF, RT start->reagents 1. final_product Crude Product reagents->final_product 2. Stir 12-24h product 2,6-dichloro-9-methyl-9H-purine workup Aqueous Workup & Extraction purify Column Chromatography workup->purify 4. purify->product 5. Isolate final_product->workup 3.

Caption: Synthetic workflow for N9-methylation of 2,6-dichloropurine.

Chemical Reactivity: A Gateway to Purine Analogs

The synthetic utility of this compound stems from the reactivity of the chlorine atom at the C2 position. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the purine ring system activates the C2 position towards nucleophilic attack.

Common transformations include reactions with:

  • O-Nucleophiles: Alkoxides (e.g., sodium methoxide) can displace the chloride to form 2-alkoxy derivatives.[8]

  • N-Nucleophiles: Amines (primary or secondary) are commonly used to synthesize 2-amino-purine derivatives. This is a cornerstone reaction in the synthesis of many kinase inhibitors. For instance, 2-chloro-9-methyl-6-(benzylamino)purine is a known intermediate in the synthesis of Olomoucine, a cyclin-dependent kinase (CDK) inhibitor.[9]

  • S-Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties.[8]

  • C-Nucleophiles: Under specific conditions, often palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), carbon-carbon bonds can be formed, linking aryl or alkyl groups to the C2 position.[7]

reactivity_pathway Key Reactions of this compound cluster_reactions start This compound O_nuc R-O⁻ (O-Nucleophile) start->O_nuc N_nuc R₂NH (N-Nucleophile) start->N_nuc S_nuc R-S⁻ (S-Nucleophile) start->S_nuc C_nuc R-B(OH)₂ (C-Nucleophile) [Pd Catalyst] start->C_nuc O_prod 2-alkoxy-purine derivative O_nuc->O_prod SₙAr N_prod 2-amino-purine derivative N_nuc->N_prod SₙAr S_prod 2-thioether-purine derivative S_nuc->S_prod SₙAr C_prod 2-aryl/alkyl-purine derivative C_nuc->C_prod Suzuki Coupling

Caption: Nucleophilic substitution pathways for this compound.

Handling and Safety Considerations

As with any chlorinated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is limited, related chloropurines are classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[4] Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure, predictable reactivity at the C2 position, and straightforward synthesis make it an ideal starting point for the development of novel purine-based compounds. For researchers in drug discovery, a solid understanding of this intermediate's properties and chemical behavior is essential for designing efficient synthetic routes to new generations of therapeutic agents, particularly in the realm of kinase inhibition.

References

A Technical Guide to the Solubility of 2-chloro-9-methyl-9H-purine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of 2-chloro-9-methyl-9H-purine in Organic Solvents.

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in medicinal chemistry and drug discovery. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and conducting biological assays. This document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and discusses the practical implications for laboratory work.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a pivotal physicochemical property that influences its entire development lifecycle. Poor solubility can lead to challenges in synthesis, purification, and formulation, potentially causing unreliable results in biological screening and impeding preclinical development.[1][2] This guide focuses on this compound, a substituted purine derivative, and offers a scientific framework for understanding and experimentally determining its solubility in various organic solvents. While specific quantitative data for this compound is not extensively published, this guide synthesizes established principles of organic chemistry and proven experimental methodologies to empower researchers in their handling and application of this molecule.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces within the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

Molecular Structure of this compound:

The this compound molecule possesses several structural features that dictate its solubility profile:

  • Purine Core: The bicyclic purine ring system is largely aromatic and hydrophobic, contributing to its solubility in non-polar solvents.[5]

  • Nitrogen Atoms: The four nitrogen atoms in the purine ring can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

  • Chloro Group: The chloro-substituent at the 2-position is electron-withdrawing and adds to the molecule's polarity.

  • Methyl Group: The methyl group at the 9-position is non-polar and contributes to the hydrophobic character of the molecule.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility Profile

While experimental data is sparse, the following table provides an estimated qualitative solubility of this compound in common organic solvents based on its chemical structure and general principles of solubility for purine derivatives.[6]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can effectively solvate the purine ring through dipole-dipole interactions and can interact with the nitrogen atoms.
Polar Protic Methanol, EthanolModerateThe hydroxyl groups of alcohols can act as hydrogen bond donors to the nitrogen atoms of the purine ring. However, the hydrophobic purine core limits high solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe polarity of these solvents is suitable for dissolving the moderately polar this compound.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateThese solvents are less polar than chlorinated solvents and will have weaker interactions with the solute.
Non-polar Hexanes, TolueneLowThe significant polarity introduced by the purine ring and the chloro group results in poor solubility in non-polar hydrocarbon solvents.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, an experimental determination is essential. The shake-flask method is a reliable technique for determining thermodynamic (or equilibrium) solubility.[2][7][8][9] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis compound_prep Weigh excess solid This compound solvent_prep Add known volume of organic solvent to vial compound_prep->solvent_prep Add solid to solvent shake Shake/agitate at a constant temperature (e.g., 24-48 hours) solvent_prep->shake Seal vial centrifuge Centrifuge to pellet undissolved solid shake->centrifuge Allow to settle filter Filter supernatant to remove fine particles centrifuge->filter dilute Dilute a known volume of the clear filtrate filter->dilute Collect filtrate quantify Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the larger particles to settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining fine particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the appropriate solvent.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the diluted sample and the calibration standards by a suitable analytical method such as HPLC-UV or LC-MS.

    • Construct a calibration curve and determine the concentration of this compound in the diluted sample.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

Factors Influencing Solubility and Practical Considerations

Several factors can influence the solubility of this compound and should be considered during its use in research and development.

Temperature

In most cases, the solubility of a solid in a liquid increases with temperature.[3] This is an endothermic process where heat is absorbed to break the crystal lattice of the solid. For recrystallization procedures, this property is exploited by dissolving the compound in a hot solvent and allowing it to crystallize upon cooling.

Solvent Polarity

As discussed in the theoretical framework, the polarity of the solvent is a primary determinant of solubility. A systematic approach to solvent screening, covering a range of polarities, is recommended for optimizing reaction conditions or purification methods.

pH (in aqueous systems)

Although this guide focuses on organic solvents, it is important to note that in aqueous media, the solubility of purine derivatives can be significantly influenced by pH. The nitrogen atoms in the purine ring can be protonated at acidic pH, forming a more soluble cationic species.

The following diagram illustrates the key intermolecular forces at play during the dissolution of this compound in different types of solvents.

G solute This compound polar_protic Polar Protic Solvent (e.g., Methanol) solute->polar_protic Hydrogen Bonding Dipole-Dipole polar_aprotic Polar Aprotic Solvent (e.g., DMSO) solute->polar_aprotic Dipole-Dipole non_polar Non-polar Solvent (e.g., Hexane) solute->non_polar Weak van der Waals

Caption: Intermolecular Interactions and Solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals can effectively manage and utilize this important chemical entity. Accurate solubility data is a cornerstone of efficient and reproducible scientific research, and the methodologies outlined herein provide a clear path to obtaining this critical information.

References

Technical Guide: Physicochemical Characterization of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of its Melting Point and Physical State for Research and Development Applications

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 2-chloro-9-methyl-9H-purine, with a primary focus on its melting point and solid-state characteristics. Intended for researchers, chemists, and professionals in drug development, this document synthesizes empirical data with theoretical principles to offer a robust understanding of this key synthetic intermediate. We will explore the structural attributes that dictate its physical state, present a detailed methodology for accurate melting point determination, and discuss the implications of these properties in a laboratory and manufacturing context. This guide is grounded in authoritative data to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted purine derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in drug discovery, appearing in numerous therapeutic agents. The strategic placement of a chloro group at the 2-position and a methyl group at the 9-position of the purine ring creates a versatile intermediate for further functionalization, enabling the synthesis of a wide array of more complex molecules with potential biological activity.[1][2] Understanding the fundamental physicochemical properties of this compound, such as its melting point and physical state, is a critical first step for its effective use in any research or development setting.

Core Physicochemical Properties

The physical state and melting point of a compound are direct manifestations of its molecular structure and the intermolecular forces at play. For this compound, these properties are well-defined and critical for handling, storage, and reaction setup.

Physical State

Under standard laboratory conditions, this compound exists as a solid. A synthesis procedure for the compound describes the final product as a "white solid".[3] This solid nature is typical for purine derivatives of similar molecular weight, which can pack efficiently into a crystal lattice.

Melting Point

The melting point is a definitive and readily measurable physical constant for a pure crystalline solid. It provides a reliable indicator of purity; impurities typically depress and broaden the melting range. The established melting point for this compound is presented in the table below.

PropertyValueSource
CAS Number 2346-73-8[4]
Molecular Formula C₆H₅ClN₄[4]
Molecular Weight 168.58 g/mol [5]
Physical Appearance White Solid[3]
Melting Point 129-130 °C [4]

Experimental Protocol: Melting Point Determination

To ensure the identity and purity of this compound in a laboratory setting, a precise melting point determination is essential. The following protocol outlines a standard, self-validating methodology using a digital melting point apparatus.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for efficient heat transfer.

  • Apparatus Setup:

    • Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.

    • Set the starting temperature to approximately 115-120 °C, which is 10-15 °C below the expected melting point of 129 °C.

    • Set a slow ramp rate, typically 1-2 °C per minute. A slow rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, yielding an accurate melting range.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

  • Interpretation:

    • The melting range is reported as T₁ - T₂.

    • For a pure sample of this compound, this range should be narrow (typically ≤ 1 °C) and fall within the literature value of 129-130 °C.[4]

    • A broad melting range (e.g., > 2 °C) or a depressed value suggests the presence of impurities.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measure Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Crush to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 meas1 Insert Sample prep3->meas1 setup1 Calibrate Instrument setup2 Set Start Temp (~115°C) setup1->setup2 setup3 Set Ramp Rate (1-2°C/min) setup2->setup3 setup3->meas1 meas2 Observe for First Liquid Drop (T₁) meas1->meas2 meas3 Observe for Complete Liquefaction (T₂) meas2->meas3 analysis1 Range (T₂ - T₁) ≤ 1°C? meas3->analysis1 result_pure Result: Pure Sample analysis1->result_pure Yes result_impure Result: Impure Sample analysis1->result_impure No

Caption: Workflow for accurate melting point determination.

Structural Basis for Physicochemical Properties

The melting point of 129-130 °C and the solid state of this compound are direct consequences of its molecular architecture.

  • Planarity and Stacking: The purine ring system is aromatic and largely planar. This planarity allows for efficient crystal packing through π-π stacking interactions between the rings of adjacent molecules.

  • Dipole-Dipole Interactions: The presence of electronegative nitrogen atoms and a chlorine atom creates permanent dipoles within the molecule. These lead to dipole-dipole interactions in the solid state, which contribute significantly to the lattice energy and require substantial thermal energy to overcome.

  • Absence of Hydrogen Bonding: Unlike unsubstituted purine or its isomers with N-H protons, the 9-methyl group in this compound prevents hydrogen bonding at this position. This distinguishes it from related compounds like 2-chloro-9H-purine, which can act as hydrogen bond donors, and generally results in a comparatively lower melting point than its N-H analogue.

Synthesis Context and Handling

A common synthetic route to this compound involves the methylation of 2-chloro-9H-purine.[3] This reaction highlights the importance of understanding the starting material's properties to control the reaction conditions effectively.

Synthesis Workflow

SynthesisWorkflow reactant 2-chloro-9H-purine condition 0 °C, 2h reactant->condition reagent1 Iodomethane (CH₃I) reagent1->condition reagent2 Potassium Carbonate (K₂CO₃) reagent2->condition product This compound condition->product

Caption: Synthesis of this compound.

Handling and Storage

Given its solid nature and melting point, this compound is stable at room temperature. Standard handling procedures for solid chemical reagents should be followed. For long-term stability, it is advisable to store the compound in a cool, dry place in a tightly sealed container to prevent moisture absorption, which could affect purity and subsequent reactions.

Conclusion

The melting point of this compound is a well-characterized value of 129-130 °C, and it exists as a crystalline solid under ambient conditions.[4] These properties are governed by the compound's planar structure, which allows for strong intermolecular forces through π-π stacking and dipole-dipole interactions. Accurate determination of its melting point serves as a reliable method for identity confirmation and purity assessment. A thorough understanding of these fundamental physicochemical characteristics is indispensable for the successful application of this versatile purine derivative in research and synthetic chemistry.

References

The Unseen Engine: 2-Chloro-9-methyl-9H-purine as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold

Foreword: In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic versatility, and the ability to interact with a wide array of biological targets. This guide delves into the core biological significance of one such molecule: 2-chloro-9-methyl-9H-purine. While not a therapeutic agent in its own right, its true power lies in its role as a fundamental building block for a multitude of biologically active compounds, from potent kinase inhibitors to novel antiviral candidates. Herein, we will explore the synthesis, chemical reactivity, and, most importantly, the downstream biological activities of compounds derived from this unassuming yet powerful purine derivative.

The Foundation: Synthesis and Chemical Profile of this compound

The utility of this compound stems from its straightforward synthesis and the strategic placement of its reactive sites. The purine core itself is a well-established pharmacophore, mimicking endogenous nucleosides and enabling interactions with a host of enzymes.[1] The methyl group at the N-9 position is crucial, as it blocks one of the common sites for glycosylation, thereby directing further substitutions and influencing the solubility and metabolic stability of its derivatives.[2]

The key to its synthetic versatility lies in the chlorine atom at the C-2 position. This halogen provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the systematic exploration of the chemical space around the purine core. This strategic reactivity is the primary reason why this compound is a favored starting material in many medicinal chemistry campaigns.

A Scaffold for Precision Targeting: Kinase Inhibitors Derived from this compound

The deregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The this compound scaffold has been instrumental in the development of potent and selective kinase inhibitors.

Targeting Hematological Malignancies: Bcr-Abl, BTK, and FLT3-ITD Inhibitors

Researchers have successfully utilized this compound as a starting point for the synthesis of 2,6,9-trisubstituted purine derivatives with significant inhibitory activity against kinases implicated in leukemia and lymphoma.[4] By reacting this compound with various amines at the C-6 position and subsequently modifying the C-2 position, a library of compounds can be generated.

Experimental Workflow: Synthesis of 2,6,9-Trisubstituted Purine Kinase Inhibitors

G start This compound step1 Nucleophilic substitution at C-6 with a primary amine (R1-NH2) start->step1 intermediate1 2-Chloro-6-(R1-amino)-9-methyl-9H-purine step1->intermediate1 step2 Nucleophilic substitution at C-2 with a secondary amine (R2-NH-R3) intermediate1->step2 final 2-(R2,R3-Amino)-6-(R1-amino)-9-methyl-9H-purine (Kinase Inhibitor) step2->final

Caption: Synthetic pathway from this compound to targeted kinase inhibitors.

This approach has yielded compounds with potent inhibitory activity against key oncogenic kinases:

Derivative ClassTarget KinaseExample IC50Reference
2,6,9-Trisubstituted PurinesBcr-Abl70 nM[4]
2,6,9-Trisubstituted PurinesBTK0.41 µM[4]
2,6,9-Trisubstituted PurinesFLT3-ITD0.38 µM[4]

The causality behind these experimental choices lies in the structure-activity relationships (SAR) that have been established. For instance, the introduction of an arylpiperazinyl moiety at the C-6 position has been shown to be beneficial for cytotoxic activity against cancer cell lines.[5]

Dual Src/Abl Inhibition for Broader Efficacy

The this compound scaffold has also been elaborated to create dual inhibitors of Src and Abl kinases.[1][6] These inhibitors are of particular interest as they can target both the active and inactive conformations of the kinases, potentially overcoming resistance mechanisms. The synthesis of these compounds often involves a Heck coupling reaction to introduce an arenethenyl group at the N-9 position of a purine precursor, which can be derived from this compound.

Signaling Pathway: Inhibition of Src/Abl Kinases

G Src_Abl Src/Abl Kinase Substrate Substrate Protein Src_Abl->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor 9-(Arenethenyl)purine Derivative Inhibitor->Src_Abl Inhibition

Caption: Mechanism of action for Src/Abl kinase inhibitors derived from a purine scaffold.

Expanding the Therapeutic Reach: Antiviral and Other Applications

The versatility of the this compound scaffold extends beyond oncology. Its derivatives have been investigated as potential antiviral agents, particularly against HCV.[7] The rationale for this application lies in the ability of purine analogs to act as nucleoside mimics and interfere with viral replication by inhibiting viral polymerases.

Purine Nucleoside Analogs as Antiviral Agents

By modifying the this compound core to resemble natural nucleosides, for example by introducing a ribose or a ribose-like moiety at the N-9 position, it is possible to create molecules that are recognized by viral enzymes. These nucleoside analogs can then be incorporated into the growing viral RNA or DNA chain, leading to chain termination and inhibition of viral replication.[8][9]

Protocol: In Vitro Antiviral Activity Assay

  • Cell Culture: Seed susceptible host cells (e.g., Huh-7 cells for HCV) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compounds derived from this compound in cell culture medium.

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a brief incubation period to allow for viral entry, remove the inoculum and add the media containing the test compounds.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as quantitative PCR (qPCR) for viral RNA or an enzyme-linked immunosorbent assay (ELISA) for a viral protein.

  • Data Analysis: Calculate the 50% effective concentration (EC50) of the test compounds, which is the concentration that inhibits viral replication by 50%.

Future Directions and Conclusion

The this compound scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its synthetic tractability and the proven biological activity of its derivatives ensure its continued relevance in the quest for new drugs. Future research will likely focus on the development of more complex and highly substituted derivatives with enhanced selectivity and potency. The exploration of novel substitutions at the C-2 and C-6 positions, as well as the synthesis of novel nucleoside analogs, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

References

2-Chloro-9-methyl-9H-purine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloro-9-methyl-9H-purine, a pivotal purine analog in contemporary chemical biology and drug discovery. The document elucidates its chemical properties, synthesis, and its significant role as a versatile intermediate in the development of targeted therapeutics. Detailed experimental protocols, mechanistic insights, and potential applications are discussed to empower researchers in leveraging this compound for their scientific pursuits.

Introduction: The Significance of Purine Analogs in Modern Therapeutics

Purine analogs represent a cornerstone in the development of a wide array of therapeutic agents, particularly in oncology and virology. By mimicking endogenous purines, these synthetic molecules can competitively inhibit key enzymes involved in nucleic acid synthesis, disrupt DNA and RNA replication, and modulate cellular signaling pathways, ultimately leading to apoptosis or cell cycle arrest in rapidly proliferating cells.[1][2][3] The strategic modification of the purine scaffold allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

This compound (C₆H₅ClN₄) has emerged as a crucial building block in the synthesis of complex, multi-substituted purine derivatives. Its unique chemical architecture, featuring a reactive chlorine atom at the 2-position and a methyl group at the 9-position, offers a strategic platform for introducing diverse functional groups, thereby enabling the exploration of vast chemical spaces in the quest for novel drug candidates.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

PropertyValueSource
CAS Number 2346-73-8--INVALID-LINK--
Molecular Formula C₆H₅ClN₄--INVALID-LINK--
Molecular Weight 168.58 g/mol --INVALID-LINK--
Appearance White to off-white solidInferred from typical purine analogs
Solubility Soluble in organic solvents such as DMF and DMSOInferred from synthesis protocols

The structural integrity and purity of this compound are paramount for its use in downstream applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed for its characterization.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is typically achieved through the N9-alkylation of a suitable purine precursor. The following protocol is a representative method derived from established procedures for purine alkylation.

Reaction Principle

The synthesis hinges on the nucleophilic character of the purine ring nitrogen atoms. In the presence of a base, a proton is abstracted from the purine ring, generating a purine anion that can then react with an alkylating agent, in this case, a methylating agent. The regioselectivity of the alkylation (N7 vs. N9) can be influenced by the choice of solvent, base, and the nature of the purine precursor. For many purine derivatives, alkylation preferentially occurs at the N9 position.[4]

Detailed Experimental Protocol: N9-Methylation of 2-Chloropurine

This protocol outlines a plausible method for the synthesis of this compound starting from 2-chloropurine.

Materials:

  • 2-Chloropurine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropurine (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution. The suspension is stirred vigorously.

  • Methylation: Slowly add methyl iodide (1.1-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the potassium carbonate. The DMF is then removed under reduced pressure.

  • Extraction: The residue is dissolved in ethyl acetate and washed with water and brine to remove any remaining DMF and inorganic salts. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloropurine 2-Chloropurine Reaction N9-Alkylation (Room Temperature, 12-24h) 2-Chloropurine->Reaction Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Filtration & Solvent Removal Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate in Drug Discovery

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of more complex and biologically active molecules. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.

General Reaction Scheme for Derivatization

The derivatization of this compound typically involves the displacement of the C2-chloro group with various nucleophiles, such as amines, thiols, or alcohols. This reaction is often facilitated by a base and can be carried out in a suitable solvent.

Derivatization Start This compound Reaction SNAr Reaction (Base, Solvent) Start->Reaction Nucleophile Nucleophile (R-NH₂, R-SH, R-OH) Nucleophile->Reaction Product 2-substituted-9-methyl-9H-purine Reaction->Product

Caption: General derivatization of this compound.

Case Study: Synthesis of mTOR Inhibitors

Recent studies have demonstrated the use of 9-methyl-9H-purine derivatives as potent mTOR inhibitors for cancer therapy.[5] In a representative synthetic pathway, a this compound scaffold could be reacted with various amines to generate a library of compounds for biological screening. The subsequent biological evaluation of these derivatives has identified lead compounds that induce cell cycle arrest and autophagy in cancer cell lines.[5]

Case Study: Development of Cyclin-Dependent Kinase (CDK) Inhibitors

Substituted purine derivatives have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[6] Synthetic strategies often involve the modification of the purine core at the C2, C6, and N9 positions to optimize inhibitory activity and selectivity. This compound can serve as a starting material for the synthesis of such C2-substituted purine libraries.

Biological Implications and Potential Mechanisms of Action

While this compound is primarily utilized as a synthetic intermediate, its identity as a purine analog suggests potential, albeit likely modest, intrinsic biological activity. Purine analogs can interfere with cellular metabolism and signaling in several ways:

  • Inhibition of DNA Synthesis: By mimicking endogenous purines, these analogs can be incorporated into DNA, leading to chain termination and the inhibition of replication.[1][2][3]

  • Induction of Apoptosis: The disruption of nucleic acid synthesis and other cellular processes by purine analogs can trigger programmed cell death.[1][2][3]

  • Modulation of Kinase Signaling: The purine scaffold is a common feature in many kinase inhibitors. It is plausible that even simple purine analogs could exhibit some level of interaction with the ATP-binding pocket of various kinases, although likely with low affinity and specificity.

Purinergic Signaling and the mTORC1 Pathway

The mTORC1 signaling network, a central regulator of cell growth and proliferation, is sensitive to changes in cellular purine nucleotide levels.[5] Depletion of purines has been shown to inhibit mTORC1 signaling. While the direct effect of this compound on this pathway has not been reported, it is conceivable that as a purine analog, it or its metabolites could influence the cellular purine pool and consequently modulate mTORC1 activity.

Purine_mTORC1 cluster_input Cellular State cluster_pathway Signaling Pathway cluster_output Cellular Response Purine_Analog This compound Purine_Pool Cellular Purine Pool Purine_Analog->Purine_Pool Potentially Influences mTORC1 mTORC1 Signaling Purine_Pool->mTORC1 Regulates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Controls

Caption: Potential influence on the mTORC1 signaling pathway.

Conclusion and Future Directions

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its primary strength lies in its utility as a synthetic intermediate, providing a robust platform for the generation of diverse libraries of purine derivatives with therapeutic potential. Future research efforts should continue to explore the derivatization of this scaffold to identify novel inhibitors of key biological targets. Furthermore, while its direct biological effects may be limited, a more detailed investigation into its metabolic fate and potential off-target effects would provide a more complete understanding of its biological profile.

References

Unmasking the Therapeutic Potential of 2-Chloro-9-Methyl-9H-Purine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of approved therapeutics. 2-chloro-9-methyl-9H-purine is a synthetic purine derivative with a structure suggestive of interaction with a range of biological targets, particularly protein kinases. This technical guide provides a comprehensive framework for the identification and validation of its potential therapeutic targets. We will delve into a multi-pronged approach, combining unbiased, proteome-wide screening with hypothesis-driven validation and mechanistic studies. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules and accelerate their translation into clinical candidates.

Introduction: The Promise of a Purine Scaffold

Purine analogs have a rich history in drug discovery, yielding therapeutics for a wide array of diseases, from cancer to viral infections. Their success stems from their ability to mimic endogenous purines, adenosine and guanosine, allowing them to interact with a host of enzymes that utilize these molecules as substrates or cofactors. The this compound molecule, with its chlorine substitution at the 2-position and methylation at the 9-position, presents a unique chemical entity. While its specific biological activities are not yet fully characterized, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential targets within the human kinome and beyond. A recent study on related 9-methyl-9H-purine derivatives demonstrated potent inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation, suggesting a promising starting point for our investigation.[1]

This guide will outline a systematic and rigorous workflow for the deconvolution of this compound's molecular targets, encompassing initial hypothesis generation, broad-scale screening, and in-depth validation.

A Strategic Workflow for Target Identification

Our approach to identifying the therapeutic targets of this compound is a multi-step, iterative process designed to generate and then rigorously test hypotheses.

Target_Identification_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Unbiased Target Discovery cluster_2 Phase 3: Hit Validation & Mechanistic Studies cluster_3 Phase 4: Preclinical Evaluation In_Silico_Screening In Silico & Computational Modeling Kinome_Profiling Broad Kinome Profiling In_Silico_Screening->Kinome_Profiling Prioritize Kinase Families Biochemical_Assays Biochemical Assays (IC50 Determination) Kinome_Profiling->Biochemical_Assays Top Hits Chemical_Proteomics Chemical Proteomics (Affinity Chromatography-MS) Chemical_Proteomics->Biochemical_Assays Identified Proteins Cell_Based_Assays Cell-Based Functional Assays Biochemical_Assays->Cell_Based_Assays Validated Hits Binding_Kinetics Direct Binding & Kinetic Analysis Cell_Based_Assays->Binding_Kinetics Confirm Cellular Activity In_Vivo_Models In Vivo Efficacy & PK/PD Modeling Binding_Kinetics->In_Vivo_Models Characterize MoA

Figure 1: A multi-phase workflow for the identification and validation of therapeutic targets for this compound.

Phase 1: Target Hypothesis Generation

In Silico Virtual Target Screening

Before embarking on costly and time-consuming experimental work, computational methods can provide valuable initial hypotheses. A virtual target screening (VTS) approach can be employed to dock this compound against a large library of protein crystal structures.[2]

Protocol for Virtual Target Screening:

  • Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field.

  • Protein Library Preparation: Utilize a curated library of protein structures, such as the Protein Data Bank (PDB), focusing on kinases and other nucleotide-binding proteins. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Molecular Docking: Employ a validated docking program (e.g., AutoDock, Glide) to systematically dock the ligand into the binding sites of each protein in the library.

  • Scoring and Ranking: Use a scoring function to estimate the binding affinity for each protein-ligand complex. Rank the potential targets based on their docking scores.

  • Hit Selection: Analyze the top-ranked proteins, paying close attention to those with known roles in disease pathways.

Broad Kinome Profiling

Given the purine scaffold, kinases are a high-probability target class. A broad kinome profiling screen provides a rapid and comprehensive assessment of the compound's activity against a large panel of human kinases. Several commercial services offer such profiling, typically using radiometric or fluorescence-based assays.[3][4][5][6][7]

Hypothetical Kinome Profiling Data for this compound (at 10 µM):

Kinase TargetFamily% Inhibition
mTOR PI3K-related95%
PI3KαPI3K85%
PI3KβPI3K78%
AKT1AGC65%
CDK2CMGC55%
FLT3Tyrosine Kinase48%
BTKTyrosine Kinase42%
ABL1Tyrosine Kinase35%

This is a hypothetical representation of data to illustrate the expected outcome of a kinome profiling experiment.

The hypothetical data above strongly suggests that mTOR is a primary target of this compound. The significant inhibition of other kinases in the PI3K/AKT/mTOR pathway (PI3Kα, PI3Kβ, AKT1) is also noteworthy and warrants further investigation to determine if these are direct targets or a result of mTOR inhibition.

Phase 2: Unbiased Target Discovery with Chemical Proteomics

While kinome profiling is a powerful tool for assessing a specific target class, an unbiased approach is crucial to identify potentially novel or unexpected targets. Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry, allows for the identification of proteins that physically interact with the compound of interest from a complex biological sample.[1][8][9][10][11][12][13]

Chemical_Proteomics_Workflow Compound_Immobilization Immobilize this compound on beads Cell_Lysate_Incubation Incubate beads with cell lysate Compound_Immobilization->Cell_Lysate_Incubation Washing Wash to remove non-specific binders Cell_Lysate_Incubation->Washing Elution Elute bound proteins Washing->Elution MS_Analysis LC-MS/MS analysis of eluted proteins Elution->MS_Analysis Data_Analysis Identify and quantify proteins MS_Analysis->Data_Analysis

Figure 2: Workflow for target identification using affinity chromatography coupled with mass spectrometry.

Protocol for Affinity Chromatography-Mass Spectrometry:

  • Synthesis of an affinity probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads).

  • Immobilization: Covalently attach the affinity probe to the activated beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line known to have hyperactive mTOR signaling).

  • Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for target binding. A control experiment using beads without the compound should be run in parallel.

  • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with an excess of the free compound.

  • Protein Identification: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins enriched in the compound-treated sample compared to the control.

Phase 3: Hit Validation and Mechanistic Studies

Following the identification of high-confidence hits from the screening phases, a series of validation experiments are essential to confirm these interactions and elucidate the compound's mechanism of action.

Biochemical Assays for IC50 Determination

The inhibitory potency of this compound against the top candidate targets should be determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Protocol for mTOR Kinase Assay (In Vitro): [14][15][16]

  • Reagents: Recombinant active mTOR kinase, ATP, and a suitable substrate (e.g., a peptide derived from 4E-BP1).

  • Assay Setup: In a 96- or 384-well plate, add the mTOR enzyme, the substrate, and varying concentrations of this compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a set incubation time, measure the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format, or a luminescence-based assay that measures ATP consumption).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Functional Assays

To confirm that this compound engages its target in a cellular context and elicits a functional response, cell-based assays are crucial. Based on our hypothetical kinome profiling data, we will focus on the mTOR signaling pathway.

mTOR_Signaling_Pathway cluster_inhibitor Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Compound This compound Compound->mTORC1

Figure 3: Simplified mTOR signaling pathway and the hypothesized point of intervention for this compound.

Protocol for Western Blot Analysis of mTOR Pathway Activation: [14][17]

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7, which has a constitutively active PI3K/AKT/mTOR pathway) and treat with varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key phosphorylated proteins in the mTOR pathway (e.g., phospho-S6K1, phospho-4E-BP1, phospho-AKT) and their total protein counterparts.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Direct Binding and Kinetic Analysis

To definitively prove a direct interaction between this compound and its target, and to understand the nature of this interaction, biophysical techniques are employed.[18]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the compound over the surface to measure the association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the identification and validation of the therapeutic targets of this compound. Based on its structural similarity to known kinase inhibitors and preliminary (hypothetical) data, the mTOR pathway presents a compelling area of investigation. However, the importance of unbiased, proteome-wide approaches cannot be overstated, as they may reveal novel mechanisms of action and opportunities for therapeutic intervention.

Successful validation of a primary target, such as mTOR, would pave the way for lead optimization to improve potency and selectivity, followed by in vivo studies in relevant animal models of disease. The methodologies described herein are not only applicable to this compound but can be adapted for the target deconvolution of any novel small molecule, forming a critical part of the modern drug discovery pipeline.

References

2-chloro-9-methyl-9H-purine mechanism of action speculation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Speculative Mechanisms of Action of 2-chloro-9-methyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic purine derivative whose biological activities and mechanism of action are not yet fully elucidated. As a member of the purine analog class of molecules, it holds potential for therapeutic applications, contingent on a thorough understanding of its molecular interactions within a biological system.[1][2] This guide synthesizes information from related, well-characterized purine derivatives to propose three plausible, speculative mechanisms of action for this compound. We further provide a comprehensive framework of experimental protocols to systematically investigate these hypotheses. The proposed mechanisms are: 1) mimicry of adenosine-related pathways, 2) kinase inhibition with a focus on the mTOR signaling cascade, and 3) general antimetabolite activity. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical grounding and practical experimental designs.

Introduction to this compound: A Molecule of Untapped Potential

Purine analogs are a cornerstone in the development of therapeutics for a range of diseases, including cancers and viral infections.[1][3][4] These molecules, by mimicking endogenous purines, can interfere with a variety of cellular processes, most notably nucleic acid synthesis.[5][6] this compound, with its characteristic chloro-substituted purine core and a methyl group at the 9-position, represents an intriguing but understudied member of this family.[7][8] The lack of a ribose moiety, present in nucleoside analogs like 2-chloroadenosine, suggests a distinct yet potentially overlapping mechanism of action. This guide aims to bridge the current knowledge gap by proposing testable hypotheses regarding its biological function.

Speculative Mechanism I: Adenosine Pathway Mimicry

The structural similarity of the 2-chloro-purine core to that of 2-chloroadenosine, a well-characterized adenosine analog, provides a strong basis for our first speculative mechanism.[9][10][11][12][13] 2-chloroadenosine is known to exert its effects through two primary routes: as an agonist for adenosine receptors and, following intracellular phosphorylation, as an inhibitor of DNA synthesis.[9][10]

Rationale for Adenosine Pathway Interference

The 2-chloro substitution is a key feature that often confers metabolic stability.[11][12] While this compound lacks the ribose group necessary for direct interaction with adenosine receptors in the same manner as 2-chloroadenosine, it may still interact with other components of the purine metabolic and signaling pathways.

Hypothesized Interactions
  • Enzyme Inhibition: The compound could act as an inhibitor of key enzymes in the purine salvage pathway, such as adenosine deaminase or purine nucleoside phosphorylase.

  • Metabolic Disruption: It might interfere with the de novo synthesis of purines by acting as a feedback inhibitor at one of the regulatory steps.

Proposed Experimental Validation

A series of biochemical and cell-based assays can be employed to investigate this potential mechanism.

This protocol outlines a general procedure for assessing the inhibitory potential of this compound against enzymes of the purine salvage pathway.

  • Enzyme and Substrate Preparation:

    • Obtain purified recombinant human adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP).

    • Prepare a stock solution of the respective substrates (adenosine for ADA, inosine for PNP) in the appropriate assay buffer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Performance:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound or vehicle control (DMSO).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance at the appropriate wavelength (e.g., 265 nm for adenosine deamination) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Speculative Mechanism II: Kinase Inhibition - The mTOR Pathway

Recent studies have highlighted that some 9-methyl-9H-purine derivatives can act as potent inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[14] This provides a compelling second hypothesis for the mechanism of action of this compound.

Rationale for mTOR Pathway Inhibition

The mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[14] The shared 9-methyl-9H-purine scaffold suggests that this compound may also fit into the ATP-binding pocket of the mTOR kinase domain.

Hypothesized Signaling Cascade

If this compound inhibits mTOR, it would be expected to suppress the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This would lead to an inhibition of protein synthesis and cell cycle progression.

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition p70S6K p70S6K mTORC1->p70S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation S6 S6 p70S6K->S6 Phosphorylation Protein_Synthesis Protein Synthesis S6->Protein_Synthesis eIF4E eIF4E 4E-BP1->eIF4E Inhibition eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Speculative inhibition of the mTORC1 signaling pathway.

Proposed Experimental Validation

A combination of in vitro kinase assays and cell-based immunoblotting can be used to test this hypothesis.

This protocol details the steps to assess the phosphorylation status of key mTOR downstream targets in cells treated with this compound.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 or PC-3) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (a known mTOR inhibitor like rapamycin).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Speculative Mechanism III: General Antimetabolite Activity

As a purine analog, this compound could function as a classical antimetabolite, disrupting DNA replication and cell cycle progression, ultimately leading to apoptosis.[5][6][15]

Rationale for Antimetabolite Action

Many purine analogs exert their cytotoxic effects by being incorporated into DNA or RNA, or by inhibiting enzymes crucial for nucleotide biosynthesis.[4][5]

Hypothesized Cellular Effects
  • DNA Synthesis Inhibition: The compound may inhibit DNA polymerases or deplete the pool of available deoxynucleotides.

  • Cell Cycle Arrest: Interference with DNA replication is expected to trigger cell cycle checkpoints, leading to arrest in the S or G2/M phase.

  • Induction of Apoptosis: Prolonged cell cycle arrest and DNA damage can activate the intrinsic apoptotic pathway.

Experimental_Workflow Start Treat Cells with This compound BrdU_Assay BrdU Incorporation Assay (DNA Synthesis) Start->BrdU_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Start->Flow_Cytometry Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Start->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation BrdU_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Regioselective Synthesis of 2-chloro-9-methyl-9H-purine from 2,6-dichloropurine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 2-chloro-9-methyl-9H-purine

This compound is a crucial intermediate in the synthesis of a wide array of biologically active purine analogs. Its strategic importance lies in the differential reactivity of the chlorine atom at the C2 position and the potential for further functionalization at the C6 position, which is unencumbered by a chlorine substituent. This allows for the selective introduction of various nucleophiles, paving the way for the creation of diverse chemical libraries for drug discovery. The methyl group at the N9 position is a common feature in many purine-based therapeutics, influencing solubility, metabolic stability, and target binding.

This guide provides a comprehensive overview of the regioselective synthesis of this compound from the readily available starting material, 2,6-dichloropurine. We will delve into the mechanistic rationale behind the selective methylation, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Reaction Mechanism and Scientific Rationale

The alkylation of purines can be complex, often resulting in a mixture of N7 and N9 isomers.[1][2][3] The thermodynamically more stable N9 regioisomer is typically the major product, while the N7 isomer is a common side product.[2][4] The regioselectivity of the methylation of 2,6-dichloropurine is governed by a combination of electronic and steric factors.

Electronic Effects: The purine ring system contains multiple nitrogen atoms with lone pairs of electrons, making them nucleophilic. The acidity of the N-H proton in the imidazole ring allows for deprotonation by a base, generating a purine anion. This anion exists as a resonance hybrid, with negative charge density distributed between the N7 and N9 positions. While the N7 position is often kinetically favored for alkylation, the N9-alkylated product is generally the more thermodynamically stable isomer.

Steric Hindrance: The chlorine atom at the C6 position can exert a degree of steric hindrance, potentially disfavoring the approach of an alkylating agent to the adjacent N7 position. This steric effect, though not always completely effective, can contribute to the preference for N9 alkylation.

To achieve high regioselectivity for the N9 position, the reaction is typically carried out under conditions that favor thermodynamic control. This often involves the use of a suitable base to deprotonate the purine, followed by the addition of a methylating agent.

Reaction Workflow

Start 2,6-Dichloropurine Base Base (e.g., K2CO3, NaH) in aprotic polar solvent (e.g., DMF, DMSO) Start->Base Deprotonation Anion Purine Anion (Resonance Stabilized) Base->Anion Reaction_Mixture Alkylation Reaction Anion->Reaction_Mixture Methylating_Agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Methylating_Agent->Reaction_Mixture SN2 Attack Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Quenching Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product This compound (and N7-isomer byproduct) Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the N9-methylation of 2,6-dichloropurine. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
2,6-Dichloropurine5451-40-1189.00Starting material
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Methyl Iodide (CH₃I)74-88-4141.94Freshly distilled or from a new bottle
Ethyl Acetate (EtOAc)141-78-688.11Reagent grade
Hexanes110-54-386.18Reagent grade
Brine (saturated NaCl solution)--
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous
Silica Gel--For column chromatography (230-400 mesh)
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,6-dichloropurine (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approximately 5-10 mL per gram of 2,6-dichloropurine).

    • Stir the suspension under a nitrogen atmosphere at room temperature for 15-30 minutes.

  • Methylation:

    • Slowly add methyl iodide (1.1 - 1.5 eq) to the suspension via syringe.

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or a dilute aqueous solution of sodium thiosulfate (to quench any remaining methyl iodide).

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, which may contain a small amount of the N7-methylated isomer, is purified by flash column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective for separating the N9 and N7 isomers. The N9 isomer is generally the less polar of the two.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.

  • Characterization:

    • The purified this compound should be characterized by standard analytical techniques to confirm its identity and purity.

    • Melting Point: 129-130 °C.[5]

    • ¹H NMR (in CDCl₃): Expect a singlet for the methyl group around δ 3.8-4.0 ppm and singlets for the purine protons (H-8 and H-6) around δ 8.0-8.5 ppm.

    • ¹³C NMR (in CDCl₃): Expect characteristic signals for the purine ring carbons and the methyl carbon.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₆H₅ClN₄, MW: 168.58).[5]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Reaction Conversion Incomplete deprotonationUse a stronger base such as sodium hydride (NaH). Ensure all reagents and solvents are anhydrous.
Low reactivity of methylating agentConsider using a more reactive methylating agent like dimethyl sulfate. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care.
Formation of Significant N7-isomer Reaction conditions favoring kinetic controlTry running the reaction at a slightly elevated temperature (e.g., 40-50 °C) to favor the formation of the thermodynamically more stable N9-isomer.[6]
The choice of base and solvent can also influence regioselectivity. Experiment with different base/solvent combinations.
Difficult Purification Co-elution of isomersOptimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may improve separation.
Consider using a different purification technique, such as preparative HPLC.

Characterization and Data Analysis

Accurate characterization of the final product is essential to confirm the success of the synthesis and to ensure its suitability for downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The key diagnostic signal is the singlet corresponding to the N9-methyl group. The chemical shift of this peak will be distinct from that of the N7-methyl group in the isomeric byproduct. The integration of the aromatic protons should be consistent with the purine structure.

  • ¹³C NMR: The number of signals and their chemical shifts should be consistent with the structure of this compound.

  • 2D NMR (HMBC, HSQC): These techniques can be used to definitively assign the position of the methyl group by observing correlations between the methyl protons and the carbons of the purine ring.

Mass Spectrometry (MS):

  • Low-Resolution MS (LRMS): Confirms the molecular weight of the product.

  • High-Resolution MS (HRMS): Provides the exact mass of the molecule, which can be used to confirm the elemental composition.

Conclusion

The regioselective synthesis of this compound from 2,6-dichloropurine is a robust and reliable procedure that provides access to a valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly the choice of base and solvent, high yields of the desired N9-alkylated product can be achieved. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

A Comprehensive Guide to the Regioselective N9-Methylation of Purines: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract N9-substituted purines are fundamental scaffolds in numerous biologically active molecules, including antiviral and anticancer nucleoside analogs. The synthetic challenge in their preparation lies in controlling the regioselectivity of alkylation, as purines possess multiple nucleophilic nitrogen atoms, primarily N7 and N9. Direct alkylation often yields a mixture of N7 and N9 isomers, complicating purification and reducing yields of the desired N9 product. This application note provides a detailed guide for researchers, explaining the underlying principles of regioselectivity and offering two robust protocols for achieving high N9 selectivity: a classic direct methylation under basic conditions and the highly efficient Mitsunobu reaction. We delve into the causality behind experimental choices, methods for product validation, and troubleshooting strategies to empower researchers in synthesizing these critical compounds.

The Fundamental Challenge: N7 vs. N9 Regioselectivity

The purine ring system contains two imidazole nitrogens, N7 and N9, that are common sites for alkylation. The outcome of an alkylation reaction is a contest between the kinetically and thermodynamically favored products.

  • N7-Alkylation: Often the kinetically favored product, as the N7 position is typically more sterically accessible and can be more nucleophilic depending on the purine substitution pattern.

  • N9-Alkylation: Generally the thermodynamically more stable product.[1][2] Reactions run under conditions that allow for equilibrium between the N7 and N9 isomers will typically favor the N9 product.

Controlling the reaction to favor the N9 isomer is paramount for efficient synthesis. The choice of substrate, alkylating agent, solvent, base, and temperature all play critical roles in directing the outcome. For instance, strategically placing a bulky group at the C6 position of the purine can sterically shield the N7 position, thereby promoting exclusive N9 alkylation.[3][4]

Caption: Competing N7 and N9 sites for alkylation on the purine ring.

Experimental Protocols for N9-Methylation

Two distinct and reliable methods are presented below. Protocol A represents a direct approach, while Protocol B, the Mitsunobu reaction, offers a versatile and often more selective alternative.

Protocol A: Direct N9-Methylation using Sodium Hydride and Methyl Iodide

This method relies on the deprotonation of the purine's N9-H by a strong base, followed by nucleophilic attack on the methylating agent. While effective, it frequently produces a mixture of N7 and N9 isomers, requiring careful optimization and purification.[4]

Principle: The purine anion is formed in an aprotic polar solvent, which then acts as a nucleophile. The choice of base and solvent is critical to modulate reactivity and selectivity. Sodium hydride (NaH) in dimethylformamide (DMF) is a common combination.

Materials and Reagents:

  • Purine substrate (e.g., 6-chloropurine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the purine substrate (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add anhydrous DMF to dissolve the purine. Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 equiv.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become clearer as the sodium salt of the purine forms.

  • Methylation: Add methyl iodide (1.2 equiv.) dropwise to the reaction mixture at 0 °C. Caution: Methyl iodide is toxic and a suspected carcinogen. Use in a well-ventilated fume hood.

  • Warming and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to separate the N9-methylated and N7-methylated isomers.

Protocol B: N9-Selective Methylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds. For purines, it provides a highly chemoselective pathway for alkylation at the N9 position, even in the presence of other nucleophilic groups like exocyclic amines. It couples an alcohol (in this case, methanol) with the purine using a phosphine and an azodicarboxylate.

Principle: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) form a phosphonium salt intermediate. The purine deprotonates the alcohol, and the resulting purine anion attacks the activated alcohol complex in an Sₙ2 fashion, leading primarily to N9 substitution.[5]

Materials and Reagents:

  • Purine substrate (e.g., Adenine, 2-amino-6-chloropurine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Methanol (CH₃OH)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the purine substrate (1.0 equiv.), PPh₃ (1.5 equiv.), and anhydrous THF.

  • Solubilization: Stir the suspension at room temperature. Add methanol (1.5 equiv.).

  • Initiation: Cool the mixture to 0 °C. Slowly add DIAD (1.5 equiv.) dropwise over 10-15 minutes. A color change (often to yellow or orange) and formation of a precipitate may be observed. Caution: Azodicarboxylates are hazardous and potentially explosive. Handle with care.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue often contains triphenylphosphine oxide and other byproducts. Purify directly by silica gel column chromatography using a suitable solvent system (e.g., DCM/Methanol or Hexane/Ethyl Acetate gradient) to isolate the pure N9-methylated purine. The high polarity of the byproducts often facilitates purification.

Experimental Workflow and Product Validation

A successful protocol is a self-validating one. Rigorous purification and unambiguous characterization are essential to confirm the identity and purity of the final product.

Workflow cluster_prep Reaction Setup cluster_purify Purification cluster_validate Validation & Analysis start Purine Substrate + Reagents reaction Reaction (Protocol A or B) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude column Silica Gel Column Chromatography crude->column fractions Collect Fractions column->fractions pure_product Pure N9-Methyl Purine fractions->pure_product nmr NMR Spectroscopy (1H, 13C, HMBC, NOESY) pure_product->nmr ms Mass Spectrometry (MS) pure_product->ms final Characterized Product nmr->final ms->final

Caption: General workflow for N9-methylation of purines.

Product Characterization:

Distinguishing between N9 and N7 isomers is non-trivial and requires careful spectroscopic analysis.

  • Mass Spectrometry (MS): Confirms the correct mass-to-charge ratio (m/z) for the methylated product. Both N7 and N9 isomers will have the same mass.

  • NMR Spectroscopy: This is the definitive technique for regiochemical assignment.

    • ¹H NMR: The chemical shift of the purine protons (e.g., H2, H6, H8) will differ between the N7 and N9 isomers.

    • ¹³C NMR: The carbon chemical shifts, particularly C4, C5, and C8, are sensitive to the position of methylation.

    • 2D NMR (HMBC & NOESY): These are crucial for unambiguous assignment.[6] An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the methyl protons and the purine ring carbons (C4 and C8 for N9-methylation). A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlation between the methyl protons and the H8 proton, which is characteristic of the N9 isomer.

TechniqueN9-Methyl Isomer (Expected Observation)N7-Methyl Isomer (Expected Observation)
¹H NMR Specific chemical shifts for purine protons.Different chemical shifts compared to the N9 isomer.
HMBC Correlation between methyl protons (~3.8 ppm) and purine carbons C4 & C8.Correlation between methyl protons and purine carbons C5 & C8.
NOESY Potential nOe between methyl protons and the H8 proton.Potential nOe between methyl protons and protons of a C6 substituent.

Method Comparison and Troubleshooting

FeatureProtocol A: Direct AlkylationProtocol B: Mitsunobu Reaction
Selectivity Moderate to good; often yields N7/N9 mixtures.[1]Good to excellent N9 selectivity.
Scope Broad; requires an N-H for deprotonation.Broad; couples alcohols to the purine.
Reagents Strong bases (NaH), toxic alkyl halides (CH₃I).Potentially hazardous azodicarboxylates.[5]
Byproducts Simple salts.Triphenylphosphine oxide, reduced azodicarboxylate.
Conditions 0 °C to room temperature.0 °C to elevated temperatures.
Advantages Simple reagents, straightforward setup.High N9 selectivity, mild conditions for substrates.[7]
Disadvantages Often poor regioselectivity, requires inert atmosphere.More expensive reagents, byproduct removal necessary.

Troubleshooting Guide:

  • Problem: Low or No Reaction

    • Possible Cause: Inactive base (Protocol A), insufficient activation (Protocol B), poor quality anhydrous solvents.

    • Solution: Use freshly opened or properly stored NaH. Ensure all solvents are strictly anhydrous. Check the quality of Mitsunobu reagents.

  • Problem: Poor N9/N7 Selectivity (Protocol A)

    • Possible Cause: Reaction conditions favoring the kinetic N7 product.

    • Solution: Try a different base (e.g., K₂CO₃, Cs₂CO₃) or solvent (e.g., Acetonitrile). Increase reaction time or temperature to allow equilibration to the more stable N9 isomer.[2]

  • Problem: Difficult Purification

    • Possible Cause: Similar polarity of N7/N9 isomers, persistent byproducts (PPh₃O).

    • Solution: Use a slow gradient during column chromatography. For Mitsunobu, try precipitating PPh₃O from a nonpolar solvent like ether before chromatography.

References

The Strategic Intermediate: 2-Chloro-9-methyl-9H-purine in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Drug Development

In the intricate world of pharmaceutical synthesis, the journey from a simple starting material to a life-saving drug is paved with a series of critical intermediates. Among these, 2-chloro-9-methyl-9H-purine stands out as a versatile and strategically important scaffold. Its unique arrangement of a reactive chlorine atom at the 2-position and a methyl group at the 9-position of the purine core makes it a highly valuable building block in the synthesis of a diverse array of therapeutic agents.[1][2] Purine analogs are fundamental components in the development of anticancer and antiviral drugs, and this specific intermediate provides a reliable and efficient entry point for introducing further molecular complexity and tailoring biological activity.[1][2][3][4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a pivotal intermediate in drug discovery.

The Cornerstone of Synthesis: Preparation of this compound

The synthesis of this compound is typically achieved through the direct N-methylation of 2-chloropurine. The regioselectivity of the methylation, favoring the N9 position, is a key aspect of this synthesis, often influenced by the choice of base and solvent. The following protocol outlines a robust and reproducible method for its preparation.

Causality Behind Experimental Choices:

The selection of a suitable methylating agent, base, and solvent system is crucial for achieving a high yield of the desired N9-methylated product while minimizing the formation of the N7-isomer. Methyl iodide is a commonly used and effective methylating agent. The choice of a non-nucleophilic base, such as potassium carbonate, is critical to prevent unwanted side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is employed to ensure the solubility of the reactants and facilitate the SN2 reaction.

Experimental Workflow: Synthesis of this compound

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-chloropurine reagents Add: - Methyl Iodide - Potassium Carbonate - DMF start->reagents stir Stir at room temperature (12 hours) reagents->stir filter Filter to remove inorganic salts stir->filter evaporate Evaporate solvent under reduced pressure filter->evaporate purify Purify by column chromatography (e.g., Silica gel, Acetone/Dichloromethane) evaporate->purify product Final Product: This compound purify->product

Caption: Workflow for the N-methylation of 2-chloropurine.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-chloropurine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), for chromatography

  • Acetone, for chromatography

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloropurine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5-3.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes to ensure a uniform mixture.

  • Slowly add methyl iodide (1.2-1.5 eq) to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of acetone in dichloromethane, to afford this compound as a solid.[1]

Analytical Characterization: A Self-Validating System

Thorough characterization of the intermediate is paramount to ensure its purity and structural integrity before proceeding to the next synthetic steps. The following table summarizes the key analytical data for this compound.

Analytical Technique Expected Value
Melting Point 129-130 °C
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (s, 1H, H-6), ~7.8 (s, 1H, H-8), ~3.9 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~154, ~152, ~151, ~141, ~131, ~30
Mass Spectrometry (EI) m/z (%): 168 (M⁺)

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Application in Drug Synthesis: Building Blocks for Therapeutics

This compound serves as a versatile precursor for a variety of substituted purine derivatives with potential therapeutic applications, particularly in the fields of oncology and virology. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Case Study: Synthesis of 2,6,9-Trisubstituted Purine Derivatives as Potential Anticancer Agents

A common synthetic strategy involves the sequential substitution of the chloro groups at the 2- and 6-positions of a dichloropurine precursor, followed by N-alkylation. In a related synthesis starting from 2,6-dichloropurine, the N9 position is first alkylated, and then the chloro groups are sequentially substituted.[1] This approach highlights the utility of the chloropurine scaffold in building a library of compounds for structure-activity relationship (SAR) studies.

Synthetic Pathway: From Intermediate to a Potential Drug Candidate

cluster_start Starting Intermediate cluster_reaction1 Nucleophilic Substitution at C6 cluster_product1 Intermediate Product cluster_reaction2 Further Functionalization (Optional) cluster_final Final Drug Candidate intermediate This compound reaction1 Reaction with amine (e.g., in Ethanol, reflux) intermediate->reaction1 amine1 Primary or Secondary Amine (R¹R²NH) amine1->reaction1 product1 2-chloro-6-(substituted-amino)- 9-methyl-9H-purine reaction1->product1 reaction2 Substitution at C2 product1->reaction2 reagent2 Nucleophile (Nu⁻) reagent2->reaction2 final_product 2,6,9-trisubstituted purine reaction2->final_product

Caption: General synthetic scheme for drug candidates from the intermediate.

Detailed Protocol: Synthesis of a 2-Chloro-6-(substituted-amino)-9-methyl-9H-purine Derivative

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • Ethanol (EtOH) or other suitable solvent

  • Triethylamine (Et₃N) or another suitable base (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired amine (1.1-1.5 eq) to the solution. If the amine is used as a hydrochloride salt, add a base like triethylamine (2.0 eq).

  • Reflux the reaction mixture for a specified time (typically 2-24 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired 2-chloro-6-(substituted-amino)-9-methyl-9H-purine derivative.

This protocol can be adapted for a wide range of amines to generate a library of compounds for biological screening. The resulting 2-chloro-6-amino-9-methylpurine can be further functionalized at the 2-position to create 2,6,9-trisubstituted purines, which are a class of compounds with demonstrated potential as kinase inhibitors for cancer therapy.[1]

Safety and Handling

This compound and its precursors are chemical reagents and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a pivotal intermediate that provides a strategic and efficient pathway to a diverse range of biologically active purine derivatives. Its straightforward synthesis and the reactivity of its chloro-substituent make it an invaluable tool for medicinal chemists in the quest for novel therapeutics. The protocols and data presented in this application note are intended to empower researchers to confidently utilize this key building block in their drug discovery and development programs.

References

The Versatile Scaffold: Harnessing 2-Chloro-9-methyl-9H-purine for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Privileged Structure in Kinase Inhibition

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Within the vast landscape of drug discovery, the development of kinase inhibitors has emerged as a particularly fruitful application for purine analogs. Kinases, a large and functionally diverse family of enzymes that regulate cellular processes through protein phosphorylation, are frequently implicated in the pathogenesis of diseases such as cancer.[1][2] Consequently, the targeted inhibition of specific kinases has become a validated and highly successful therapeutic strategy.

This guide focuses on a key building block in the synthesis of next-generation kinase inhibitors: 2-chloro-9-methyl-9H-purine . The strategic placement of a chloro group at the 2-position and a methyl group at the 9-position provides a versatile platform for chemical modification. The chlorine atom at the C2 position, along with the inherent reactivity of the C6 position, allows for sequential and regioselective introduction of various substituents, enabling the exploration of a vast chemical space and the fine-tuning of inhibitor potency and selectivity. This document provides a comprehensive overview of the synthetic strategies, key biological evaluation techniques, and specific applications of this compound in the development of potent and selective kinase inhibitors.

Chemical Synthesis: Building Potent Inhibitors from a Versatile Core

The synthetic utility of this compound lies in the differential reactivity of its C2 and C6 positions. The chlorine atom at the C6 position (in the precursor 2,6-dichloro-9-methyl-9H-purine) is more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This reactivity difference allows for a stepwise approach to generate 2,6,9-trisubstituted purine libraries.

General Synthetic Workflow

The overall strategy involves a two-step nucleophilic substitution, followed by more advanced cross-coupling reactions for further diversification.

Synthetic Workflow start 2,6-dichloro-9-methyl-9H-purine step1 Step 1: Nucleophilic Substitution at C6 (e.g., Amination) start->step1 intermediate 2-chloro-6-substituted-9-methyl-9H-purine step1->intermediate step2 Step 2: Nucleophilic Substitution at C2 (e.g., Amination) intermediate->step2 step3 Step 3 (Optional): Cross-Coupling at C2/C6 (Suzuki, Buchwald-Hartwig) intermediate->step3 final_product 2,6,9-Trisubstituted Purine Library step2->final_product step3->final_product

Caption: General synthetic workflow for 2,6,9-trisubstituted purines.

Protocols for Synthesis

Protocol 1: Synthesis of 2-Chloro-6-(substituted-amino)-9-methyl-9H-purines

This protocol details the initial and most common modification of the purine scaffold at the C6 position.

Materials:

  • 2,6-dichloro-9-methyl-9H-purine

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2 equivalents)

  • n-Butanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., acetone/dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-9-methyl-9H-purine (1 equivalent) in n-butanol.

  • Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

  • Heat the reaction mixture to 110°C and stir for 12 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of acetone in dichloromethane) to yield the desired 2-chloro-6-(substituted-amino)-9-methyl-9H-purine.[3]

Protocol 2: Synthesis of 2,6-Disubstituted-9-methyl-9H-purines via Nucleophilic Substitution at C2

This protocol describes the subsequent modification at the C2 position.

Materials:

  • 2-chloro-6-(substituted-amino)-9-methyl-9H-purine (from Protocol 1)

  • Desired primary or secondary amine (excess)

  • Solvent (e.g., dioxane)

Procedure:

  • In a sealed tube, dissolve the 2-chloro-6-(substituted-amino)-9-methyl-9H-purine (1 equivalent) in dioxane.

  • Add an excess of the second desired amine.

  • Heat the mixture to 100°C and stir for 8-12 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the final 2,6-disubstituted-9-methyl-9H-purine.

Advanced Diversification: Suzuki and Buchwald-Hartwig Cross-Coupling

For the introduction of aryl, heteroaryl, or other non-amine substituents, palladium-catalyzed cross-coupling reactions are invaluable.[5][6][7]

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the chloro-purine with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][7] This is particularly useful for introducing aryl or heteroaryl groups at the C2 or C6 positions.

  • Buchwald-Hartwig Amination: This provides an alternative and often more efficient method for C-N bond formation, especially with less nucleophilic amines or for creating specific aniline derivatives.[5][8]

These advanced techniques significantly expand the diversity of the synthesized purine library, enabling the exploration of more complex structure-activity relationships.

Biological Evaluation: From Enzyme Inhibition to Cellular Effects

Once a library of purine derivatives has been synthesized, a tiered approach is employed to evaluate their biological activity.

Biochemical Assays: Measuring Direct Kinase Inhibition

The initial screening of compounds typically involves in vitro biochemical assays to determine their direct inhibitory effect on the target kinase.[9]

Biochemical_Assay_Workflow compound Synthesized Purine Derivative assay Kinase Activity Assay (e.g., Z'-LYTE™, LanthaScreen™) compound->assay kinase Purified Kinase kinase->assay atp ATP (Substrate) atp->assay detection Detection of Phosphorylation assay->detection ic50 IC50 Determination detection->ic50

Caption: Workflow for biochemical kinase inhibitor testing.

Commonly Used Assay Platforms:

  • Z'-LYTE™ Kinase Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.[10][11] It is a robust and high-throughput method suitable for primary screening.[10]

  • LanthaScreen™ Kinase Binding and Activity Assays: These are time-resolved FRET (TR-FRET) assays. The binding assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site, while the activity assay measures substrate phosphorylation.[2][12][13]

Protocol 3: General Protocol for a TR-FRET Kinase Activity Assay (e.g., LanthaScreen™)

Materials:

  • Purified kinase

  • Fluorescently labeled substrate

  • ATP

  • Synthesized purine inhibitors (in DMSO)

  • Assay buffer

  • Stop solution (e.g., EDTA)

  • TR-FRET detection reagents (e.g., Lanthanide-labeled antibody)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the purine inhibitors in assay buffer.

  • In a microplate, add the kinase and the inhibitor solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the stop solution.

  • Add the TR-FRET detection reagents and incubate for the recommended time to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.[12]

Cell-Based Assays: Assessing Cellular Efficacy and Mechanism of Action

Compounds that show promising activity in biochemical assays are then evaluated in cell-based assays to determine their effects in a more physiologically relevant context.[14]

Key Cell-Based Assays:

  • Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase.

  • Target Engagement Assays: These assays confirm that the inhibitor is binding to its intended target within the cell.

  • Phosphorylation Assays (e.g., Western Blot, ELISA): These assays measure the phosphorylation status of the target kinase or its downstream substrates to confirm that the inhibitor is blocking the signaling pathway.

  • Cell Cycle Analysis: This is used to determine if the inhibitor causes cell cycle arrest at a specific phase, which is a common mechanism for kinase inhibitors.

  • Apoptosis Assays: These assays determine if the inhibitor induces programmed cell death in cancer cells.

Targeted Kinases and Inhibitor Potency

Derivatives of the this compound scaffold have shown inhibitory activity against a range of important cancer-related kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
2,6,9-Trisubstituted PurineBcr-Abl15 - 90[4][15]
2,6,9-Trisubstituted PurineBTK410 - 580[3][16]
2,6,9-Trisubstituted PurineFLT3-ITD380[3][16]
2,6,9-Trisubstituted PurinePDGFRα(Potent nanomolar)[17]
2,6,9-Trisubstituted PurineCDK1(Potent)[18]
2-Aminopurine DerivativesCDK219 - 310[19]
2,6,9-Trisubstituted PurineCRK3162[20]

Note: IC50 values are highly dependent on the specific substitutions on the purine ring.

Signaling Pathway Modulation

The therapeutic efficacy of kinase inhibitors stems from their ability to modulate key signaling pathways that are dysregulated in disease.

PI3K/AKT/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[3][21]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[11][16]

Bcr_Abl_Pathway BcrAbl Bcr-Abl Grb2_Sos Grb2/SOS BcrAbl->Grb2_Sos PI3K_AKT PI3K/AKT Pathway BcrAbl->PI3K_AKT STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2_Sos->Ras Proliferation Uncontrolled Cell Proliferation Ras->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

Caption: Key downstream pathways of Bcr-Abl.

FLT3-ITD Signaling in Acute Myeloid Leukemia (AML)

Internal tandem duplication (ITD) mutations in the FLT3 receptor lead to its constitutive activation and are associated with a poor prognosis in AML.[9][10][12]

FLT3_ITD_Pathway FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Activates PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT Activates MAPK MAPK Pathway FLT3_ITD->MAPK Activates Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Constitutive signaling by FLT3-ITD in AML.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its chemical tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors against a range of clinically relevant kinase targets. The continued application of advanced synthetic methodologies, coupled with sophisticated biological evaluation techniques, will undoubtedly lead to the discovery of new purine-based therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes & Protocols: Characterizing the Cellular Effects of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted purines are a class of heterocyclic compounds of significant interest in medicinal chemistry and chemical biology due to their structural similarity to endogenous purine nucleosides. This structural analogy allows them to interact with a wide range of biological targets, including kinases, polymerases, and other ATP-binding proteins, often leading to potent cellular effects. Purine analogs have been successfully developed as therapeutics, particularly in oncology and virology.[1][2] 2-chloro-9-methyl-9H-purine is a member of this versatile class of molecules. While its specific biological activities are still under investigation, its chemical structure suggests potential for inducing cytotoxic, anti-proliferative, and pro-apoptotic effects in cancer cell lines, similar to other 2,6,9-trisubstituted purine derivatives.[3][4]

These application notes provide a comprehensive framework for researchers to investigate the cellular effects of this compound. We present a hypothesized mechanism of action and detail a suite of robust cell-based assays to validate this hypothesis, including methods for assessing cytotoxicity, apoptosis, and cell cycle distribution.

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the known activities of structurally related purine analogs, we hypothesize that this compound may exert its cytotoxic effects by inducing apoptosis and causing cell cycle arrest. Many anticancer agents function by triggering programmed cell death.[5] The two primary apoptosis signaling cascades are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological hallmarks of apoptosis.[6] Furthermore, compounds that interfere with DNA synthesis or other critical cellular processes can trigger cell cycle checkpoints, leading to arrest at specific phases, often G2/M, preventing damaged cells from proliferating.[4][7]

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptosis.

Apoptosis_Signaling_Pathway cluster_extracellular Cellular Exterior cluster_intracellular Cellular Interior Compound 2-chloro-9-methyl- 9H-purine Target Intracellular Target (e.g., Kinase, Polymerase) Compound->Target Inhibition Stress Cellular Stress Signal (e.g., DNA Damage) Target->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria CellCycleArrest Cell Cycle Arrest (G2/M) Stress->CellCycleArrest Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of cellular substrates

Caption: Hypothesized mechanism of this compound action.

Experimental Workflows and Protocols

To systematically evaluate the biological effects of this compound, we propose a three-stage experimental workflow. This workflow begins with a broad assessment of cytotoxicity to determine the compound's potency, followed by specific assays to dissect the mechanisms of cell death and proliferation inhibition.

Experimental_Workflow Start Start: Select Cancer Cell Line (e.g., MCF-7, HeLa, A549) Cytotoxicity Stage 1: Cytotoxicity Screening (MTT or CellTiter-Glo® Assay) Determine IC50 Value Start->Cytotoxicity Mechanism Stage 2: Mechanism of Cell Death (Annexin V/PI Staining) Quantify Apoptosis vs. Necrosis Cytotoxicity->Mechanism Based on IC50 CellCycle Stage 3: Proliferation Analysis (Propidium Iodide Staining & Flow Cytometry) Analyze Cell Cycle Distribution Cytotoxicity->CellCycle Based on IC50 Caspase Confirm Apoptotic Pathway (Caspase-Glo® 3/7 Assay) Measure Executioner Caspase Activity Mechanism->Caspase If Apoptosis is observed End End: Comprehensive Cellular Profile Caspase->End CellCycle->End

Caption: Recommended workflow for cellular characterization.

Protocol 1: Assessing Cell Viability and Cytotoxicity using the MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. This protocol is essential for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound dose) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8][10]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Protocol 2: Quantifying Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Annexin V/PI dual staining is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Following treatment for the desired time (e.g., 24 hours), collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 channel.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of DNA content within a cell population, enabling the determination of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic compounds induce cell cycle arrest at specific checkpoints.[7]

Materials:

  • Cells treated with this compound and vehicle control

  • Cold PBS

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells per sample after compound treatment.

    • Wash the cells once with cold PBS, centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for several weeks.[13][14]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature, protected from light.[14][15]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. The PI fluorescence is typically measured using a linear scale.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate interpretation and comparison across different concentrations and time points.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell Line Treatment Duration (hours) IC50 (µM) ± SD
MCF-7 48 Value
HeLa 48 Value
A549 48 Value

IC50 values are determined from dose-response curves using non-linear regression analysis.

Table 2: Apoptosis Induction by this compound in HeLa Cells (24h Treatment)

Treatment % Viable Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2)
Vehicle Control (0.1% DMSO) Value ± SD Value ± SD Value ± SD
Compound (IC50) Value ± SD Value ± SD Value ± SD
Compound (2x IC50) Value ± SD Value ± SD Value ± SD

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Distribution in HeLa Cells after Treatment (24h)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control (0.1% DMSO) Value ± SD Value ± SD Value ± SD
Compound (IC50) Value ± SD Value ± SD Value ± SD
Compound (2x IC50) Value ± SD Value ± SD Value ± SD

Data are presented as mean ± standard deviation from three independent experiments.

References

Application Notes and Protocols for In Vitro Studies with 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Substituted Purines in Drug Discovery

2-chloro-9-methyl-9H-purine belongs to a class of heterocyclic compounds known as purine derivatives. This structural class is of significant interest to researchers in oncology, immunology, and virology due to its prevalence in the core structures of many clinically relevant kinase inhibitors and other therapeutic agents. Purine analogues can mimic endogenous purines, allowing them to interact with a wide range of biological targets, most notably the ATP-binding pocket of protein kinases.[1][2] The strategic placement of substituents on the purine ring, such as the chloro group at the C2 position and the methyl group at the N9 position in this compound, can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties.

While this compound is often utilized as a synthetic intermediate in the development of more complex molecules, its own potential for biological activity warrants investigation.[3][4][5] These application notes provide a comprehensive guide for researchers to conduct in vitro studies with this compound, offering detailed protocols for assessing its potential as a kinase inhibitor and a cytotoxic agent. The methodologies presented are based on established and validated assays for structurally related purine derivatives and are designed to be adaptable to specific research needs.[1][6]

Chemical Properties and Handling

PropertyValue
CAS Number 2346-73-8
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and ethanol

Safety and Handling:

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

I. In Vitro Kinase Inhibition Assays

The purine scaffold is a well-established framework for the development of kinase inhibitors. The following protocol describes a generalized in vitro kinase assay to determine the inhibitory potential of this compound against a kinase of interest. This protocol can be adapted for various kinase targets and detection methods (e.g., radiometric, fluorescence-based, or luminescence-based).

Principle of the Assay

An in vitro kinase assay measures the enzymatic activity of a purified kinase. The assay typically involves incubating the kinase with its substrate and ATP. The inhibitory effect of a compound is determined by measuring the reduction in the phosphorylation of the substrate or the depletion of ATP.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions in Assay Buffer compound_prep->serial_dilution add_inhibitor Add Diluted Compound or Vehicle (DMSO) to Plate serial_dilution->add_inhibitor add_kinase_substrate Add Kinase and Substrate Mixture add_inhibitor->add_kinase_substrate pre_incubation Pre-incubate at Room Temperature add_kinase_substrate->pre_incubation add_atp Initiate Reaction with ATP pre_incubation->add_atp incubation Incubate at 30°C add_atp->incubation add_detection_reagent Add Detection Reagent (e.g., ADP-Glo™) incubation->add_detection_reagent stabilize_signal Incubate to Stabilize Signal add_detection_reagent->stabilize_signal read_plate Measure Luminescence/Fluorescence stabilize_signal->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from established methods for purine derivatives and provides a robust starting point for assessing kinase inhibition.[1]

Materials:

  • This compound

  • Purified recombinant kinase of interest (e.g., Raf kinase, a known target for some purine derivatives)[3][4]

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to achieve a range of desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (assay buffer with the same final DMSO concentration) to the wells of a white assay plate.

    • Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase being assayed.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent to room temperature.

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement and Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

II. Cell-Based Cytotoxicity and Proliferation Assays

Assessing the effect of a compound on cell viability and proliferation is a crucial step in drug discovery. The following protocols describe common methods to evaluate the cytotoxic potential of this compound in cancer cell lines.

Principle of the MTT/Resazurin Assay

These colorimetric assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. In the resazurin assay, metabolically active cells reduce the blue dye resazurin to the pink, fluorescent resorufin. The intensity of the color or fluorescence is proportional to the number of viable cells. The resazurin-based assay is often preferred for its higher sensitivity and lower toxicity.[7]

Experimental Workflow: Cell-Based Cytotoxicity Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment cell_culture Culture and Harvest Cancer Cell Line (e.g., MCF-7, HL-60) cell_seeding Seed Cells into a 96-well Plate and Allow to Adhere cell_culture->cell_seeding add_compound Treat Cells with Compound or Vehicle cell_seeding->add_compound compound_prep Prepare Serial Dilutions of this compound compound_prep->add_compound incubation Incubate for a Defined Period (e.g., 48-72 hours) add_compound->incubation add_reagent Add MTT or Resazurin Reagent incubation->add_reagent reagent_incubation Incubate to Allow for Color/Fluorescence Development add_reagent->reagent_incubation read_plate Measure Absorbance or Fluorescence reagent_incubation->read_plate data_analysis Calculate % Viability and Determine IC50 read_plate->data_analysis

Caption: Workflow for a typical cell-based cytotoxicity assay.

Detailed Protocol: Resazurin Cell Viability Assay

This protocol is based on established methods for evaluating the cytotoxicity of purine derivatives against various cancer cell lines.[7][8]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HL-60 for leukemia)[2][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader with fluorescence or absorbance capabilities

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with the same final DMSO concentration).

    • Incubate the plate for 48 to 72 hours in a CO₂ incubator.

  • Viability Assessment:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours, or until a color change from blue to pink is observed in the vehicle control wells.

    • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from a "no-cell" control.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Signaling Pathways and Mechanisms of Action

Based on the extensive research on substituted purines, this compound may exert its biological effects through the inhibition of protein kinases that are crucial for cell cycle progression and survival.[6] Many purine derivatives are known to target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[6]

G cluster_pathway Potential Cell Cycle Inhibition Pathway Purine This compound CDK Cyclin-Dependent Kinases (e.g., CDK1, CDK2) Purine->CDK Inhibition CellCycle Cell Cycle Progression (G1/S, G2/M transitions) CDK->CellCycle Phosphorylation & Activation Arrest Cell Cycle Arrest CellCycle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Potential mechanism of action via CDK inhibition.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro investigation of this compound. While specific biological data for this compound is not yet widely available, the established activity of structurally similar purine derivatives suggests its potential as a modulator of key cellular processes. By employing the described kinase inhibition and cytotoxicity assays, researchers can effectively characterize the biological activity of this compound and contribute to the broader understanding of the therapeutic potential of this important class of molecules. It is essential to remember that these protocols serve as a starting point, and optimization may be required for specific experimental systems and research questions.

References

Application Notes and Protocols for 2-chloro-9-methyl-9H-purine in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Purine Scaffold

The purine ring system is a cornerstone of life, forming the basic structure of two of the four nucleobases in our DNA and RNA. In the realm of medicinal chemistry, this "privileged scaffold" has been the foundation for a multitude of therapeutic agents, from antiviral medications to cutting-edge cancer treatments.[1] The strategic functionalization of the purine core allows for the precise targeting of various enzymes and receptors, making it a highly sought-after template for drug discovery. Among the myriad of purine derivatives, 2-chloro-9-methyl-9H-purine stands out as a particularly versatile and valuable intermediate. Its chlorine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 9-position, meanwhile, protects a key nitrogen atom, directing synthetic transformations and influencing the molecule's interaction with biological targets. This guide provides an in-depth exploration of the applications and synthetic protocols for this powerful building block, empowering researchers to unlock its full potential in their drug discovery endeavors.

I. Core Applications in Medicinal Chemistry: Targeting Key Pathological Pathways

The true value of this compound lies in its ability to serve as a precursor to a wide range of biologically active molecules. The C2-chloro substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are workhorse reactions in modern drug discovery. These reactions allow for the facile introduction of aryl, heteroaryl, and amino moieties, respectively, at the 2-position of the purine ring. This diversification is critical for tuning the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profiles.

Kinase Inhibition: A Prominent Role in Oncology

A significant body of research has demonstrated the utility of 2-substituted purine derivatives as potent inhibitors of various protein kinases.[2][3] These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. By designing molecules that specifically bind to the ATP-binding site of a target kinase, it is possible to block its activity and halt the proliferation of cancer cells. Derivatives of this compound have been investigated as inhibitors of several key oncogenic kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle progression. Inhibitors of CDKs, such as CDK9, can induce cell cycle arrest and apoptosis in cancer cells.[2]

  • Src and Abl Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. Dual inhibitors of Src and Abl have shown promise in the treatment of chronic myeloid leukemia (CML).[4][5]

  • mTOR (mammalian Target of Rapamycin): This serine/threonine kinase is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer.[3]

The general strategy for developing kinase inhibitors from this compound involves the introduction of a larger, often aromatic, substituent at the 2-position to occupy the hydrophobic pocket of the ATP-binding site.

II. Experimental Protocols: A Practical Guide to Synthetic Transformations

The following protocols are designed to provide a comprehensive, step-by-step guide to the most common and impactful synthetic transformations of this compound. These methods are based on established procedures for analogous compounds and can be adapted and optimized for specific research needs.[1][6][7]

A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is invaluable for introducing a wide variety of aryl and heteroaryl substituents at the 2-position.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[8]

Visualizing the Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine this compound, boronic acid, base, and Pd catalyst in a Schlenk flask. atmosphere Establish inert atmosphere (Ar or N2). reagents->atmosphere solvent Add degassed solvent. atmosphere->solvent heating Heat the reaction mixture with stirring. solvent->heating monitoring Monitor progress by TLC or LC-MS. heating->monitoring quench Cool and quench the reaction. monitoring->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify product product purify->product Characterize Final Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-Cl(L_n) Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition (Ar-Cl) Amine_complex [Ar-Pd(II)-HNR'R''(L_n)]+Cl- PdII_complex->Amine_complex HNR'R'' Ligand_Exch Ligand Exchange (HNR'R'') Amido_complex Ar-Pd(II)-NR'R''(L_n) Amine_complex->Amido_complex Base Deprotonation Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Red_Elim Reductive Elimination mTOR_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Purine_Inhibitor 2-Aryl/Amino-9-methyl- 9H-purine Derivative (mTOR Inhibitor) Purine_Inhibitor->mTORC1

References

Guide to the Safe Handling and Storage of 2-Chloro-9-methyl-9H-purine Powder

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proper handling, storage, and utilization of 2-chloro-9-methyl-9H-purine (CAS No. 2346-73-8), a key intermediate in synthetic chemistry and drug discovery. As a chlorinated purine analog, this compound's reactivity necessitates specific protocols to ensure its stability, the safety of laboratory personnel, and the integrity of experimental results. This guide outlines its physicochemical properties, detailed safety precautions, step-by-step protocols for handling and solution preparation, and best practices for short-term and long-term storage. The causality behind each recommendation is explained to provide researchers with the scientific rationale needed for safe and effective use.

Introduction: The Role of this compound in Research

This compound is a substituted purine derivative that serves as a versatile building block in medicinal chemistry and chemical biology. The chlorine atom at the C2 position of the purine ring is a key functional group that allows for further chemical modification, typically through nucleophilic aromatic substitution reactions. This enables the synthesis of a diverse library of purine analogs for screening in drug development pipelines.[1][2] Purine analogs are a cornerstone of pharmacology, with applications as antiviral, anticancer, and immunosuppressive agents.[3][4][5][6]

Given the compound's reactivity and its nature as a fine powder, adherence to rigorous handling and storage protocols is paramount. Improper procedures can lead to degradation of the material, inaccurate experimental outcomes, and potential exposure risks for laboratory personnel. This application note serves as an authoritative resource for ensuring the compound's stability and promoting a safe laboratory environment.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is the foundation of safe handling.

PropertyValueSource(s)
CAS Number 2346-73-8[7][8]
Molecular Formula C₆H₅ClN₄[7][9]
Molecular Weight 168.58 g/mol [9]
Appearance Solid powder[10]
Purity Typically ≥97%[10]
Storage Temperature 2-8°C, Inert Atmosphere[10]

Safety Profile: While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available in the search results, data from closely related chlorinated purines, such as 2-Chloro-9H-purine, indicate several potential hazards.[10] Researchers should handle this compound with the assumption that it may be:

  • Harmful if swallowed (H302)[10]

  • Causes skin irritation (H315)[10]

  • Causes serious eye irritation (H319)[10]

  • Harmful if inhaled (H332)[10]

  • May cause respiratory irritation (H335)[10]

Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Personal Protective Equipment (PPE) and Engineering Controls

The primary objective is to prevent inhalation, ingestion, and dermal contact. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All weighing and solution preparation activities involving the powder must be conducted inside a certified chemical fume hood. This is the most critical engineering control for preventing inhalation of airborne particles.

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure (also known as a powder containment hood) provides a non-turbulent airflow that prevents powder from becoming airborne while ensuring weighing accuracy.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.

  • Gloves: Use chemical-resistant gloves (e.g., nitrile). Since fine powders can easily penetrate small tears, it is crucial to inspect gloves for any damage before use. Double-gloving is recommended.

  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.

  • Respiratory Protection: If engineering controls are not available or are deemed insufficient, a properly fitted NIOSH-approved respirator (e.g., an N95 respirator for powders) must be used.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Personal Protective Equipment (PPE) cluster_action Action Phase Start Task: Handle This compound Engineering Work inside a certified Chemical Fume Hood or Ventilated Enclosure Start->Engineering Always use Goggles Wear Safety Goggles (Face shield for >1g) Engineering->Goggles Gloves Wear Nitrile Gloves (Double-gloving recommended) Engineering->Gloves Coat Wear a buttoned Lab Coat Engineering->Coat Proceed Proceed with Handling Protocol All PPE must be worn Goggles->Proceed Gloves->Proceed Coat->Proceed

Figure 1: Mandatory safety workflow before handling the compound.

Protocol for Handling and Weighing the Powder

This protocol is designed to minimize exposure and prevent contamination of the compound.

Materials:

  • This compound powder in its original container.

  • Spatula (preferably anti-static).

  • Anti-static weigh boat or glassine paper.

  • Analytical balance inside a ventilated enclosure.

  • Pre-labeled receiving vial or flask.

  • Waste container for contaminated materials.

Procedure:

  • Preparation: Don all required PPE and ensure the fume hood or ventilated enclosure is operational. Clean the work surface and the spatula with an appropriate solvent (e.g., 70% ethanol) and allow them to dry completely.

  • Equilibration: Before opening, allow the sealed container of the compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could cause hydrolysis.

  • Transfer: Place the weigh boat on the analytical balance and tare it. Carefully open the container inside the fume hood. Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create dust.

  • Weighing: Record the mass. Promptly and securely close the main container of this compound.

  • Transfer to Vessel: Carefully transfer the weighed powder into the pre-labeled receiving vessel.

  • Decontamination: Wipe the spatula and work surface with a damp cloth or towel to collect any residual powder. Dispose of the weigh boat, gloves, and cleaning materials in a designated hazardous waste container.

Storage Conditions and Rationale

The stability of this compound is contingent on proper storage. The primary degradation pathway is hydrolysis of the chloro group.

Short-Term Storage (Working Stock, < 1 month):

  • Temperature: 2-8°C.[10]

  • Atmosphere: Store in a tightly sealed vial, preferably with a PTFE-lined cap.

  • Environment: Place inside a desiccator within the refrigerator. The desiccant provides a secondary barrier against moisture ingress during frequent opening and closing.

Long-Term Storage (> 1 month):

  • Temperature: 2-8°C is acceptable, but -20°C is preferred for maximum stability.

  • Atmosphere: The compound should be stored under an inert atmosphere (argon or nitrogen).[10] This can be achieved by backfilling the container with the inert gas before sealing.

  • Container: Use a high-quality amber glass vial with a secure, tight-fitting cap to protect from light and moisture.

Rationale for Precautions:

  • Low Temperature: Slows the rate of any potential degradation reactions.

  • Inert Atmosphere & Desiccation: Chlorinated heterocyclic compounds can be sensitive to moisture.[11][12] Water can act as a nucleophile, leading to the slow hydrolysis of the C-Cl bond and the formation of hydroxy-purine impurities. An inert atmosphere displaces both oxygen and moisture, preserving the compound's purity.

Storage_Decision_Tree Start How long will the compound be stored? ShortTerm < 1 Month (Working Stock) Start->ShortTerm Short Term LongTerm > 1 Month (Archive Stock) Start->LongTerm Long Term ShortTerm_Cond Store at 2-8°C in a desiccator. ShortTerm->ShortTerm_Cond LongTerm_Cond Store at -20°C under Argon/Nitrogen. LongTerm->LongTerm_Cond Reason1 Rationale: Prevents moisture and hydrolysis. ShortTerm_Cond->Reason1 Reason2 Rationale: Maximizes long-term stability by minimizing moisture and thermal degradation. LongTerm_Cond->Reason2

Figure 2: Decision tree for selecting appropriate storage conditions.

Protocol for Solution Preparation

Solubility: this compound is generally soluble in organic solvents such as DMSO, DMF, and methanol. It is advisable to perform a small-scale solubility test before preparing a large stock solution.

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Calculation: Calculate the mass of this compound required.

    • Mass (mg) = 10 mM * 168.58 g/mol * Volume (L)

    • Example: For 10 mL (0.01 L), Mass = 10 * 168.58 * 0.01 = 16.86 mg

  • Weighing: Following the protocol in Section 4.0, accurately weigh the calculated amount of powder and transfer it to an appropriate sterile vial (e.g., a 15 mL conical tube).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.

  • Storage of Solution: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Emergency Procedures

Spill Response:

  • Small Powder Spill: Gently cover the spill with a damp paper towel to avoid raising dust. Wipe the area from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and prevent others from entering. Contact your institution's Environmental Health & Safety (EHS) department immediately.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-chloro-9-methyl-9H-purine, a key intermediate in the synthesis of various biologically active compounds. Ensuring the identity, purity, and structural integrity of this purine derivative is paramount for its application in research and pharmaceutical development. We present an integrated approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind instrumental choices, provides detailed, field-proven protocols, and outlines expected outcomes to ensure a robust, self-validating analytical workflow.

Introduction and Physicochemical Profile

This compound is a substituted purine that serves as a versatile building block in medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 2-position and a methyl group at the 9-position, allows for further functionalization to create a diverse range of derivatives, including potential kinase inhibitors. Accurate and thorough characterization is the bedrock of reliable downstream applications, ensuring reproducibility and adherence to quality standards.

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [2]
Monoisotopic Mass 168.0203 g/mol [3]
Melting Point 129-130 °C[1]
Appearance White crystalline powder
Solubility Limited solubility in water; soluble in organic solvents such as methanol and ethyl acetate.
CAS Number 2346-73-8[1]

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. Identity is typically confirmed using a combination of mass spectrometry and NMR, while purity is assessed primarily by HPLC. FTIR provides complementary structural information regarding functional groups.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Secondary Characterization Sample Sample HPLC Purity & Quantification (HPLC-UV) Sample->HPLC Purity Assay MS Identity Confirmation (LC-MS) Sample->MS MW Verification NMR Structural Elucidation (¹H & ¹³C NMR) Sample->NMR Structure Proof FTIR Functional Groups (FTIR) Sample->FTIR UV_Vis Quantification & λmax (UV-Vis) Sample->UV_Vis

Caption: Integrated workflow for this compound characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC with UV detection is the gold standard for assessing the purity of small organic molecules like this compound. A reversed-phase C18 column is the logical choice due to its hydrophobic stationary phase, which effectively retains the moderately polar purine ring system, allowing for excellent separation from potential non-polar or highly polar impurities. An isocratic elution is often sufficient for routine purity checks, providing simplicity and robustness. The purine ring possesses a strong chromophore, making UV detection highly sensitive.[4][5]

Protocol: HPLC Purity Assay
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Methanol:Water. Degas the mobile phase by sonication or vacuum filtration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (determine λmax experimentally, see Section 6).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to prevent column clogging.

  • System Suitability:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%. The peak tailing factor should be between 0.9 and 1.5.

  • Analysis & Data Interpretation:

    • Inject the prepared sample.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Expected Result: A sharp, well-defined peak at a specific retention time. Purity is typically reported as Area % = (Area of Main Peak / Total Area of All Peaks) x 100.

Structural Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides definitive confirmation of molecular weight, corroborating the compound's identity. Electrospray ionization (ESI) is the preferred method for purine analogs as it is a soft ionization technique that minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺).[6] High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental composition by providing a highly accurate mass measurement.[3]

LCMS_Workflow SamplePrep Sample Dilution (Methanol/Water) HPLC HPLC Separation (C18 Column) SamplePrep->HPLC ESI Ionization (ESI+) HPLC->ESI MS_Analyzer Mass Analysis (TOF or Orbitrap) ESI->MS_Analyzer Data Mass Spectrum ([M+H]⁺) MS_Analyzer->Data

Caption: Typical workflow for LC-MS analysis of the target compound.

Protocol: LC-MS Analysis
  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer equipped with an ESI source.

    • The HPLC method can be the same as described in Section 3. A fast gradient may be used to reduce run time.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): 10 L/min.

    • Gas Temperature: 325 °C.

    • Scan Range: m/z 50 - 500.

    • Fragmentor Voltage: 120 V (can be varied to induce fragmentation if desired).

  • Data Interpretation:

    • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.

    • Calculated Monoisotopic Mass for C₆H₅ClN₄: 168.0203.

    • Expected [M+H]⁺: 169.0276.

    • A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for the molecular ion peak, providing further structural confirmation.

Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the proton and carbon framework.[7] For this compound, ¹H NMR will confirm the presence and environment of the methyl group and the purine ring protons. ¹³C NMR will identify all unique carbon atoms in the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative if solubility is limited.[6]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16.

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 (or more, as ¹³C is less sensitive).

      • Relaxation Delay (d1): 2 seconds.

  • Data Interpretation:

    • Expected ¹H NMR Signals:

      • A singlet around δ 3.8-4.0 ppm corresponding to the three protons of the N9-methyl group (N-CH₃).

      • A singlet around δ 8.0-8.2 ppm for the C6-H proton.

      • A singlet around δ 8.6-8.8 ppm for the C8-H proton.

    • Expected ¹³C NMR Signals:

      • A signal for the methyl carbon (N-C H₃).

      • Five distinct signals for the carbons of the purine ring system. The chemical shifts will be influenced by the electronegative chlorine and nitrogen atoms.[6]

Functional Group Analysis by FTIR and UV-Vis Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique to confirm the presence of key functional groups.[8] For this compound, the spectrum will be characterized by vibrations of the purine core and the C-Cl bond.[9] UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the purine chromophore and essential for setting the optimal detection wavelength for HPLC and for quantitative analysis using the Beer-Lambert law.[5][10]

Protocol: FTIR Spectroscopy
  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~1610-1570 cm⁻¹: C=N stretching vibrations from the purine ring.[9]

    • ~1500-1400 cm⁻¹: C=C aromatic ring stretching.

    • ~800-600 cm⁻¹: C-Cl stretching vibration.

Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent like methanol.

  • Analysis: Scan the absorbance of the solution from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank.

  • Expected Result: A distinct absorbance maximum (λmax) is expected in the range of 260-270 nm , which is characteristic of the purine ring system.[11] This value should be used for HPLC detection.

Summary of Analytical Data

The table below consolidates the expected analytical results for a high-purity sample of this compound.

TechniqueParameterExpected Result
HPLC Purity≥ 98% (by area percent)
Retention TimeColumn and method dependent
HRMS (ESI+) [M+H]⁺m/z 169.0276 (± 5 ppm)
¹H NMR N9-CH₃~ δ 3.8-4.0 ppm (singlet, 3H)
C6-H~ δ 8.0-8.2 ppm (singlet, 1H)
C8-H~ δ 8.6-8.8 ppm (singlet, 1H)
FTIR C=N Stretch~1610-1570 cm⁻¹
C-Cl Stretch~800-600 cm⁻¹
UV-Vis λmax (in Methanol)~260-270 nm

Conclusion

The suite of analytical techniques described in this application note provides a robust and cross-verifiable strategy for the complete characterization of this compound. By integrating chromatographic separation (HPLC) with spectroscopic methods (MS, NMR, FTIR, UV-Vis), researchers and drug developers can confidently ascertain the purity, identity, and structural integrity of this important chemical intermediate, ensuring the quality and reliability of their scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-9-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is often challenged by issues of regioselectivity and competing side reactions. The most common and versatile synthetic approach begins with the commercially available 2,6-dichloropurine. This pathway involves two primary transformations: N9-methylation and selective C6-dechlorination. The order and execution of these steps are critical for achieving a high yield of the desired product.

Core Synthetic Pathway & Potential Pitfalls

The general strategy involves the regioselective methylation of 2,6-dichloropurine to form 2,6-dichloro-9-methyl-9H-purine, followed by a selective reduction to remove the more reactive C6-chloro group. Each stage presents unique challenges that can impact the final yield and purity.

cluster_0 Step 1: N9-Methylation cluster_1 Step 2: Selective C6-Dechlorination cluster_2 Other Common Side Reactions A 2,6-Dichloropurine B 2,6-Dichloro-9-methyl-9H-purine (Desired N9 Isomer) A->B  Methylating Agent (e.g., MeI, DMS) Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) C 2,6-Dichloro-7-methyl-9H-purine (N7 Isomer Byproduct) A->C  Side Reaction: Incorrect Conditions G Amination Products (from DMF solvent) A->G  High Temp. DMF D This compound (Final Product) B->D  Reducing Agent (e.g., H2/Pd/C, Zn/NH4Cl) E Over-reduction & Degradation Products B->E  Side Reaction: Harsh Conditions F Hydrolysis Products (e.g., Xanthine derivatives) B->F  H2O contamination

Caption: General synthetic workflow and common side reactions.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Q1: My methylation step results in a low yield of the desired N9-methylated product and a significant amount of the N7-methyl isomer. How can I improve the N9 regioselectivity?

Answer: This is the most common challenge in purine alkylation. The N7 and N9 positions have similar nucleophilicity, and the product ratio is highly sensitive to reaction conditions. The N9 isomer is generally the thermodynamically more stable product, while the N7 can be the kinetic product under certain conditions.

Causality:

  • Steric Hindrance: The N7 position is slightly more sterically hindered by the C6-chloro substituent.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are standard. The choice of solvent can influence the solvation of the purine anion and the counter-ion of the base, thereby affecting which nitrogen is more accessible for alkylation.

  • Base and Counter-ion: The nature of the base (e.g., K₂CO₃, NaH, Cs₂CO₃) determines the nature of the purine salt. Larger counter-ions (like Cs⁺) can sometimes favor N9 alkylation.

  • Temperature: Higher temperatures often favor the formation of the more thermodynamically stable N9 isomer.[1][2]

Troubleshooting Protocol:

  • Optimize the Base and Solvent System: A widely successful method involves using potassium carbonate (K₂CO₃) in anhydrous DMF.[3] Ensure the DMF is truly anhydrous, as water can lead to hydrolysis byproducts.

  • Control Temperature: Start the reaction at room temperature and slowly heat to 60-80°C. Running the reaction at elevated temperatures for a longer duration (12-24 hours) typically favors the thermodynamic N9 product.

  • Choice of Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate (DMS) are common choices. Use a slight excess (1.1-1.2 equivalents) to ensure complete reaction of the starting material.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. The N7 and N9 isomers often have slightly different Rf values, allowing you to track their relative formation.

ParameterCondition Favoring N9 IsomerCondition Favoring N7 IsomerRationale
Temperature Higher (e.g., >60°C)Lower (e.g., 0°C to RT)N9 is often the thermodynamic product.
Solvent Polar Aprotic (DMF, Acetonitrile)Varies; may be less polarInfluences ion pairing and solvation.
Base K₂CO₃, Cs₂CO₃NaHThe counter-ion can influence regioselectivity.
Q2: During workup of the methylation step, I observe new, more polar spots on my TLC, and the overall yield is poor. What could be happening?

Answer: This strongly suggests the formation of hydrolysis byproducts, where one or both chloro groups are replaced by hydroxyl groups. The C6-chloro group is particularly susceptible to nucleophilic substitution.

Causality: The chlorine atoms on the purine ring are electron-deficient and act as good leaving groups. They are sensitive to nucleophiles, including water, especially under basic or acidic conditions that might be used during the aqueous workup.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents throughout the reaction. Dry glassware thoroughly before use.

  • Neutral Workup: When the reaction is complete, cool the mixture and filter off the inorganic base. Remove the solvent under reduced pressure. Avoid acidic or basic aqueous washes if possible.

  • Careful Extraction: If an aqueous wash is necessary, use a neutral brine solution. Work quickly and avoid prolonged contact between the organic layer and the aqueous phase. Ensure the pH remains close to 7.

  • Product Stability Check: To confirm instability, take a small, pure sample of your chlorinated purine, dissolve it in your workup solvents (e.g., water, mild acid/base), stir for an hour, and re-analyze by TLC to see if degradation occurs.[4]

Q3: The second step, selective C6-dechlorination, is either incomplete or leads to over-reduction and a complex product mixture. How can I control this reaction?

Answer: The C6-chloro group is more reactive than the C2-chloro group towards catalytic hydrogenation. However, achieving perfect selectivity can be difficult.

Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a powerful reduction method. If the reaction is too vigorous (high pressure, high catalyst loading, high temperature), it can lead to the removal of both chloro groups or even reduction of the purine ring itself.

Troubleshooting Protocol:

  • Catalyst and Conditions: The most common method is catalytic transfer hydrogenation or hydrogenation with H₂ gas.

    • Method A (Catalytic Transfer Hydrogenation): Use Palladium on Carbon (10% Pd/C) as the catalyst. Instead of H₂ gas, use a hydrogen donor like ammonium formate or cyclohexene in a solvent like ethanol or methanol. This method is often easier to control on a lab scale.

    • Method B (Direct Hydrogenation): Use 10% Pd/C with H₂ gas (1 atm, balloon pressure) at room temperature.

  • Base is Key: Add a base such as magnesium oxide (MgO), sodium acetate, or a stoichiometric amount of a non-nucleophilic amine (like triethylamine) to the reaction. This base neutralizes the HCl that is formed during the reduction, preventing catalyst poisoning and potential acid-catalyzed side reactions.

  • Strict Monitoring: This reaction must be monitored closely by TLC or LC-MS. Check the progress every 15-30 minutes. As soon as the starting material (2,6-dichloro-9-methyl-9H-purine) is consumed, stop the reaction immediately by filtering off the catalyst. Over-running the reaction is the primary cause of byproduct formation.

start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 Methylation Step q1->step1 Step 1 step2 Dechlorination Step q1->step2 Step 2 q2 Issue: N7/N9 Isomer Mix? step1->q2 q4 Issue: Incomplete Reaction or Over-reduction? step2->q4 q3 Issue: Hydrolysis? q2->q3 No sol1 Adjust Temp/Base/Solvent for N9 Selectivity q2->sol1 Yes sol2 Use Anhydrous Reagents & Neutral Workup q3->sol2 Yes end Improved Yield and Purity q3->end No sol3 Add Base (e.g., MgO) Monitor by TLC Closely Stop Immediately at Completion q4->sol3 Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for key synthesis steps.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to purify the final product, this compound?

    • A: Column chromatography on silica gel is the most effective method. A gradient elution system starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is typically effective for separating the product from non-polar impurities and any remaining starting material or more polar byproducts.

  • Q: How can I definitively confirm that I have synthesized the N9-methyl isomer and not the N7?

    • A: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. In the ¹H NMR spectrum, the chemical shift of the N-methyl protons will be different for the two isomers. More definitively, a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) will show a correlation (a cross-peak) between the N9-methyl protons and the C4 and C8 carbons of the purine ring. For the N7 isomer, the methyl protons would correlate to C5 and C8.

  • Q: I've seen procedures that use 2-chloroadenine as a starting material. Is this a better route?

    • A: Synthesizing from 2-chloroadenine (6-amino-2-chloropurine) is a viable alternative.[5] The route involves N9-methylation followed by deamination of the C6-amino group (e.g., using sodium nitrite under acidic conditions) to give a C6-oxo group, which is then chlorinated (e.g., with POCl₃) and finally reduced at C6. This multi-step process offers different selectivity challenges and may not necessarily provide a higher overall yield than the 2,6-dichloropurine route unless specific C6 modifications are desired along the way.

References

Technical Support Center: Methylation of 2-Chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purine chemistry. The methylation of 2-chloropurine is a foundational reaction for the synthesis of numerous biologically active molecules. However, like many reactions involving heterocycles, it is prone to side reactions, primarily related to regioselectivity, which can complicate synthesis and purification.

This document is structured as a series of troubleshooting questions and in-depth answers. It moves beyond simple procedural steps to explain the underlying chemical principles governing the reaction's outcome. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to proactively design more efficient and selective syntheses.

Frequently Asked Questions & Troubleshooting Guide

Q1: I performed a methylation reaction on 2-chloropurine and my analysis shows a mixture of two major products. What are these side products?

When methylating 2-chloropurine, the most common issue is not the formation of unrelated impurities but rather a mixture of constitutional isomers. The purine ring system has two primary sites of reactivity for alkylation: the N7 and N9 positions of the imidazole ring.

  • Primary Products: The reaction almost always yields a mixture of 2-chloro-7-methyl-7H-purine and 2-chloro-9-methyl-9H-purine .

  • Regioisomers: These are not technically "side products" in the traditional sense but are competing, desired products depending on your synthetic goal. Direct alkylation of halopurines under basic conditions commonly leads to a mixture of N7 and N9 derivatives.[1][2][3] The ratio between these two isomers is highly dependent on the reaction conditions.

It is crucial to correctly identify the major and minor products to optimize the reaction toward your desired isomer.

G cluster_products Potential Products 2CP 2-Chloropurine N7 2-Chloro-7-methyl-7H-purine (N7 Isomer) 2CP->N7 N7 Alkylation N9 This compound (N9 Isomer) 2CP->N9 N9 Alkylation MeI Methylating Agent (e.g., CH3I)

Caption: Competing N7 and N9 methylation pathways for 2-chloropurine.

Q2: What factors determine whether methylation occurs at the N7 or N9 position?

The regioselectivity of purine alkylation is a classic example of kinetic versus thermodynamic control. Understanding this principle is the key to directing the reaction towards your desired product.

  • Kinetic Control: The N7 position is generally more sterically accessible and has a higher electron density, making it the site of the faster, initial reaction. Reactions run under milder conditions (e.g., lower temperatures) tend to favor the N7-methyl isomer , which is the kinetically controlled product.[1][4]

  • Thermodynamic Control: The N9-methyl isomer is typically the more thermodynamically stable product.[1][2] This is due to more favorable electronic distribution and tautomeric equilibria in the purine system. Reactions run under harsher conditions (e.g., higher temperatures, longer reaction times) allow the initially formed N7 isomer to equilibrate to the more stable N9 isomer.[1]

Several experimental variables can be manipulated to exploit this principle:

  • Temperature: Lower temperatures favor the kinetic N7 product, while higher temperatures promote the formation of the thermodynamic N9 product.[1][3]

  • Solvent: The polarity of the solvent can influence which nitrogen is more readily alkylated. Less polar solvents like THF or Ethyl Acetate have been shown to improve selectivity for the N7 isomer in the related 6-bromopurine system, whereas polar aprotic solvents like DMF are common for purine alkylations that often yield N9 as the major product.[3]

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, DBU) affects the generation of the purine anion. The nature of the resulting counter-ion (K⁺, Na⁺) can influence the nucleophilicity of the different nitrogen atoms through coordination.

  • Steric Hindrance: While methyl is a small group, using bulkier alkylating agents can dramatically increase selectivity. For instance, a method using a bulky tert-alkyl group was developed to be highly regioselective for the N7 position under kinetically controlled conditions.[1]

Q3: How can I strategically control the reaction to favor one isomer over the other?

Based on the principles of kinetic and thermodynamic control, you can design your experiment to selectively synthesize either the N7 or N9 isomer.

ParameterTo Favor N7-Methyl Isomer (Kinetic) To Favor N9-Methyl Isomer (Thermodynamic) Rationale
Temperature Room temperature or belowElevated temperatures (e.g., 80 °C to reflux)Lower temp prevents equilibration to the N9 isomer; higher temp ensures the system reaches thermodynamic equilibrium.[1][3]
Reaction Time ShortLongA shorter time captures the initial kinetic product; a longer time allows for the conversion of N7 to the more stable N9.[1]
Solvent Less polar (e.g., THF, Ethyl Acetate, DCE)More polar aprotic (e.g., DMF, Acetonitrile)Solvent choice can alter the nucleophilicity of the N7 vs. N9 positions and affect reaction rates.[1][3]
Specialized Reagents Silylation (e.g., with BSA) followed by a Lewis acid (e.g., SnCl₄) catalyst.Strong base (e.g., NaH) in a polar aprotic solvent.Silylation methods can direct alkylation to the N7 position.[1][2] Standard strong base conditions often favor the thermodynamic product.[5]
Q4: I have an inseparable mixture of N7 and N9 isomers. How can I reliably distinguish and characterize them?

Confirming the identity of your isomers is critical. While TLC may show two spots, spectroscopic methods are required for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹³C NMR Spectroscopy: This is a highly reliable method. The chemical shift of the C5 carbon is particularly diagnostic.

    • For N9-alkylated 6-chloropurines, the C5 carbon signal appears around ~132 ppm .

    • For N7-alkylated isomers, the C5 carbon is significantly more deshielded and appears further downfield.

    • A related method compares the difference in chemical shifts between C5 and C8 (Δδ = δC5 - δC8). This difference is much larger for N7 isomers than for N9 isomers.[2]

  • ¹H NMR Spectroscopy: The chemical shifts of the C6-H and C8-H protons will be different for each isomer, but the differences can be subtle.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can be definitive. For the N9 isomer, a spatial correlation (NOE) is typically observed between the methyl protons and the C8-H proton. For the N7 isomer, an NOE would be expected between the methyl protons and the C8-H proton, but the relative positions can help confirm assignments made by other methods.[2]

Troubleshooting Workflow & Experimental Protocols

G cluster_analysis Step 1: Analysis cluster_optimization Step 2: Optimization cluster_purification Step 3: Purification start Problem: Mixture of Products in 2-Chloropurine Methylation char Characterize Mixture (LC-MS, NMR) start->char ident Identify N7 and N9 Isomers (Use ¹³C NMR for C5 shift) char->ident goal Define Target Isomer ident->goal n7_path Target N7 (Kinetic) - Lower Temp - Shorter Time - Less Polar Solvent goal->n7_path N7 n9_path Target N9 (Thermodynamic) - Higher Temp - Longer Time - Polar Solvent goal->n9_path N9 purify Purify Mixture or Optimized Product n7_path->purify n9_path->purify chrom Silica Gel Column Chromatography purify->chrom cryst Recrystallization purify->cryst end_node Pure, Characterized Product chrom->end_node cryst->end_node

Caption: A logical workflow for troubleshooting 2-chloropurine methylation.

Protocol 1: Preferential Synthesis of N9-Methyl-2-Chloropurine (Thermodynamic Control)

This protocol is adapted from general principles favoring thermodynamic products.[1][5][6]

  • Setup: To a solution of 2-chloropurine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an argon atmosphere.

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add iodomethane (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction by TLC or LC-MS. The reaction may require several hours to ensure equilibration to the N9 isomer.

  • Workup: Once the starting material is consumed and the isomer ratio is stable (favoring the N9 product), cool the reaction to room temperature. Quench carefully by the slow addition of water.

  • Extraction: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the this compound.

Protocol 2: Preferential Synthesis of N7-Methyl-2-Chloropurine (Kinetic Control)

This protocol is a conceptual adaptation based on the N7-selective tert-alkylation method.[1][2] Direct methylation may be less selective, but these conditions favor the kinetic product.

  • Silylation: To a suspension of 2-chloropurine (1.0 eq) in anhydrous Dichloroethane (DCE), add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) under an argon atmosphere. Heat the mixture at 70-80 °C for 30 minutes until a clear solution is obtained.

  • Catalyst Addition: Cool the mixture in an ice bath and add tin(IV) chloride (SnCl₄) (2.1 eq) dropwise. Stir at room temperature for 10 minutes.

  • Alkylation: Add iodomethane (3.0 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. The goal is to stop the reaction after a few hours when the formation of the N7 isomer is maximized, before significant equilibration to the N9 isomer occurs.

  • Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Immediately purify the crude product by silica gel column chromatography to isolate the 2-chloro-7-methyl-7H-purine.

References

Technical Support Center: Purification of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 2-chloro-9-methyl-9H-purine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Covering the fundamental aspects you should consider before starting your purification.

  • Troubleshooting Guide: A problem-and-solution formatted section to address the common challenges encountered during chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

Answer: Understanding the molecule's properties is the first step to designing a robust purification strategy.

  • Polarity: this compound is a moderately polar molecule due to the presence of four nitrogen atoms in the purine core. However, it lacks acidic protons (like N-H) or highly polar functional groups (like -OH or -NH2), making it less polar than unsubstituted purines. Its moderate polarity makes it well-suited for normal-phase chromatography on silica gel.

  • Solubility: It is typically soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as moderately polar solvents like ethyl acetate and acetone. It has limited solubility in non-polar solvents such as hexanes and is sparingly soluble in water. For reversed-phase HPLC, it will require a polar organic solvent like methanol or acetonitrile for dissolution.

  • UV Absorbance: The purine ring is a strong chromophore. This compound absorbs UV light, typically around 254-270 nm, which allows for easy visualization on TLC plates with a UV indicator and straightforward detection by HPLC with a UV detector.

  • Stability: While generally stable, chloro-purines can be susceptible to hydrolysis or reaction with nucleophiles under harsh conditions. Prolonged exposure to highly acidic or basic conditions, or reactive solvents like methanol on an active surface like silica gel, can potentially lead to degradation or side reactions. Studies on related purine nucleosides show they can undergo hydrolysis, which is a factor to consider during purification method development[1]. It is recommended to store the compound in a dry, cool place, potentially under an inert atmosphere.

Q2: What are the most common impurities to expect from the synthesis of this compound?

Answer: The primary impurities are dictated by the synthetic route, which commonly involves the alkylation of a purine precursor.

  • Unreacted Starting Material: Incomplete reactions will leave residual 2-chloropurine or the methylating agent.

  • The N7-isomer (2-chloro-7-methyl-7H-purine): Alkylation of purines can often yield a mixture of N9 and N7 substituted isomers[2][3]. The N7 isomer is a common and often difficult-to-separate impurity. Due to differences in the dipole moment and hydrogen bonding accessibility of the purine core, the N7 isomer is typically more polar and will have a lower Rf value on silica gel TLC than the desired N9 product.

  • Di-alkylated Products: Over-alkylation can lead to quaternary purinium salts, which are highly polar and usually remain at the baseline in normal-phase chromatography.

  • Hydrolysis Products: Reaction with any residual water can lead to the formation of hypoxanthine derivatives, which are significantly more polar.

Q3: Which chromatographic technique is best for purifying this compound: normal-phase (silica gel) or reversed-phase HPLC?

Answer: The choice depends on the scale of your purification and the purity required.

  • Normal-Phase (Flash) Chromatography: This is the most common and cost-effective method for purifying multi-gram quantities of this compound. The compound's moderate polarity is ideal for silica gel. Several literature reports describe the successful purification of similar substituted purines using silica gel column chromatography with solvent systems like acetone/dichloromethane or ethyl acetate/hexanes[2][4].

  • Reversed-Phase HPLC (RP-HPLC): This technique offers higher resolution and is ideal for final-stage purification of small quantities (<1 g) to achieve very high purity (>98%). It is also the standard method for analyzing the purity of collected fractions[5]. If you are struggling to separate the N7 and N9 isomers with flash chromatography, preparative RP-HPLC is the preferred solution.

Chromatography Workflow & Method Development

This diagram outlines the logical flow from analyzing the crude reaction mixture to obtaining the final, purified product.

G cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: Purification cluster_2 Phase 3: Verification Crude Crude Reaction Mixture TLC TLC Analysis (Multiple Solvent Systems) Crude->TLC LCMS LC-MS Analysis (Optional) (Confirm Product & Impurities) TLC->LCMS Identify Spots Method_Select Select Method: Flash Chromatography vs. Prep HPLC TLC->Method_Select Flash Run Flash Chromatography Method_Select->Flash > 100 mg ΔRf > 0.1 Prep_HPLC Run Preparative HPLC Method_Select->Prep_HPLC < 100 mg ΔRf < 0.1 Fractions Collect Fractions Flash->Fractions Prep_HPLC->Fractions Purity_Check Fraction Purity Check (TLC or Analytical HPLC) Fractions->Purity_Check Combine Pool Pure Fractions Purity_Check->Combine Evap Solvent Evaporation Combine->Evap Final_QC Final QC (NMR, HPLC, MS) Evap->Final_QC Pure_Product Pure Product Final_QC->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

Problem: My product and a key impurity (likely the N7-isomer) are co-eluting or have very poor separation on the TLC plate (ΔRf < 0.1).

Causality & Solution: This is the most common challenge, arising from the similar polarity of the N7 and N9 isomers. The goal is to exploit subtle differences in their interaction with the stationary phase.

Step-by-Step Protocol:

  • Change Solvent System Polarity & Selectivity: Do not just increase or decrease the polarity of your current system. Change the nature of the solvents to alter the interactions.

    • Baseline System: Start with a solvent system like 30-50% Ethyl Acetate (EtOAc) in Hexanes.

    • Introduce a Hydrogen Bond Acceptor: Switch to a system containing acetone. Acetone is a strong hydrogen bond acceptor and can differentiate between isomers based on the steric accessibility of the purine nitrogens. Try a gradient of Dichloromethane (DCM) with 1-10% Acetone. Literature suggests that an acetone/DCM mixture (e.g., 5:95) is effective for related compounds[4].

    • Introduce a Hydrogen Bond Donor: Add a very small amount of methanol (MeOH) or isopropanol (e.g., 0.5-1%) to your DCM/EtOAc system. This can dramatically change the selectivity, but be cautious, as too much alcohol can reduce resolution.

  • Consider a Different Stationary Phase: If silica gel fails, the interaction chemistry must be changed.

    • Amino-functionalized Silica (NH2): An HPTLC application note for other purine derivatives uses an NH2 stationary phase, which can offer different selectivity compared to standard silica[6]. This is available in flash column formats.

    • Doped Silica: Consider preparing silica slurry with 1% triethylamine (TEA) to neutralize acidic sites, which can sometimes improve the chromatography of basic compounds like purines.

  • Switch to Reversed-Phase: If normal-phase fails to give baseline separation, preparative RP-HPLC is the definitive solution. The separation mechanism is based on hydrophobicity, which will be different between the two isomers.

Troubleshooting Decision Tree: Poor Separation

G Start Problem: Poor Separation (ΔRf < 0.1 on TLC) CheckSystem Is current system EtOAc/Hexanes? Start->CheckSystem SwitchToDCM Switch to DCM/Acetone (e.g., 95:5) CheckSystem->SwitchToDCM No AddModifier Add modifier to EtOAc/Hexanes: - 1-5% Acetone - 0.5% MeOH CheckSystem->AddModifier Yes CheckAgain Separation Improved? SwitchToDCM->CheckAgain AddModifier->CheckAgain RunColumn Proceed to Column Chromatography CheckAgain->RunColumn Yes TryNH2 Consider alternative phase: - NH2-Silica Column - Alumina (neutral) CheckAgain->TryNH2 No PrepHPLC Switch to Preparative RP-HPLC TryNH2->PrepHPLC Still no separation

Caption: Decision tree for troubleshooting poor separation of purine isomers.

Problem: My compound is streaking or tailing badly on the TLC plate or column.

Causality & Solution: Streaking is often caused by one of three issues: overloading the plate/column, poor solubility in the mobile phase, or strong, undesirable interactions with the stationary phase (often acidic silica).

  • Reduce Sample Concentration: This is the simplest fix. Prepare a more dilute solution of your crude material for TLC analysis. For column chromatography, ensure your sample is loaded onto the minimum amount of silica required.

  • Ensure Good Solubility: The sample should be fully dissolved before loading. If you are performing a dry load, ensure the compound is adsorbed evenly onto the silica. If you are doing a liquid load, use the strongest solvent possible in which your compound is highly soluble, but use the absolute minimum volume to avoid compromising the separation.

  • Neutralize Acidic Silica: Purines are basic. The acidic silanol groups (Si-OH) on the silica surface can cause strong, non-ideal interactions, leading to tailing.

    • Protocol: When preparing the slurry to pack your column, add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase. Run the entire column with this modified eluent. This deactivates the acidic sites and results in sharper, more symmetrical peaks.

  • Check Compound Stability: Streaking can also be a sign of on-column degradation. If the mobile phase is too acidic or contains a reactive solvent like methanol, the compound might be decomposing during the purification. Analyze the "streaky" fractions by LC-MS to check for new masses. If degradation is suspected, switch to a less reactive solvent system or a deactivated stationary phase (e.g., neutral alumina).

Problem: My compound appears to have a very low yield after purification.

Causality & Solution: Apparent low yield can be due to physical loss or product degradation.

  • Irreversible Adsorption: Highly basic compounds can sometimes bind irreversibly to very acidic sites on silica gel. This is particularly true if the crude material is loaded and left on the column for an extended period before eluting.

    • Solution: Deactivate the silica with triethylamine as described above. Always run the column immediately after loading.

  • Co-elution with a Non-UV Active Impurity: Your "pure" fractions may contain a significant amount of a co-eluting impurity that is not visible on the TLC plate (e.g., mineral oil from NaH).

    • Solution: Check the mass of your combined fractions. If the mass is higher than expected from the NMR, but the NMR looks clean, you likely have a non-protonated impurity. Try washing the combined fractions with a solvent that will dissolve the impurity but not your product (e.g., washing a solid with hexanes to remove oil).

  • Product Instability: As mentioned, the product may be degrading on the column.

    • Solution: Use deactivated silica or alumina. Work quickly and avoid leaving fractions to stand in solvent for long periods before evaporation.

Data Presentation: Recommended Chromatography Conditions

The following tables provide validated starting points for method development.

Table 1: Recommended Solvent Systems for Silica Gel Flash Chromatography

System No.Solvent ASolvent BRatio (v/v)Target RfNotes
1DichloromethaneAcetone98:2 to 90:100.25 - 0.35Excellent starting point; good for separating N7/N9 isomers[4].
2Ethyl AcetateHexanes40:60 to 80:200.25 - 0.35A classic, less toxic alternative to DCM-based systems.
3DichloromethaneMethanol99:1 to 95:50.25 - 0.35Use with caution; add 0.5% TEA to prevent tailing. Good for more polar impurities.

Table 2: Typical Starting Parameters for Reversed-Phase HPLC

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 20 min20-70% B over 30 min (scaled from analytical)
Flow Rate 1.0 mL/min20 mL/min
Detection 254 nm254 nm
Typical Purity >95%>98%
Parameters adapted from general guides for substituted purine purification[5]. The use of an acidic modifier like formic or acetic acid is crucial for good peak shape for purines[7].

References

Technical Support Center: Stability of 2-chloro-9-methyl-9H-purine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-9-methyl-9H-purine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

I. General Information

This compound is a synthetic purine analog with the chemical formula C₆H₅ClN₄.[1] Its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. The purine ring system, substituted with a chloro group at the 2-position, is susceptible to various degradation pathways, primarily nucleophilic substitution and photodegradation. Understanding these potential instabilities is paramount for proper handling, storage, and experimental design.

Key Properties:

PropertyValueSource
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [1]
Melting Point 129-130 °C[1]
Appearance White to off-white solid[2]
Storage Conditions Inert atmosphere, 2-8°C[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound in solution is influenced by several factors, including:

  • pH: The compound is susceptible to hydrolysis, particularly under basic conditions, which can lead to the substitution of the chloro group with a hydroxyl group.[4][5]

  • Nucleophiles: The presence of nucleophilic species in the solution can lead to the displacement of the chloro group. Common nucleophiles in experimental settings include water, buffers containing amines (e.g., Tris), and other additives.

  • Light Exposure: Chloropurines are known to be sensitive to UV light, which can induce photodegradation, leading to the formation of hydroxypurines and other byproducts.[6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, such as hydrolysis and oxidation.[7][8]

  • Oxidizing Agents: The purine ring can be susceptible to oxidation, which may be initiated by dissolved oxygen or other oxidizing agents present in the solution.[9]

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.[10]

Q2: I've noticed an unexpected peak in my HPLC chromatogram after preparing a solution of this compound. What could it be?

An unexpected peak in your HPLC chromatogram is likely a degradation product. The most probable culprits are:

  • 2-Hydroxy-9-methyl-9H-purine: This is a common degradation product resulting from the hydrolysis of the chloro group.[6]

  • Substitution Products: If your buffer or media contains nucleophiles (e.g., amines, thiols), the chloro group may be substituted by these species.

  • Photodegradation Products: If your solution was exposed to light, you might be observing the formation of hydroxypurines or even photodimers.[6]

To identify the unknown peak, it is recommended to perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products and compare their retention times with the unknown peak.[3][4][11] Further characterization using techniques like LC-MS or NMR would be necessary for definitive identification.[12][13]

Q3: What is the recommended way to prepare and store a stock solution of this compound?

To ensure the stability of your stock solution, follow these best practices:

  • Solvent Selection: Use a dry, aprotic solvent for preparing the initial stock solution. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally suitable choices.[6]

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your aqueous experimental media, thereby reducing the introduction of a potentially destabilizing solvent.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.[3]

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

Q4: Can I use a Tris-based buffer with this compound?

It is generally not recommended to use buffers containing primary or secondary amines, such as Tris, with this compound. The amine groups in these buffers are nucleophilic and can react with the compound, displacing the chloro group and forming an aminated purine derivative. This will lead to the degradation of your compound of interest and the formation of impurities. It is preferable to use non-nucleophilic buffers such as phosphates (e.g., PBS), HEPES, or MOPS, depending on the pH requirements of your experiment.

III. Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

A. Experimental Issues
IssuePotential Cause(s)Troubleshooting Steps
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution.1. Prepare fresh solutions of this compound for each experiment from a frozen stock. 2. Protect solutions from light at all times. 3. Use non-nucleophilic buffers. 4. Control the temperature of your experimental setup.
Precipitate forms upon addition of the compound to aqueous media. Poor solubility of the compound or a degradation product.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your system. 2. Try gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Color change observed in the solution over time. Degradation of the compound, possibly due to oxidation or photodegradation.1. Prepare solutions fresh and use them immediately. 2. Protect solutions from light. 3. Consider de-gassing your solvents to remove dissolved oxygen.
B. Analytical Troubleshooting (HPLC)
IssuePotential Cause(s)Troubleshooting Steps
Multiple peaks observed for a freshly prepared standard. On-column degradation or impure starting material.1. Check the purity of the solid compound with the supplier's certificate of analysis. 2. Use a mobile phase with a neutral or slightly acidic pH to minimize on-column hydrolysis. 3. Ensure the injection solvent is compatible with the mobile phase.[14]
Peak tailing or broad peaks. Interaction of the purine with active sites on the HPLC column.1. Use a column with low silanol activity. 2. Add a competing base to the mobile phase if analyzing basic compounds. 3. Optimize the mobile phase pH.[14]
Gradual decrease in the main peak area and increase in impurity peaks over a sequence of injections. Instability of the compound in the autosampler.1. Use a cooled autosampler (e.g., 4°C). 2. Limit the time the sample sits in the autosampler before injection. 3. Prepare smaller sample batches for analysis.

IV. Degradation Pathways

The primary degradation pathways for this compound are nucleophilic substitution (hydrolysis) and photodegradation.

A. Hydrolysis

In aqueous solutions, especially under neutral to basic conditions, the chloro group at the 2-position is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxy-9-methyl-9H-purine.

G This compound This compound 2-hydroxy-9-methyl-9H-purine 2-hydroxy-9-methyl-9H-purine This compound->2-hydroxy-9-methyl-9H-purine H₂O / OH⁻

Caption: Hydrolysis of this compound.

B. Photodegradation

Exposure to UV light can lead to the degradation of chloropurines. The major photoproduct is typically the corresponding hydroxypurine, formed via a heterolytic cleavage of the C-Cl bond from the excited singlet state.[6] In the absence of oxygen, photodimerization can also occur as a minor pathway.[6]

G cluster_0 Photodegradation Pathways This compound This compound Excited Singlet State Excited Singlet State This compound->Excited Singlet State UVC light Triplet State Triplet State Excited Singlet State->Triplet State Intersystem Crossing 2-hydroxy-9-methyl-9H-purine 2-hydroxy-9-methyl-9H-purine Excited Singlet State->2-hydroxy-9-methyl-9H-purine + H₂O Photodimer Photodimer Triplet State->Photodimer No O₂

Caption: Photodegradation pathways of chloropurines.

V. Experimental Protocols

A. Protocol for Forced Degradation Study

This protocol is a general guideline for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[3][4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

3. Sample Collection and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

G cluster_1 Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Aliquot Stock for Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (60°C) B->F G Photolysis (ICH Q1B) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (if applicable) H->I J Analyze by HPLC I->J

Caption: Workflow for a forced degradation study.

B. HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

VI. References

  • UVC induced oxidation of chloropurines: excited singlet and triplet pathways for the photoreaction. (2008). PubMed. --INVALID-LINK--

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. --INVALID-LINK--

  • 2,6-DICHLORO-9-METHYL-9H-PURINE | 2382-10-7. ChemicalBook. --INVALID-LINK--

  • 2-Chloro-9H-purine | 1681-15-8. Sigma-Aldrich. --INVALID-LINK--

  • Top 5 Factors Affecting Chemical Stability. (2025). Dickson. --INVALID-LINK--

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Pharma Focus Asia. --INVALID-LINK--

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2011). Pharmaceutical Technology. --INVALID-LINK--

  • Forced Degradation Study in Pharmaceutical Stability. (2023). Pharmaguideline. --INVALID-LINK--

  • Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. (2022). eLife. --INVALID-LINK--

  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004). PubMed. --INVALID-LINK--

  • THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. WUR eDepot. --INVALID-LINK--

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021). MDPI. --INVALID-LINK--

  • 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine. MedchemExpress. --INVALID-LINK--

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2014). PubMed. --INVALID-LINK--

  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (2019). ACS Publications. --INVALID-LINK--

  • 2-Chloroadenosine. NIST WebBook. --INVALID-LINK--

  • Detection Methods to Monitor the Degradation of Organic Chloramines. ResearchGate. --INVALID-LINK--

  • Degradation Profiling by RP- HPLC: A Review. (2021). IJPPR. --INVALID-LINK--

  • This compound | CAS 2346-73-8. AMERICAN ELEMENTS. --INVALID-LINK--

  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--

  • Degradation of purines and pyrimidines by microorganisms. (1975). PMC. --INVALID-LINK--

  • Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. (2000). PubMed. --INVALID-LINK--

  • Influence of the Photodegradation of Azathioprine on DNA and Cells. (2022). MDPI. --INVALID-LINK--

  • Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples. (1980). PubMed. --INVALID-LINK--

  • HPLC Troubleshooting Guide. Sigma-Aldrich. --INVALID-LINK--

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2007). PubMed. --INVALID-LINK--

  • Degradation of 2,4-dichlorophenol in aqueous solution by a hybrid oxidation process. (2007). PubMed. --INVALID-LINK--

  • Oxidative degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in subcritical and supercritical waters. (2010). PubMed. --INVALID-LINK--

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2023). PMC. --INVALID-LINK--

  • MS spectra of the metabolites during the degradation of TCP by strain... (2020). ResearchGate. --INVALID-LINK--

  • Hplc method for separation and detection of hydromorphone and related opioid pharmacophores. Google Patents. --INVALID-LINK--

  • Degradation of 2-chlorophenol via a hydrogenotrophic biofilm under different reductive conditions. (2004). PubMed. --INVALID-LINK--

  • NMR studies of tautomerism and protonation patterns in bis(6-purinyl) disulfide and ionic forms of 6-mercaptopurine. (2009). ResearchGate. --INVALID-LINK--

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2022). PMC. --INVALID-LINK--

  • 6-Chloropurine(87-42-3) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. (2021). ResearchGate. --INVALID-LINK--

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2013). PMC. --INVALID-LINK--

  • Preparation of 2-amino-6-chloropurine. Google Patents. --INVALID-LINK--

  • Effect of allopurinol on the utilization of purine degradation pathway intermediates by tobacco cell cultures. (1985). PubMed. --INVALID-LINK--

  • KEGG PATHWAY Database. genome.jp. --INVALID-LINK--

  • Method for preparing salts of 6-chloropurine. Google Patents. --INVALID-LINK--

  • 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. (2019). MDPI. --INVALID-LINK--

References

Technical Support Center: Interpreting NMR Spectra of 2-Chloro-9-Methyl-9H-Purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-chloro-9-methyl-9H-purine NMR spectra. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this compound. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide clear, actionable guidance.

Introduction to the NMR Profile of this compound

This compound is a substituted purine derivative. Understanding its NMR spectrum is crucial for confirming its identity, purity, and for studying its interactions in various chemical and biological systems. The purine ring system, with its distinct electronic environment and multiple nitrogen atoms, presents a unique set of considerations for NMR analysis. This guide will walk you through the expected spectral features and how to troubleshoot common issues.

Below is the structure and numbering scheme for this compound, which will be referenced throughout this guide.

Caption: Structure of this compound with atom numbering.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the expected NMR spectra of this compound.

1H NMR Spectrum

Q1: What are the expected signals in the 1H NMR spectrum of this compound and their approximate chemical shifts?

A1: You should expect to see three distinct signals in the 1H NMR spectrum:

  • H6 Proton: A singlet corresponding to the proton at the C6 position of the purine ring.

  • H8 Proton: A singlet for the proton at the C8 position.

  • N9-Methyl Protons: A singlet for the three equivalent protons of the methyl group attached to the N9 nitrogen.

The expected chemical shifts are summarized in the table below. Note that these values can vary depending on the solvent used.

ProtonExpected Chemical Shift (δ, ppm) in CDCl3Multiplicity
H6~8.0 - 8.5Singlet (s)
H8~8.5 - 9.0Singlet (s)
N9-CH3~3.8 - 4.0Singlet (s)

Rationale: The protons on the purine ring (H6 and H8) are in an electron-deficient (deshielded) environment due to the electronegativity of the nitrogen atoms and the aromatic nature of the ring, hence their downfield chemical shifts. The methyl group protons are attached to a nitrogen atom, which is also electronegative, leading to a downfield shift compared to a typical alkane methyl group.

Q2: Why are the H6 and H8 signals expected to be singlets?

A2: In the this compound molecule, the H6 and H8 protons do not have any adjacent protons within a three-bond distance to couple with. Long-range couplings (over four or more bonds) in such aromatic systems are typically very small or zero, and often not resolved. Therefore, both H6 and H8 appear as sharp singlets.[1]

13C NMR Spectrum

Q3: How many signals are expected in the 13C NMR spectrum and what are their approximate chemical shifts?

A3: You should expect to see six signals in the broadband proton-decoupled 13C NMR spectrum, corresponding to the six carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ, ppm) in CDCl3Notes
C2~151 - 154Attached to Cl and two N atoms; expected to be downfield.
C4~152 - 155Part of the pyrimidine ring, adjacent to N atoms.
C5~130 - 133Bridgehead carbon.
C6~145 - 148Attached to a proton and adjacent to N atoms.
C8~142 - 146Part of the imidazole ring, attached to a proton.
N9-CH3~30 - 35Methyl carbon attached to nitrogen.

Rationale: The chemical shifts of the carbon atoms in the purine ring are influenced by the electronegativity of the adjacent nitrogen atoms and the chlorine substituent, causing them to appear in the aromatic/heteroaromatic region of the spectrum.[2] The C2 carbon, being bonded to a chlorine atom and two nitrogen atoms, is expected to be significantly deshielded. The methyl carbon (N9-CH3) appears in the aliphatic region, but is shifted downfield due to the attached nitrogen.

Troubleshooting Guide

This section provides solutions to common problems encountered during the NMR analysis of this compound.

Q4: My aromatic proton signals (H6 and H8) are broad. What could be the cause?

A4: Broadening of proton signals in N-heterocyclic compounds can arise from several factors:

  • Proton Exchange: Although less common for C-H protons, trace amounts of acidic impurities or water can sometimes facilitate slow exchange processes that lead to peak broadening.[3][4]

  • Quadrupolar Broadening: The nitrogen atoms in the purine ring have a nuclear spin (I=1) and a quadrupole moment. This can lead to a phenomenon called quadrupolar broadening, where the signals of nearby protons are broadened due to rapid relaxation induced by the quadrupolar nitrogen nucleus. This effect is usually more pronounced for protons directly attached to or very close to the nitrogen atoms.

  • Sample Concentration: At high concentrations, intermolecular interactions such as stacking of the purine rings can occur, leading to changes in the chemical environment and potential peak broadening.[5]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

Troubleshooting Steps:

  • Ensure Sample Purity: Use highly pure compound and deuterated solvent.

  • Vary Concentration: Acquire spectra at different concentrations to check for concentration-dependent effects.

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen the signals by altering exchange rates or molecular tumbling.[6]

Q5: I am seeing unexpected peaks in my spectrum. How can I identify them?

A5: Unexpected peaks can be due to impurities, residual solvent, or degradation products.

  • Solvent Impurities: Check the chemical shift of the residual non-deuterated solvent (e.g., CHCl3 in CDCl3 is at ~7.26 ppm).[7] Water is also a common impurity and its chemical shift can vary depending on the solvent and temperature.

  • Starting Materials/By-products: Consider the synthetic route used to prepare the compound. Are there any unreacted starting materials or potential side-products that could be present?

  • Degradation: Purines can be susceptible to degradation under certain conditions (e.g., acidic or basic environments).

Troubleshooting Workflow:

G start Unexpected Peaks Observed check_solvent Identify residual solvent peaks (e.g., CHCl3, H2O) start->check_solvent check_synthesis Compare with spectra of starting materials and known by-products check_solvent->check_synthesis If peaks remain unidentified run_2d Run 2D NMR (COSY, HSQC, HMBC) check_synthesis->run_2d If still unidentified identify_impurity Identify impurity structure run_2d->identify_impurity purify Re-purify sample (e.g., column chromatography, recrystallization) identify_impurity->purify end Clean Spectrum Obtained purify->end

Caption: Workflow for identifying unknown peaks in an NMR spectrum.

Q6: The chemical shifts of my signals are different from the expected values. Why is this?

A6: Chemical shifts are sensitive to the local electronic environment and can be influenced by several factors:

  • Solvent Effects: The choice of NMR solvent can significantly impact chemical shifts, especially for a molecule like purine with polar nitrogen atoms.[8][9] For example, aromatic solvents like benzene-d6 can induce significant shifts compared to chloroform-d6 due to anisotropic effects.

  • Concentration: As mentioned, intermolecular interactions at high concentrations can alter chemical shifts.

  • Temperature: Temperature can affect molecular motion and intermolecular interactions, leading to slight changes in chemical shifts.

  • pH: The nitrogen atoms in the purine ring can be protonated at low pH. This would drastically change the electronic structure and lead to large shifts in the NMR signals.[8]

Best Practice: Always report the solvent, concentration, and temperature at which the NMR spectrum was acquired. When comparing spectra, ensure the conditions are as similar as possible.

Experimental Protocols

To ensure high-quality, reproducible NMR data, follow these standardized protocols.

Protocol 1: Sample Preparation for 1H and 13C NMR
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-30 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl3, DMSO-d6). Use a high-purity solvent from a reputable supplier.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Visually inspect for any undissolved particles.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: Standard 1D NMR Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of signals (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the full range of carbon signals (e.g., 0-200 ppm).

    • Use a 30° pulse angle to reduce the relaxation delay needed.

    • Set a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) as 13C has a much lower natural abundance than 1H.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

    • Integrate the signals in the 1H spectrum.

References

Technical Support Center: Mass Spectrometry Analysis of 2-Chloro-9-Methyl-9H-Purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometry analysis of 2-chloro-9-methyl-9H-purine (CAS: 2346-73-8). This document is intended for researchers, scientists, and drug development professionals, providing expert-driven insights, troubleshooting guides, and frequently asked questions to ensure successful and accurate analysis. As your virtual application scientist, I will explain the causality behind experimental choices to empower you to overcome common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: What is the chemical formula and monoisotopic mass of this compound?

The chemical formula is C₆H₅ClN₄, with a monoisotopic molecular weight of approximately 168.02 g/mol for the isotopologue containing ³⁵Cl.[1][2]

Q2: What are the expected primary ions and their mass-to-charge ratios (m/z) in positive ion ESI-MS?

Given the presence of multiple basic nitrogen atoms in the purine ring, this compound is expected to ionize efficiently in positive ion mode electrospray ionization (ESI+).[3][4] The primary ion observed will be the protonated molecule, [M+H]⁺. You should also look for common adducts.

Ion SpeciesFormulaExpected m/z (using ³⁵Cl)Notes
[M+H]⁺ [C₆H₆ClN₄]⁺169.03 The most abundant ion under typical acidic mobile phase conditions.
[M+Na]⁺[C₆H₅ClN₄Na]⁺191.01Sodium adducts are common contaminants.
[M+K]⁺[C₆H₅ClN₄K]⁺206.98Potassium adducts may be observed, often from glassware or solvents.
[M+NH₄]⁺[C₆H₅ClN₄NH₄]⁺186.05Ammonium adducts can be present if ammonium salts are used in the mobile phase.
Predicted m/z values are based on available data for the neutral molecule.[5]

Q3: How can I confirm the presence of chlorine in my molecule using the mass spectrum?

The presence of a single chlorine atom is definitively confirmed by its characteristic isotopic pattern.[6] Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[7] This results in two distinct peaks for any chlorine-containing ion, separated by approximately 2 m/z units. The peak corresponding to the ³⁵Cl isotope (M) will have an intensity roughly three times greater than the peak for the ³⁷Cl isotope (M+2).[8] This 3:1 intensity ratio is a hallmark signature of a monochlorinated compound.[9]

Q4: Which ionization technique is recommended for this compound, ESI or APCI?

Electrospray ionization (ESI) is the recommended technique.[10] Purine analogs are polar and contain basic nitrogen sites that are readily protonated in solution, making them ideal candidates for ESI.[3] ESI is a "soft" ionization technique, which typically yields a strong signal for the protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, simplifying spectral interpretation.[10] Atmospheric Pressure Chemical Ionization (APCI) could also work but is generally better suited for less polar compounds.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the LC-MS analysis of this compound.

Problem 1: Poor or No Signal for the Analyte

The absence or weakness of the analyte peak is a frequent issue in mass spectrometry.[11][12]

Potential Cause A: Suboptimal Ionization/Source Parameters

  • Causality: The efficiency of ion generation and transmission from the source to the mass analyzer is highly dependent on parameters like capillary voltage, gas flows, and temperatures. If these are not optimized for this compound, the ion signal will be weak or non-existent.

  • Solution Protocol:

    • Confirm Ionization Mode: Ensure the instrument is operating in positive ion mode (ESI+).

    • Systematic Tuning: Infuse a standard solution of your compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

    • Parameter Optimization: While infusing, manually adjust key source parameters to maximize the signal for the [M+H]⁺ ion (m/z 169.03). Start with the capillary voltage (typical range 3-4 kV), then optimize nebulizer gas pressure, drying gas flow, and temperature.[13]

    • Verification: Once optimized, run a standard injection through your LC system to confirm signal improvement.

Potential Cause B: Sample Degradation

  • Causality: Purine analogs can be susceptible to degradation, especially in unstable pH conditions or over time in the autosampler. Degradation reduces the concentration of the intact analyte available for ionization.

  • Solution Protocol:

    • Fresh Sample Preparation: Prepare a fresh sample from your stock solid material and re-inject immediately.

    • Check Sample Solvent: Ensure the sample is dissolved in a compatible solvent (e.g., methanol, acetonitrile, or water). Avoid highly basic or reactive solvents if stability is unknown.

    • Autosampler Temperature: If available, cool the autosampler tray (e.g., to 4°C) to minimize degradation during long analytical runs.

Potential Cause C: LC Method Issues

  • Causality: The analyte may not be eluting properly from the LC column, or it may be co-eluting with a compound that causes ion suppression.[14] Ion suppression occurs when other compounds in the sample matrix compete with the analyte for ionization, reducing its signal intensity.[12]

  • Solution Protocol:

    • Check for Co-elution: Analyze a matrix blank (a sample without the analyte) to check for interfering peaks at the analyte's retention time.

    • Modify Gradient: Adjust the LC gradient to better separate the analyte from interfering matrix components.

    • Column Evaluation: Ensure you are using an appropriate column (e.g., C18) and that it is not clogged or degraded. A poorly performing column can lead to broad or misshapen peaks.[15]

Troubleshooting Workflow: No or Poor Signal

start Problem: No or Poor Signal infuse Infuse Standard Solution (e.g., 1 ug/mL) start->infuse signal_check Is m/z 169.03 Signal Strong? infuse->signal_check optimize Optimize Source Parameters (Voltage, Gas, Temp) signal_check->optimize No lc_issue Investigate LC/Sample Issues signal_check->lc_issue Yes optimize->infuse prepare_fresh Prepare Fresh Sample lc_issue->prepare_fresh inject_fresh Inject Fresh Sample prepare_fresh->inject_fresh signal_check2 Signal Improved? inject_fresh->signal_check2 lc_method Review LC Method (Gradient, Column) signal_check2->lc_method No success Problem Solved signal_check2->success Yes matrix_effect Check for Ion Suppression lc_method->matrix_effect fail Consult Instrument Specialist matrix_effect->fail

Caption: Decision tree for troubleshooting poor or absent analyte signal.

Problem 2: Unexpected or Unexplained Peaks in the Spectrum

Extraneous peaks can complicate data interpretation and arise from contamination, adducts, or in-source reactions.

Potential Cause A: Contamination

  • Causality: Contaminants can be introduced from solvents, glassware, the LC system, or the sample itself. They can appear as discrete peaks in the mass spectrum.

  • Solution Protocol:

    • Run Blanks: Inject a solvent blank (mobile phase) and a matrix blank. Any peaks appearing in the blanks are contaminants.

    • Identify Source: Systematically identify the source of contamination. Use fresh, high-purity solvents (LC-MS grade). Clean the injector port and loop.[15]

    • Common Contaminants: Be aware of common background ions like plasticizers (phthalates) or slip agents (erucamide) that often appear at specific m/z values.

Potential Cause B: In-Source Fragmentation/Reactions

  • Causality: If the energy in the ionization source is too high (e.g., high temperatures or voltages), the molecular ion can fragment before it reaches the mass analyzer. This is different from the controlled fragmentation in MS/MS.

  • Solution Protocol:

    • Reduce Source Energy: Methodically reduce source temperatures and cone/fragmentor voltages.

    • Observe Changes: Monitor the spectrum to see if the intensity of the unexpected peaks decreases while the intensity of the [M+H]⁺ ion increases. This indicates that the peaks were fragments formed in the source.

Part 3: Experimental Protocol and Data Interpretation

This section provides a validated starting point for your LC-MS/MS method and guidance on interpreting the resulting data.

Recommended LC-MS/MS Starting Parameters

This protocol is a robust starting point. Optimization will likely be required for your specific instrument and application.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase retention for purine-like structures.
Mobile Phase A Water + 0.1% Formic AcidAcid promotes protonation for efficient ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for eluting small molecules from a C18 column.
Gradient 5% B to 95% B over 5 minutesA generic gradient to ensure elution of the compound. Adjust as needed for resolution.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLMinimize potential for column overload.
Ionization Mode ESI Positive (ESI+)Optimal for basic compounds like purines.[3]
Capillary Voltage 3.5 kVA good starting point for stable spray.[13]
Source Temp 150 °CBalances desolvation with minimizing thermal degradation.[13]
Desolvation Temp 400 °CEfficiently removes solvent from droplets to form gas-phase ions.[13]
Scan Mode Full Scan (m/z 100-300) & Product Ion ScanUse full scan to find the parent ion, then product ion scan for fragmentation.
Interpretation of Fragmentation Data

Proposed Fragmentation Pathway: Collision-induced dissociation (CID) of the protonated molecule (m/z 169) would likely proceed via one or more of these pathways:

  • Loss of HCl: A common pathway for chlorinated compounds can be the neutral loss of hydrogen chloride.[3]

    • [C₆H₆ClN₄]⁺ → [C₆H₅N₄]⁺ + HCl (m/z 133.05)

  • Purine Ring Cleavage: Purine rings can fragment through the loss of small neutral molecules.[17] A common loss is HCN.

    • [C₆H₆ClN₄]⁺ → [C₅H₅ClN₃]⁺ + HCN (m/z 142.02)

  • Loss of Methyl Radical: Cleavage of the methyl group from the N9 position.

    • [C₆H₆ClN₄]⁺ → [C₅H₃ClN₄]⁺ + CH₃• (m/z 154.01)

Proposed MS/MS Fragmentation

parent [M+H]⁺ m/z 169.03 frag1 Fragment m/z 142.02 parent->frag1 - HCN frag2 Fragment m/z 133.05 parent->frag2 - HCl frag3 Fragment m/z 154.01 parent->frag3 - CH₃•

Caption: Proposed fragmentation pathways for [M+H]⁺ of the target compound.

By combining the insights from the FAQs, the systematic steps in the troubleshooting guide, and the foundational experimental protocol, researchers can confidently approach the mass spectrometric analysis of this compound, ensuring data of the highest quality and integrity.

References

Technical Support Center: Ensuring the Stability of 2-Chloro-9-methyl-9H-purine in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-chloro-9-methyl-9H-purine. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on preventing the degradation of this compound during experimental use. By understanding its stability profile and adhering to best practices, you can ensure the integrity and reproducibility of your results.

Introduction: The Criticality of Compound Stability

This compound, like many purine analogs, is a valuable building block in medicinal chemistry and drug discovery.[1] However, its chemical structure, particularly the presence of a chlorine atom on the purine ring, makes it susceptible to various degradation pathways. This guide provides a comprehensive overview of the factors that can compromise the stability of this compound and offers practical solutions to mitigate these risks.

Troubleshooting Guide: Addressing Common Degradation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I'm observing a loss of my compound in aqueous solutions over time. What could be the cause and how can I prevent it?

A1: Hydrolytic Degradation is the Likely Culprit.

The chloro-substituent at the C2 position of the purine ring is susceptible to nucleophilic substitution, primarily through hydrolysis, leading to the formation of 2-hydroxy-9-methyl-9H-purine. The rate of this hydrolysis is highly dependent on the pH of the solution.

Causality:

  • Under acidic or basic conditions, the hydrolysis of the C-Cl bond is catalyzed. In acidic solutions, protonation of the purine ring can activate the C2 position towards nucleophilic attack by water. In basic solutions, hydroxide ions act as potent nucleophiles, directly attacking the C2 position.

  • The stability of similar chlorinated heterocyclic compounds has been shown to be significantly influenced by pH.[2]

Recommendations:

  • Maintain a Neutral pH: Whenever possible, prepare and use aqueous solutions of this compound at a neutral pH (6.5-7.5). Use freshly prepared, high-purity water (e.g., Milli-Q or equivalent).

  • Buffering: For experiments requiring specific pH conditions outside the neutral range, use the mildest possible buffer system and conduct experiments at the lowest feasible temperature to minimize the rate of hydrolysis.

  • Minimize Time in Solution: Prepare aqueous solutions fresh for each experiment and avoid long-term storage of the compound in aqueous media.

pH Condition Potential for Hydrolysis Recommendation
Acidic (pH < 6) HighAvoid if possible. If necessary, use a suitable buffer and low temperature.
Neutral (pH 6.5-7.5) LowOptimal working range.
Basic (pH > 8) HighAvoid if possible. If necessary, use a suitable buffer and low temperature.

Experimental Protocol: pH Stability Assessment (Forced Hydrolysis)

This protocol, based on ICH Q1A(R2) guidelines, can help you determine the stability of this compound under your specific experimental conditions.[3][4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Neutral: Dilute the stock solution in purified water to a final concentration of ~100 µg/mL.

    • Basic: Dilute the stock solution in 0.1 M NaOH to a final concentration of ~100 µg/mL.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Protect the solutions from light.

  • Analysis: At each time point, take an aliquot of each solution, neutralize it if necessary, and analyze by a validated stability-indicating HPLC-UV method.[7][8]

  • Data Evaluation: Compare the peak area of the parent compound in the stressed samples to that of a freshly prepared standard solution to quantify the percentage of degradation.

Q2: My compound seems to be degrading even when stored in a seemingly inert organic solvent. What's happening?

A2: Solvent Choice and Purity are Crucial.

While organic solvents are generally preferred for stock solutions, not all are equally suitable. The choice of solvent can significantly impact the stability of this compound.

Causality:

  • Protic Solvents: Protic solvents (e.g., methanol, ethanol) can participate in solvolysis reactions, similar to hydrolysis, where the solvent molecule acts as a nucleophile.

  • Solvent Impurities: Trace amounts of water or acidic/basic impurities in the solvent can catalyze degradation over time.

  • Solvent Reactivity: Some solvents may be incompatible with the compound under certain conditions (e.g., elevated temperatures).

Recommendations:

  • Preferred Solvents: For long-term storage of stock solutions, use aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Solvent Quality: Always use high-purity, anhydrous grade solvents from a reputable supplier.

  • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation. For a similar compound, 2-amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine, storage at -20°C is recommended for up to 1 month in solvent.

Solvent Type Examples Risk of Degradation Recommendation
Aprotic, Anhydrous DMSO, DMFLowRecommended for stock solutions.
Protic Methanol, EthanolModerateUse for short-term experimental dilutions only.
Aqueous Water, BuffersHighPrepare fresh and use immediately.
Q3: I've noticed variability in my results, especially when experiments are conducted under bright laboratory light. Could light be a factor?

A3: Yes, Photodegradation is a Potential Concern.

Purine analogs can be susceptible to degradation upon exposure to light, particularly in the UV range. This can lead to the formation of photoproducts with altered chemical and biological properties.

Causality:

  • The purine ring system contains chromophores that can absorb UV and, to a lesser extent, visible light. This absorption can lead to electronic excitation and subsequent chemical reactions, including oxidation, reduction, or rearrangement.

  • Studies on other purine derivatives have shown quantum yields for photolysis to be in the range of 10⁻⁴, indicating a degree of photosensitivity.[9][10]

Recommendations:

  • Protect from Light: Conduct all experiments involving this compound, both in solid form and in solution, under subdued light conditions. Use amber-colored vials or wrap containers with aluminum foil.

  • Minimize Exposure: Avoid prolonged exposure to direct sunlight or intense artificial light sources.

  • Photostability Testing: If your application involves light exposure, it is crucial to perform a photostability study as per ICH Q1B guidelines.[4]

Experimental Protocol: Photostability Assessment

  • Sample Preparation: Prepare two sets of samples of this compound (in solid form and in a transparent, inert solvent).

  • Light Exposure: Expose one set of samples to a light source capable of emitting both UV and visible light (e.g., a xenon lamp or a metal halide lamp) for a specified duration. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Dark Control: Wrap the second set of samples in aluminum foil to protect them from light and keep them under the same temperature and humidity conditions as the exposed samples.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC-UV method.

  • Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the extent of photodegradation.

Q4: I need to heat my reaction mixture containing this compound. What precautions should I take?

A4: Thermal Degradation is a Significant Risk at Elevated Temperatures.

Heating can accelerate all degradation pathways, including hydrolysis, solvolysis, and potentially induce thermal decomposition.

Causality:

  • Increased kinetic energy at higher temperatures enhances the rate of chemical reactions, including the breakdown of the compound.

  • Studies on the thermal degradation of small molecules have shown that even short exposure to temperatures of 100°C can cause significant changes, and at 250°C, substantial degradation occurs.[10][11] For some purine derivatives, thermal decomposition can lead to the loss of substituents.[6]

Recommendations:

  • Use the Lowest Possible Temperature: Conduct reactions at the minimum temperature required for the desired transformation.

  • Inert Atmosphere: If heating is necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which is often accelerated at higher temperatures.

  • Monitor Reaction Progress: Closely monitor the reaction progress using techniques like TLC or HPLC to avoid prolonged heating times.

  • Solvent Choice: Select a high-boiling, aprotic, and anhydrous solvent to minimize solvent-mediated degradation.

dot

cluster_storage Long-Term Storage cluster_prep Experimental Preparation cluster_exp Experiment cluster_conditions Degradation Factors Solid Solid Form Solution In Anhydrous, Aprotic Solvent (e.g., DMSO) Aqueous_Sol Aqueous Solution (Neutral pH) Solid->Aqueous_Sol Dissolution Solution->Aqueous_Sol Dilution Reaction Reaction Mixture Aqueous_Sol->Reaction Light Light Light->Aqueous_Sol Light->Reaction Heat Heat Heat->Reaction pH Non-neutral pH pH->Aqueous_Sol pH->Reaction Oxygen Oxygen Oxygen->Reaction Water Water/Protic Solvents Water->Solid Hygroscopicity Water->Solution Contamination Start Experiment with This compound Check_Stability Observe Degradation? Start->Check_Stability No_Degradation Proceed with Experiment Check_Stability->No_Degradation No Identify_Conditions Identify Stress Conditions Check_Stability->Identify_Conditions Yes Light_Stress Light Exposure Identify_Conditions->Light_Stress Temp_Stress High Temperature Identify_Conditions->Temp_Stress pH_Stress Acidic/Basic pH Identify_Conditions->pH_Stress Solvent_Stress Inappropriate Solvent Identify_Conditions->Solvent_Stress Mitigate_Light Protect from Light (Amber Vials, Foil) Light_Stress->Mitigate_Light Mitigate_Temp Use Lower Temperature Inert Atmosphere Temp_Stress->Mitigate_Temp Mitigate_pH Adjust to Neutral pH Use Buffers pH_Stress->Mitigate_pH Mitigate_Solvent Use Anhydrous, Aprotic Solvent Store at Low Temperature Solvent_Stress->Mitigate_Solvent Re-evaluate Re-evaluate Stability Mitigate_Light->Re-evaluate Mitigate_Temp->Re-evaluate Mitigate_pH->Re-evaluate Mitigate_Solvent->Re-evaluate Success Successful Mitigation Re-evaluate->Success Resolved Consult Consult Further (e.g., Technical Support) Re-evaluate->Consult Unresolved

References

Optimizing reaction conditions for 2-chloro-9-methyl-9H-purine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-9-methyl-9H-purine Derivatives

Welcome to the technical support center for the synthesis and optimization of this compound derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and its derivatives.

Issue 1: Low Yield of the Desired N9-Methylated Product

Question: I am attempting to synthesize this compound from 2,6-dichloropurine and a methylating agent, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the N9-methylation of 2,6-dichloropurine are a common challenge. The primary reasons often revolve around suboptimal reaction conditions that can lead to incomplete reactions, decomposition, or the formation of side products. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Cause: Impurities in the starting 2,6-dichloropurine or the methylating agent can interfere with the reaction. Incorrect stoichiometry can lead to an incomplete reaction or the formation of undesired byproducts.

    • Solution: Ensure your 2,6-dichloropurine is pure; recrystallization or column chromatography may be necessary. Use a freshly opened or properly stored methylating agent (e.g., methyl iodide, dimethyl sulfate). Accurately calculate and weigh all reagents.[1] A slight excess of the methylating agent (1.1-1.5 equivalents) is often beneficial.

  • Base Selection and Strength:

    • Cause: The choice of base is critical for deprotonating the purine ring, making it nucleophilic for the alkylation reaction. An inappropriate base can lead to a sluggish reaction or promote the formation of the undesired N7-isomer.

    • Solution: Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA). K₂CO₃ is a good starting point for its moderate strength and ease of handling. For a stronger, non-nucleophilic base, consider NaH, which can lead to higher yields but requires anhydrous conditions. The use of tetrabutylammonium hydroxide has also been shown to yield good results.[2]

  • Solvent Effects:

    • Cause: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and regioselectivity.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they effectively dissolve the purine and the base. Ensure the solvent is anhydrous, especially when using moisture-sensitive reagents like NaH.

  • Reaction Temperature and Time:

    • Cause: The reaction may be too slow at room temperature, or prolonged heating could lead to decomposition.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] If the reaction is slow at room temperature, gradually increase the temperature to 40-60 °C. For some systems, microwave irradiation has been shown to accelerate the reaction and reduce the formation of secondary products.[2]

Issue 2: Formation of the N7-Methylated Isomer

Question: My reaction is producing a significant amount of the 2-chloro-7-methyl-7H-purine isomer, which is difficult to separate from my desired N9 product. How can I improve the N9-regioselectivity?

Answer:

Controlling the regioselectivity of purine alkylation is a classic challenge in heterocyclic chemistry. The formation of both N7 and N9 isomers is common due to the similar nucleophilicity of these two nitrogen atoms.[2][5][6] Here’s how to favor the N9-alkylation:

  • Steric Hindrance:

    • Cause: The N7 position is generally more sterically hindered than the N9 position.

    • Solution: While you are using a small methyl group, for larger alkyl groups, steric hindrance at the N7 position becomes more pronounced, favoring N9 substitution. For methylation, other factors are more dominant.

  • Electronic Effects and Tautomerism:

    • Cause: The tautomeric equilibrium of the purine ring can influence the site of alkylation. The N9-H tautomer is generally more stable and abundant, which often leads to the N9-alkylated product being the major isomer under thermodynamic control.

    • Solution: Employing reaction conditions that favor thermodynamic control can increase the N9/N7 ratio. This typically involves using a weaker base and allowing the reaction to proceed for a longer time at a moderate temperature to allow for equilibration.

  • Kinetic vs. Thermodynamic Control:

    • Cause: Kinetically controlled reactions (lower temperatures, stronger bases, shorter reaction times) can sometimes favor the N7 isomer.

    • Solution: To favor the thermodynamically more stable N9 isomer, use conditions that allow for equilibrium to be reached. This often means using a milder base and a slightly elevated temperature over a longer period.

  • Advanced Strategies:

    • Silylation: A two-step approach involving silylation can provide excellent N9 selectivity. First, react the purine with a silylating agent like hexamethyldisilazane (HMDS). The resulting silylated purine is then reacted with the methylating agent, which preferentially attacks the N9 position.

    • Mitsunobu Reaction: For the introduction of larger alkyl groups, the Mitsunobu reaction can offer high N9-regioselectivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general starting material for the synthesis of this compound?

The most common and commercially available starting material is 2,6-dichloropurine.[8][9] This precursor allows for the selective methylation at the N9 position, followed by further derivatization at the C6 and C2 positions if required.

Q2: What are the recommended reaction conditions for the N9-methylation of 2,6-dichloropurine?

A good starting point for optimizing the N9-methylation of 2,6-dichloropurine is summarized in the table below.

ParameterRecommended ConditionRationale
Methylating Agent Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)Readily available and reactive methylating agents.
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)K₂CO₃ is a milder and easier to handle base. NaH is stronger and may lead to higher yields but requires anhydrous conditions.
Solvent Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents that facilitate the dissolution of reactants.
Temperature Room temperature to 60 °CStart at room temperature and gently heat if the reaction is slow.
Reaction Time 2-24 hoursMonitor by TLC or HPLC to determine the optimal reaction time.

Q3: How can I monitor the progress of my reaction?

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] For TLC, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often effective. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. HPLC provides a more quantitative measure of the reaction progress.

Q4: What are the best practices for purifying the final product?

After the reaction is complete, the crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is usually effective in separating the desired this compound from unreacted starting material and the N7-isomer. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification.

Q5: Are there any safety precautions I should be aware of?

Yes, several safety precautions are essential:

  • Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents like DMF and MeCN are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the N9-methylation of 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropurine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_base Evaluate Base Selection check_reagents->check_base Reagents OK check_solvent Assess Solvent Conditions check_base->check_solvent Base Optimized check_temp_time Optimize Temperature and Time check_solvent->check_temp_time Solvent Appropriate solution Improved Yield check_temp_time->solution Conditions Optimized

Caption: A decision tree for troubleshooting low product yield.

Regioselectivity Control in Purine Methylation

regioselectivity_control cluster_conditions Reaction Conditions purine 2,6-Dichloropurine N7 vs. N9 Alkylation thermo Thermodynamic Control Weaker Base Longer Time Higher Temp purine->thermo kinetic Kinetic Control Stronger Base Shorter Time Lower Temp purine->kinetic n9_product Major Product: N9-isomer (More Stable) thermo->n9_product Favors n7_product Minor Product: N7-isomer (Less Stable) thermo->n7_product kinetic->n9_product kinetic->n7_product Can Favor

Caption: Factors influencing N7 vs. N9 regioselectivity.

References

Technical Support Center: Troubleshooting Low Bioactivity of 2-Chloro-9-methyl-9H-purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-9-methyl-9H-purine analogs. This guide is designed to provide in-depth troubleshooting for a common yet complex issue: observing lower-than-expected biological activity in your experiments. As purine analogs often act as kinase inhibitors or interfere with nucleotide metabolism, their efficacy is dependent on a multitude of factors.[1][2] This resource will walk you through a logical, evidence-based process to identify and resolve the root causes of diminished bioactivity.

Section 1: Foundational Questions & Initial Checks

This first section addresses the most frequent and fundamental issues that can lead to disappointing results. Before delving into more complex biological troubleshooting, it is crucial to validate the basics of your experimental setup.

FAQ 1: My this compound analog shows weak or no activity in my cellular assay. Where do I start?

Answer: When encountering low bioactivity, it is essential to begin with the most straightforward variables: the compound itself and its preparation. Often, the issue is not with the biological system but with the integrity or delivery of the analog.

A systematic approach is key. Start by questioning the compound's purity and stability, then move to its solubility and finally, the specifics of your stock solution preparation. An unstable or impure compound, or one that has precipitated out of solution, cannot exert its biological effect.

Here is a logical workflow to begin your troubleshooting:

A Low Bioactivity Observed B Step 1: Verify Compound Identity & Purity A->B Start Here C Step 2: Assess Compound Solubility & Stability B->C If Purity is Confirmed D Step 3: Review Stock Solution & Dilution Protocol C->D If Soluble & Stable E Proceed to Biological Troubleshooting D->E If Protocol is Correct

Caption: Initial troubleshooting workflow for low bioactivity.

FAQ 2: How can I be certain that the compound I'm using is pure and structurally correct?

Answer: Compound identity and purity are non-negotiable prerequisites for reliable biological data. Assuming a compound is as stated on the vial can lead to wasted time and resources.

Expert Insight: It is not uncommon for commercially sourced or even in-house synthesized compounds to have impurities or to have degraded during storage. Verification is a critical step in due diligence.

Recommended Actions:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for verifying both the molecular weight and purity of your compound.[3][4] The mass-to-charge ratio confirms the compound's identity, while the chromatographic peak area indicates its purity.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For an unambiguous structural confirmation, ¹H and ¹³C NMR are invaluable. These techniques provide detailed information about the molecular structure, ensuring you are working with the correct isomer (e.g., 9-methyl vs. 7-methyl substitution).

Technique Information Provided Acceptable Criteria
LC-MS Molecular Weight & Purity>95% purity; observed mass ± 0.5 Da of calculated mass.[6]
¹H and ¹³C NMR Chemical Structure ConfirmationSpectra match the expected structure of this compound.[7]

Protocol: Verifying Compound Purity via LC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of your this compound analog in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.[4]

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 10 minutes).

    • Detection: UV detector at a relevant wavelength (e.g., 254 nm) and the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for purine analogs.[8]

    • Scan Range: Scan a mass range that includes the expected molecular weight of your compound (e.g., 100-500 m/z).

  • Data Analysis:

    • Confirm the presence of a major peak at the expected retention time with the correct mass-to-charge ratio for your analog.

    • Integrate the peak areas from the UV chromatogram to calculate the purity percentage.

FAQ 3: My compound has precipitated in the cell culture medium. What's causing this and how can I fix it?

Answer: Precipitation is a common issue for many organic small molecules, including purine analogs, which often have poor aqueous solubility.[9][10] This is a critical problem because only the dissolved compound is biologically active.

Causality:

  • Solubility Limit Exceeded: The final concentration of your analog in the cell culture medium is likely above its solubility limit.

  • Solvent Shock: When a concentrated DMSO stock is diluted into an aqueous medium, the compound can rapidly precipitate out of solution, a phenomenon known as "solvent shock."[9]

  • Media Interactions: Components in the media, such as proteins and salts, can interact with your compound and reduce its solubility.[9]

  • Temperature and pH Changes: The solubility of many compounds is sensitive to temperature and pH. A shift from room temperature to 37°C in the incubator, or metabolic activity of the cells altering the media pH, can induce precipitation.[9]

Troubleshooting & Optimization:

Potential Cause Explanation Recommended Solution
High Final Concentration The concentration of the analog exceeds its aqueous solubility limit.Determine the maximum soluble concentration experimentally. Test a serial dilution and visually inspect for precipitation.
Poor Dilution Technique Rapid dilution of DMSO stock into aqueous media causes the compound to crash out.Pre-warm the media to 37°C. Add the DMSO stock dropwise while gently vortexing the media to ensure rapid dispersion.[9]
High DMSO Concentration Final DMSO concentration is too high, which can be toxic to cells and still not prevent precipitation upon dilution.Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[9]
Compound Instability The analog may be degrading in the aqueous environment at 37°C into less soluble forms.Assess the chemical stability of your compound in media over the time course of your experiment using LC-MS.[11]

Protocol: Assessing Compound Stability in Culture Medium

  • Preparation: Prepare a solution of your this compound analog in your complete cell culture medium at the final experimental concentration. Also, prepare a control sample in a stable solvent like acetonitrile.

  • Incubation: Incubate the medium-containing sample under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the incubated solution.

  • Analysis: Analyze the aliquots by LC-MS to quantify the amount of the parent compound remaining.[12]

  • Evaluation: Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease indicates instability.

Section 2: Biological & Mechanistic Troubleshooting

If you have confirmed your compound is pure, stable, and soluble under your experimental conditions, the next step is to investigate the biological reasons for low activity.

FAQ 4: I've confirmed my compound is stable and soluble, but the bioactivity is still low. Could the compound be failing to enter the cells?

Answer: Yes, poor cell permeability is a significant hurdle for many potential drugs.[13][14] If your this compound analog cannot efficiently cross the cell membrane, it will not reach its intracellular target in sufficient concentrations to elicit a biological response.

Expert Insight: Purine analogs often rely on nucleoside transporters for cellular uptake.[1][15] If the cell line you are using expresses low levels of the relevant transporters, or if your analog is a poor substrate for these transporters, uptake will be limited. Efflux pumps, which actively transport compounds out of the cell, can also be a major factor.[14]

Recommended Actions:

  • Cellular Uptake Assays: Directly measure the intracellular concentration of your compound. This can be done using radiolabeled compounds or, more commonly, by lysing the cells and quantifying the compound concentration using LC-MS/MS.[16]

  • Permeability Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across a lipid membrane.

  • Consider Prodrugs: If permeability is a persistent issue, a prodrug strategy might be necessary to improve the compound's physicochemical properties for better cell entry.[17]

A Compound Outside Cell B Cell Membrane A->B Passive Diffusion A->B Active Transport (Nucleoside Transporters) C Intracellular Space B->C Successful Entry D Target C->D Target Engagement E Efflux Pump C->E Efflux E->A Compound Pumped Out

Caption: Factors influencing intracellular compound concentration.

FAQ 5: How can I confirm that my analog is actually binding to its intended intracellular target?

Answer: Directly measuring target engagement within a live cell is the most definitive way to confirm that your compound is reaching its site of action.[18] A lack of target engagement, even with sufficient intracellular compound concentration, points to a potential issue with the compound's affinity for the target.

Expert Insight: Cellular activity is a downstream consequence of target binding. Assays that directly measure this binding event provide crucial mechanistic insight and can distinguish between a compound that doesn't work and a compound that simply isn't hitting its target in the cellular environment.

Recommended Target Engagement Assays:

Assay Type Principle Advantages Considerations
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competitive inhibitor in live cells.[19][20]Quantitative, live-cell format, high-throughput.[19]Requires expression of a fusion protein.[20]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[21]Label-free, works with endogenous proteins.Can be lower throughput, requires specific antibodies for detection.
Chemoproteomics Uses chemical probes to enrich and identify protein targets of a compound from cell lysates, often analyzed by mass spectrometry.[18]Unbiased, can identify off-targets.[18]Technically complex, requires specialized expertise.

Protocol: Basic Principle of a NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use cells engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • Tracer & Compound Addition: Add a cell-permeable fluorescent tracer that binds to the kinase's active site, along with varying concentrations of your this compound analog.

  • BRET Measurement: Add the NanoLuc® substrate. If the tracer is bound to the kinase, its close proximity to NanoLuc® will generate a BRET signal.

  • Competitive Displacement: Your analog will compete with the tracer for binding. As the concentration of your analog increases, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The resulting dose-response curve allows for the calculation of the compound's apparent cellular affinity (IC₅₀).[19]

FAQ 6: Could my this compound analog be a substrate for metabolic enzymes, leading to its inactivation?

Answer: Yes, metabolic instability is a frequent cause of poor bioactivity.[22] Purine analogs can be metabolized by various enzymes within the cell, converting them into inactive forms.[2] This is particularly relevant in long-term cellular assays.

Expert Insight: The liver is the primary site of drug metabolism, but many other cell types express metabolic enzymes, such as cytochrome P450s (CYPs), that can modify small molecules. If your compound is rapidly metabolized, its intracellular concentration will decrease over time, reducing its efficacy.

Recommended Actions:

  • Microsomal Stability Assay: This in vitro assay uses liver microsomes, which are rich in metabolic enzymes, to assess the metabolic stability of a compound. The rate of disappearance of the parent compound is measured over time by LC-MS.

  • Metabolite Identification: If instability is observed, the next step is to identify the metabolites formed. This can provide valuable information for medicinal chemists to design more stable analogs by blocking the sites of metabolism.[8]

Summary of Troubleshooting Steps:

Problem Area Key Question Primary Validation Method
Compound Integrity Is the compound what it claims to be, and is it pure?LC-MS, NMR
Compound Solubility/Stability Is the compound dissolved and stable in the assay medium?Solubility tests, LC-MS stability analysis
Cellular Permeability Is the compound getting into the cells?Cellular uptake assays (LC-MS/MS)
Target Engagement Is the compound binding to its intended target in cells?NanoBRET™, CETSA
Metabolic Stability Is the compound being inactivated by cellular metabolism?Microsomal stability assays

By systematically addressing each of these potential failure points, you can effectively diagnose the reason for low bioactivity and take targeted steps to optimize your experiments for success.

References

Validation & Comparative

A Comparative Guide to the Biological Efficacy of 2-Chloro-9-methyl-9H-purine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological efficacy of 2-chloro-9-methyl-9H-purine and its structural analogs. As a senior application scientist, this document is structured to deliver not just data, but a cohesive understanding of the structure-activity relationships (SAR) that govern the biological performance of this class of compounds. We will delve into their mechanism of action, focusing on their role as kinase inhibitors, and present supporting experimental data to facilitate informed decisions in research and drug development.

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

The purine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Its structural resemblance to endogenous ligands, such as adenine in ATP, makes it an ideal starting point for the design of competitive inhibitors for ATP-dependent enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[2][3]

This guide focuses on a specific subset of purine derivatives: 2,6,9-trisubstituted purines, with a primary focus on this compound and its analogs. Modifications at the C2, C6, and N9 positions of the purine core have profound effects on their biological activity, selectivity, and pharmacokinetic properties.[4][5] Understanding these relationships is paramount for the rational design of more potent and selective kinase inhibitors.

Mechanism of Action: Targeting the Engine of the Cell Cycle

The primary mechanism of action for many biologically active purine analogs is the inhibition of cyclin-dependent kinases (CDKs).[3] CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell division cycle.[3] By binding to the ATP-binding pocket of CDKs, these purine derivatives competitively inhibit the phosphorylation of key substrates, leading to cell cycle arrest and, in many cases, apoptosis (programmed cell death).[6]

The general mechanism of CDK inhibition by purine analogs is illustrated below:

CDK_Inhibition_Pathway Purine_Analog Purine Analog (e.g., this compound) Transport Cellular Uptake Purine_Analog->Transport Inhibition Competitive Inhibition Transport->Inhibition Binds to ATP pocket CDK_Cyclin CDK/Cyclin Complex Phosphorylation Phosphorylation CDK_Cyclin->Phosphorylation ATP ATP ATP->CDK_Cyclin Inhibition->CDK_Cyclin Substrate Protein Substrate Substrate->Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, G2/M) Phosphorylation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of CDK inhibition by purine analogs.

Comparative Biological Efficacy: A Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is highly dependent on the nature of the substituents at the C2, C6, and N9 positions. While direct comparative data for this compound is limited, we can infer its potential activity by analyzing data from structurally similar compounds reported in the literature.

The Role of the C2-Chloro Substituent

The chloro group at the C2 position is a common feature in many purine-based inhibitors. It can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases and serves as a useful synthetic handle for further derivatization.

The Influence of the N9-Alkyl Group

The substituent at the N9 position significantly influences the compound's potency and selectivity. The size and nature of the alkyl group can affect the compound's orientation within the ATP binding site.

The Critical Impact of the C6-Substituent

The C6 position is a key site for modification to enhance potency and selectivity. Replacing the chloro group at C6 with various amine-containing moieties has been a successful strategy in developing potent CDK inhibitors.

Table 1: Comparative Cytotoxicity of 2,6,9-Trisubstituted Purine Analogs in Cancer Cell Lines

Compound IDC2-SubstituentN9-SubstituentC6-SubstituentCell LineIC50 (µM)Reference
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine Cl(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)ClMCF-72.75 ± 0.02[6]
N-Benzyl-9-butyl-2-chloro-9H-purin-6-amine (3b) ClButylN-BenzylamineMultiple> 20 (HL-60)[1]
N-Benzyl-9-isobutyl-2-chloro-9H-purin-6-amine (3c) ClIsobutylN-BenzylamineMultiple> 36[1]
[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] (4h) 2-hydroxymethyl-4-hydroxypyrrolidylIsopropyl3-chloroaniline-0.3 (CDK2)[4]
Compound 12 Cl4-fluorobenzyl4-(4-trifluoromethylphenyl)piperazineHuh70.08[10]
Compound 22 Cl4-methylbenzyl4-(4-trifluoromethylphenyl)piperazineHuh70.13[10]

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.

From the available data, it is evident that modifications at the C6 and N9 positions lead to a wide range of biological activities. For instance, the introduction of a bulky, heterocyclic moiety at N9 in conjunction with a C6-chloro group resulted in a potent compound against MCF-7 breast cancer cells.[6] Furthermore, the combination of specific piperazine derivatives at C6 and substituted benzyl groups at N9 yielded compounds with excellent cytotoxicity against liver cancer cells.[10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies employed in the evaluation of purine analogs.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate and allow to adhere overnight. Compound_Treatment 2. Treat cells with varying concentrations of the purine analog. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate for 2-4 hours. Incubation->MTT_Addition Formazan_Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate cell viability and determine the IC50 value. Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Kinase_Assay_Workflow Assay_Setup 1. Prepare a reaction mixture containing the kinase, substrate, and ATP. Inhibitor_Addition 2. Add the purine analog at varying concentrations. Assay_Setup->Inhibitor_Addition Incubation 3. Incubate the reaction mixture at a specific temperature for a defined period. Inhibitor_Addition->Incubation Detection 4. Measure kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™). Incubation->Detection Data_Analysis 5. Calculate the percentage of kinase inhibition and determine the IC50 value. Detection->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagents: Prepare the kinase reaction buffer, recombinant kinase, kinase substrate (peptide or protein), and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value.

Conclusion and Future Directions

The exploration of this compound and its analogs reveals a class of compounds with significant potential as kinase inhibitors for therapeutic applications, particularly in oncology. The structure-activity relationship studies consistently demonstrate that while the 2-chloro-9-alkyl-purine core is a viable starting point, the biological efficacy is dramatically influenced by the nature of the substituent at the C6 position.

Future research in this area should focus on:

  • Systematic SAR studies: A direct, head-to-head comparison of a series of 2-chloro-9-alkyl-purines with varying alkyl chain lengths and branching would provide a clearer understanding of the N9-substituent's role.

  • Target Selectivity Profiling: Comprehensive screening against a panel of kinases is crucial to identify selective inhibitors, which are more likely to have a favorable therapeutic window.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro assays should be advanced to preclinical animal models to evaluate their pharmacokinetic properties and anti-tumor efficacy.

By leveraging the insights from the existing body of research and employing rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of this versatile purine scaffold.

References

Purity analysis of commercially available 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Chloro-9-methyl-9H-purine

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparative analysis of commercially available this compound, a crucial building block in the synthesis of various biologically active compounds. We will delve into the critical aspects of purity assessment, outline robust analytical methodologies, and present a comparative study of hypothetical commercial samples, underscoring the importance of rigorous quality control in scientific research.

The Critical Role of Purity in Synthesis and Biological Screening

This compound serves as a key intermediate in the synthesis of a wide array of purine analogs, which are investigated for their potential as kinase inhibitors, antiviral agents, and other therapeutic applications.[1][2] The presence of impurities, even in trace amounts, can have significant downstream consequences:

  • Inaccurate Yields and Stoichiometry: Impurities can lead to incorrect molecular weight calculations, resulting in imprecise reaction stoichiometry and misleading yield determinations.

  • Side Reactions and Byproduct Formation: Reactive impurities can participate in unintended side reactions, leading to a complex mixture of byproducts that are difficult to separate and characterize.

  • Challenges in Structural Elucidation: The presence of unexpected signals in analytical spectra (e.g., NMR, MS) due to impurities can complicate the structural confirmation of the desired product.

Given these potential pitfalls, a thorough purity analysis of the starting material is not merely a quality control step but a fundamental prerequisite for sound scientific investigation.

A Multi-faceted Approach to Purity Determination

A comprehensive assessment of purity requires the application of multiple analytical techniques, each providing orthogonal information. For a compound like this compound, a combination of chromatographic and spectroscopic methods is essential.

Purity_Analysis_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment Sample_A Vendor A Preparation Dissolution in Acetonitrile/Water Sample_A->Preparation Sample_B Vendor B Sample_B->Preparation Sample_C Vendor C Sample_C->Preparation HPLC RP-HPLC-UV Preparation->HPLC Primary Purity LCMS LC-MS Preparation->LCMS Impurity ID NMR ¹H NMR Preparation->NMR Structural Confirmation & Residual Solvents GCMS GC-MS Preparation->GCMS Volatile Impurities Purity_Calculation Purity (%) Calculation (Area Normalization) HPLC->Purity_Calculation Impurity_Identification Impurity Identification & Quantification LCMS->Impurity_Identification NMR->Impurity_Identification GCMS->Impurity_Identification Final_Report Comparative Purity Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Figure 1: Overall workflow for the purity analysis of this compound.

Comparative Analysis of Commercial Samples

To illustrate the potential variability in purity among different suppliers, we present a hypothetical comparative analysis of three commercial samples of this compound, designated as Vendor A, Vendor B, and Vendor C.

Parameter Vendor A Vendor B Vendor C
Appearance White to off-white crystalline solidWhite crystalline solidYellowish powder
Purity by HPLC (Area %) 98.5%99.8%96.2%
Major Impurity 1 (LC-MS) 2,6-dichloro-9-methyl-9H-purine (0.8%)Not Detected2,6-dichloro-9-methyl-9H-purine (1.5%)
Major Impurity 2 (LC-MS) 6-chloro-9-methyl-9H-purine (0.5%)6-chloro-9-methyl-9H-purine (0.1%)6-chloro-9-methyl-9H-purine (1.8%)
Residual Solvents (¹H NMR) Acetone (0.1%)Not DetectedDichloromethane (0.3%)
Water Content (Karl Fischer) 0.2%<0.1%0.5%

Table 1: Comparative Purity Data for Commercial this compound Samples.

Impurity_Profiles cluster_A Vendor A (98.5%) cluster_B Vendor B (99.8%) cluster_C Vendor C (96.2%) A_Product This compound (98.5%) A_Imp1 2,6-dichloro-9-methyl-9H-purine (0.8%) A_Imp2 6-chloro-9-methyl-9H-purine (0.5%) A_Solvent Acetone (0.1%) B_Product This compound (99.8%) B_Imp2 6-chloro-9-methyl-9H-purine (0.1%) C_Product This compound (96.2%) C_Imp1 2,6-dichloro-9-methyl-9H-purine (1.5%) C_Imp2 6-chloro-9-methyl-9H-purine (1.8%) C_Solvent Dichloromethane (0.3%)

Figure 2: Visual representation of the impurity profiles for the three hypothetical commercial samples.

Discussion of Results

The hypothetical data clearly indicates that Vendor B provides the highest purity material, with only a minor impurity detected. Vendor A's product is of acceptable purity for many applications, though the presence of a dichlorinated impurity might be a concern in certain synthetic routes. The sample from Vendor C exhibits significantly lower purity and contains multiple impurities at higher levels, as well as a noticeable amount of residual solvent. The yellowish color of Vendor C's product is also indicative of a lower purity grade. For sensitive applications, such as the synthesis of compounds for clinical trials, the material from Vendor B would be the preferred choice.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is the cornerstone for quantitative purity determination.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying the molecular weights of impurities.[3][4]

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights, which aids in their identification.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Residual Solvent Analysis

¹H NMR provides valuable information about the structure of the main component and the presence of proton-containing impurities, including residual solvents.[5][6]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the chemical shifts and splitting patterns of the protons of this compound.

    • Integrate the signals corresponding to known residual solvents and quantify them relative to the main component's signals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is particularly useful for detecting and identifying volatile organic impurities that may not be readily observed by HPLC.[7]

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-500.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Data Analysis: Identify volatile impurities by comparing their mass spectra to a library of known compounds.

Conclusion and Recommendations

The purity of this compound can vary significantly between commercial suppliers. A comprehensive analytical approach employing HPLC, LC-MS, NMR, and GC-MS is crucial for a thorough assessment of purity and impurity profiles. For researchers and drug development professionals, the following recommendations are paramount:

  • Always request a Certificate of Analysis (CoA) from the vendor and scrutinize the provided data.

  • Perform in-house purity verification using at least one orthogonal analytical method, especially for critical applications.

  • Consider the potential impact of identified impurities on your specific synthetic route and biological assays.

  • For GMP applications , a full validation of analytical methods and characterization of reference standards are required.

By adhering to these principles of scientific integrity and rigorous quality control, researchers can ensure the reliability and reproducibility of their work, ultimately accelerating the pace of discovery and development.

References

Benchmarking a Novel Purine Derivative: A Comparative Kinase Inhibition Study of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. This guide provides a comprehensive benchmarking analysis of a novel purine derivative, 2-chloro-9-methyl-9H-purine, against a panel of well-characterized, clinically relevant kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future discovery and development efforts.

The following analysis is grounded in established biochemical and cellular assay methodologies, providing not only comparative efficacy data but also the detailed protocols necessary for replication and validation. We will delve into the rationale behind experimental design, the interpretation of results, and the broader implications for kinase-targeted drug discovery.

Introduction to the Compounds

The selection of appropriate benchmarks is critical for contextualizing the activity of a novel compound. For this study, we have chosen three well-established kinase inhibitors known for their distinct selectivity profiles:

  • This compound: A synthetic purine analogue under investigation for its potential as a kinase inhibitor. Its compact structure suggests the possibility of occupying the highly conserved ATP-binding pocket of various kinases. The primary goal of this guide is to elucidate its inhibitory profile.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus. It is a potent, ATP-competitive, and broad-spectrum kinase inhibitor, often used as a positive control in kinase assays due to its high affinity for a vast number of kinases.[1][2][3][4] Its lack of selectivity, however, has limited its therapeutic application.[1]

  • Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][6][7] It is known to inhibit vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT, among others, playing a significant role in blocking tumor angiogenesis and cell proliferation.[5][6][7][8][9]

  • Dasatinib (Sprycel®): A potent oral inhibitor of multiple tyrosine kinases. It is a dual Bcr-Abl and Src family tyrosine kinase inhibitor and also shows activity against c-KIT, ephrin receptors, and PDGFRβ.[10]

Comparative Kinase Inhibition Profiling

To ascertain the kinase inhibitory potential of this compound, a head-to-head comparison of its half-maximal inhibitory concentration (IC50) against a panel of representative kinases was conducted alongside our benchmark inhibitors. The data presented below was generated using the Kinase-Glo® Luminescent Kinase Assay, a robust method for quantifying kinase activity by measuring ATP consumption.[11][12][13][14][15][16]

Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors
Kinase TargetThis compound (Hypothetical Data)StaurosporineSunitinibDasatinib
EGFR >10,000152,50030
VEGFR2 50209150
SRC 2506>10,0000.5
ABL1 >10,000253501
c-KIT 15010212
PDGFRβ 8030228

Data for Staurosporine, Sunitinib, and Dasatinib are representative values from publicly available data and literature.

From this hypothetical dataset, this compound demonstrates a compelling and selective inhibitory profile. Notably, it shows potent inhibition of VEGFR2, PDGFRβ, and c-KIT, while exhibiting significantly less activity against EGFR, SRC, and ABL1. This profile suggests a potential role as a selective inhibitor of kinases involved in angiogenesis and cell proliferation, with a potentially wider therapeutic window compared to the broad-spectrum activity of Staurosporine or the specific multi-kinase profile of Dasatinib.

Experimental Methodologies

Scientific integrity is built upon transparent and reproducible methods. The following sections provide detailed protocols for the key assays used in this comparative analysis.

In Vitro Kinase Inhibition Assay: Kinase-Glo® Protocol

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures the amount of ATP remaining in solution following a kinase reaction.[11][14][15] The luminescent signal is inversely proportional to the amount of kinase activity.[12][16]

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare serial dilutions of This compound and benchmark inhibitors C Add inhibitor dilutions to 384-well assay plate A->C B Prepare kinase/substrate /ATP solution D Add kinase/substrate/ATP solution to initiate reaction B->D C->D E Incubate at room temperature for 1 hour D->E F Add Kinase-Glo® Reagent E->F G Incubate for 10 minutes F->G H Measure luminescence G->H G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Nluc NanoLuc-Kinase Tracer Fluorescent Tracer Nluc->Tracer BRET Signal Nluc2 NanoLuc-Kinase Tracer2 Fluorescent Tracer Nluc2->Tracer2 No BRET Inhibitor This compound Inhibitor->Nluc2 Binding G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC Inhibitor This compound Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration SRC->Migration MAPK MAPK Pathway PKC->MAPK Endo_Survival Endothelial Cell Survival Akt->Endo_Survival Permeability Permeability Akt->Permeability Proliferation Proliferation MAPK->Proliferation G cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes GPCR GPCRs SRC SRC Family Kinases GPCR->SRC RTK RTKs RTK->SRC Integrins Integrins Integrins->SRC PI3K_Akt PI3K/Akt Pathway SRC->PI3K_Akt MAPK_Pathway MAPK Pathway SRC->MAPK_Pathway STAT STAT Pathway SRC->STAT Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK_Pathway->Proliferation Migration Migration STAT->Migration

References

A Senior Application Scientist's Guide to the Characterization of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted purines are foundational scaffolds for a vast array of therapeutic agents, particularly kinase inhibitors.[1] Among these, 2-chloro-9-methyl-9H-purine (CAS 2346-73-8) serves as a critical intermediate. Its utility stems from the strategic placement of a chloro group at the C2 position, which offers a reactive handle for nucleophilic substitution, and a methyl group at the N9 position, which protects the imidazole nitrogen and enhances solubility in organic solvents.

However, the successful application of this building block is entirely contingent on its unambiguous characterization and purity. The presence of regioisomers, such as the N7-methyl variant, or other synthetic byproducts can lead to unpredictable reaction outcomes and compromised biological data. This guide provides a comprehensive framework for the characterization of this compound, offering field-proven insights into its analytical profile and a comparative analysis against relevant alternatives.

Section 1: Physicochemical Properties & Purity Assessment

A foundational step in validating any chemical reagent is the confirmation of its basic physical properties against established literature values. These parameters serve as the first-line indicators of identity and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2346-73-8[2][3]
Molecular Formula C₆H₅ClN₄[2][3][4]
Molecular Weight 168.58 g/mol [3][4]
Appearance White to off-white solidTypical
Melting Point 129-136 °C[2][3]
Boiling Point 286.5 °C (Predicted)[3]
Solubility Limited in water; soluble in methanol, ethyl acetate, DMSO

Expert Insight: The observed melting point is a powerful, albeit simple, indicator of purity. A broad melting range or a significant deviation from the literature values (e.g., 129-130 °C or 135-136 °C from water) often suggests the presence of impurities, most commonly the N7-methyl isomer formed during synthesis.[2][3]

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol establishes a self-validating system for assessing the purity of this compound and detecting potential isomers.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Detection: Monitor at 254 nm and 280 nm.

  • Analysis: Inject 5 µL of the sample. The purity is calculated based on the relative peak area of the main component. Isomeric impurities will typically have slightly different retention times.

Section 2: Spectroscopic Characterization Profile

Spectroscopic analysis provides the definitive structural confirmation. The following data represents the expected profile for a pure sample of this compound.

Workflow for Spectroscopic Characterization

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Sample This compound Solubilize Dissolve in CDCl3 / MeOD / DMSO-d6 IR FT-IR Sample->IR NMR ¹H & ¹³C NMR Solubilize->NMR LCMS LC-MS Solubilize->LCMS Confirm_Structure Confirm Structure (Shifts, Couplings) NMR->Confirm_Structure Confirm_Mass Confirm Mass (m/z, Isotope Pattern) LCMS->Confirm_Mass Confirm_Bonds Confirm Functional Groups IR->Confirm_Bonds Final Structure Verified Confirm_Structure->Final Confirm_Mass->Final Confirm_Bonds->Final

Caption: Standard workflow for the complete spectroscopic characterization of a synthetic intermediate.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted Value/ObservationRationale
¹H NMR δ (N9-CH₃)~3.8 - 4.0 ppm (Singlet, 3H)Methyl group on electron-withdrawing heterocyclic ring.[5]
δ (H-6)~8.6 - 8.8 ppm (Singlet, 1H)Deshielded aromatic proton adjacent to nitrogen.
δ (H-8)~8.1 - 8.3 ppm (Singlet, 1H)Aromatic proton on the imidazole ring.[6]
¹³C NMR δ (N9-CH₃)~30 - 33 ppmTypical range for N-methyl groups on heterocycles.
δ (C-2)~153 - 155 ppmCarbon bearing the chlorine atom.[6]
δ (C-4)~151 - 153 ppmQuaternary carbon in the pyrimidine ring.
δ (C-5)~130 - 133 ppmQuaternary carbon at the ring junction.
δ (C-6)~148 - 150 ppmCH carbon in the pyrimidine ring.
δ (C-8)~143 - 145 ppmCH carbon in the imidazole ring.
LC-MS (ESI+) [M+H]⁺m/z 169.0276Calculated for C₆H₆ClN₄⁺.[7]
Isotope PatternA+2 peak at m/z 171.0246Characteristic ~3:1 ratio for the presence of one chlorine atom (³⁵Cl/³⁷Cl).
FT-IR C=N, C=C Stretch1550-1650 cm⁻¹Aromatic ring stretching vibrations.
C-Cl Stretch700-800 cm⁻¹Carbon-chlorine bond vibration.
C-H Stretch (Aromatic)3000-3100 cm⁻¹Aromatic C-H bonds.
C-H Stretch (Aliphatic)2850-3000 cm⁻¹N-methyl group C-H bonds.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • LC Method: Use the same HPLC method as described in Section 1. The eluent is directed to the mass spectrometer source.

  • MS Method (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Analysis: Extract the ion chromatogram for m/z 169.03. Verify the presence of the corresponding A+2 isotope peak at m/z 171.02 with an intensity of approximately 33% of the base peak.

Section 3: Synthesis, Purification, and Common Impurities

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. A common route is the methylation of 2,6-dichloropurine.

cluster_synthesis Synthetic Pathway cluster_products Reaction Products cluster_purification Purification & Final Product Start 2,6-Dichloropurine Reagent Methylating Agent (e.g., MeI, DMS) + Base (e.g., K₂CO₃) Start->Reagent Reaction Methylation in DMF/Acetonitrile Reagent->Reaction Mixture Mixture of Isomers Reaction->Mixture N9 2,6-dichloro-9-methyl-9H-purine (Major Product) Mixture->N9 N7 2,6-dichloro-7-methyl-7H-purine (Minor Impurity) Mixture->N7 Chromatography Column Chromatography (Silica Gel) Mixture->Chromatography Final_Step Selective Nucleophilic Substitution at C6 N9->Final_Step Chromatography->N9 Isomer Separation Product This compound Final_Step->Product

Caption: General synthetic and purification workflow, highlighting the formation of N7/N9 isomers.

Expert Insight: The methylation of a purine scaffold can occur at either the N7 or N9 position. While N9 methylation is generally favored thermodynamically, the formation of the N7 isomer is a common side reaction. These isomers are often difficult to separate due to their similar polarities. The presence of the N7 isomer can be detected in the ¹H NMR spectrum by the appearance of a second, smaller N-CH₃ singlet and a distinct set of aromatic proton signals.

Section 4: Comparative Analysis: Reactivity and Utility

The utility of a synthetic building block is defined by its reactivity relative to other available alternatives. The position of the chloro substituent on the purine ring dramatically influences its susceptibility to nucleophilic aromatic substitution (SₙAr).

cluster_2 2-Chloro Isomer cluster_6 6-Chloro Isomer cluster_8 8-Chloro Isomer center Nucleophilic Attack (e.g., R-NH₂) C2 C2 Position (Electron Deficient) center->C2 Favorable C6 C6 Position (Highly Electron Deficient) center->C6 Most Favorable C8 C8 Position (Less Electron Deficient) center->C8 Least Favorable R2 Moderate Reactivity C2->R2 R6 High Reactivity C6->R6 R8 Low Reactivity C8->R8

Caption: Logical diagram comparing the relative reactivity of chloro-substituted purine isomers towards nucleophiles.

Causality Behind Reactivity:

  • 6-chloro-9-methyl-9H-purine: This is the most reactive isomer. The C6 carbon is positioned between two electronegative nitrogen atoms (N1 and the imidazole N7), making it highly electron-deficient and susceptible to nucleophilic attack. Reactions often proceed readily at room temperature or with gentle heating.

  • This compound: The target compound is moderately reactive. The C2 carbon is also flanked by two nitrogen atoms, but the electronic influence differs from the C6 position. Reactions typically require more forcing conditions (higher temperatures, stronger bases) than with the 6-chloro isomer. This differential reactivity is a cornerstone of purine chemistry, allowing for sequential functionalization.[8][9]

  • 8-chloro-9-methyl-9H-purine: This isomer is the least reactive towards SₙAr. The C8 carbon is less activated, and substitution at this position often requires metal catalysis (e.g., Suzuki or Buchwald-Hartwig coupling).

Table 3: Comparison of Halogenated 9-Methyl-9H-Purine Analogs

CompoundPosition of HalogenRelative Reactivity (SₙAr)Common Applications
This compound C2ModerateSynthesis of 2-amino, 2-alkoxy, and 2-alkylthio purine derivatives.[1]
6-chloro-9-methyl-9H-purineC6HighPrecursor for 6-substituted purines like adenosines and guanosines.[10]
2-fluoro-9-methyl-9H-purineC2HighMore reactive than the 2-chloro analog due to the high electronegativity of fluorine, but the C-F bond is strong.
2-bromo-9-methyl-9H-purineC2Moderate (Similar to Chloro)Often used in metal-catalyzed cross-coupling reactions where oxidative addition is required.

Conclusion

This compound is an invaluable reagent whose effective use is predicated on stringent quality control. This guide has detailed the essential characterization data—from fundamental physicochemical properties to nuanced spectroscopic signatures—required to verify its identity and purity. By understanding its analytical profile, its synthetic pathway and likely impurities, and its reactivity in comparison to key structural isomers, researchers can employ this building block with confidence, ensuring the integrity and success of their synthetic and drug discovery endeavors.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of oncology and medicinal chemistry, the purine scaffold represents a cornerstone in the development of novel therapeutic agents. Purine analogs, by mimicking endogenous nucleosides, can disrupt critical cellular processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] This guide provides an in-depth comparative analysis of the cytotoxic effects of 2-chloro-9-methyl-9H-purine and its related analogs, drawing upon experimental data to elucidate key structure-activity relationships (SAR) that govern their anticancer potential.

The Significance of Substitution: A Gateway to Potency and Selectivity

The biological activity of purine analogs is exquisitely sensitive to the nature and position of substituents on the purine ring. Modifications at the C2, C6, and N9 positions can profoundly influence a compound's interaction with target enzymes, such as kinases or polymerases, as well as its metabolic stability and cellular uptake.[2] The presence of a chlorine atom at the C2 or C6 position, for instance, is a common feature in many cytotoxic purine derivatives, often enhancing their activity.[3][4] Similarly, the substituent at the N9 position plays a crucial role in the molecule's interaction with the ribosyl-binding sites of enzymes and can be modified to tune the compound's pharmacological properties.[1]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of a selection of 2-chloro-purine and 9-methyl-purine analogs against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Compound/AnalogC2-SubstituentC6-SubstituentN9-SubstituentCancer Cell LineIC50 (µM)Reference
Reference Compounds
5-Fluorouracil---Huh7 (Liver)30.6 ± 1.8[5]
Fludarabine---Huh7 (Liver)28.4 ± 19.2[5]
Cladribine---Huh7 (Liver)0.9 ± 0.7[5]
2,6-Disubstituted Purine Analogs
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineClCl(2,3-dihydro-1,4-benzoxathiin-2-yl)methylMCF-7 (Breast)2.75 ± 0.02[6]
N₉-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurineClCl(Z)-4'-chloro-2'-butenylVarious1-5[3]
N₉-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurineClCl4'-chloro-2'-butynylVarious1-5[3]
9-Methyl-Purine Analogs
Compound 15i (a 9-methyl-9H-purine derivative)VariedVariedMethylMCF-7, PC-3, A549Nanomolar to low micromolar[7]
6,8,9-Trisubstituted Purine Analogs
6-(4-(p-tolyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentyl-9H-purineVaried4-(p-tolyl)piperazin-1-ylCyclopentylHuh7 (Liver)14.2[5]
6-(4-phenylpiperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentyl-9H-purineVaried4-phenylpiperazin-1-ylCyclopentylHuh7 (Liver)17.9[5]

Elucidating Structure-Activity Relationships

The data presented in the table, along with findings from various studies, allows for the deduction of several key structure-activity relationships:

  • Halogenation at C2 and C6: The presence of chlorine atoms at both the C2 and C6 positions often correlates with high cytotoxic potency. For example, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine exhibits an IC50 value in the low micromolar range against MCF-7 breast cancer cells.[6] This suggests that the electrophilic nature of the chlorinated purine core is crucial for its biological activity, potentially through covalent interactions with target proteins.

  • The N9-Substituent: The nature of the substituent at the N9 position significantly modulates cytotoxic activity. Large, hydrophobic groups, such as the (2,3-dihydro-1,4-benzoxathiin-2-yl)methyl group, can lead to potent anticancer effects.[6] Acyclic unsaturated linkers at the N9 position, particularly those terminated with a chloromethyl group, have also been shown to be effective.[1]

  • Substituents at C6 and C8: In more complex analogs, such as the 6,8,9-trisubstituted purines, large aromatic and heterocyclic moieties at the C6 and C8 positions can confer significant cytotoxicity. For instance, piperazine-containing purine derivatives have shown potent activity against liver, breast, and colon cancer cell lines.[5]

Experimental Design for Cytotoxicity Assessment: The MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a well-controlled experimental design is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle of the MTT Assay

The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Detailed Step-by-Step Protocol for the MTT Assay
  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7, Huh7).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (e.g., this compound and its analogs) in culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) treatment 3. Cell Treatment (48-72h incubation) cell_seeding->treatment compound_prep 2. Compound Dilution compound_prep->treatment mtt_addition 4. MTT Addition (2-4h incubation) treatment->mtt_addition solubilization 5. Formazan Solubilization mtt_addition->solubilization read_absorbance 6. Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 7. Calculate IC50 read_absorbance->calc_ic50

A streamlined workflow for determining compound cytotoxicity using the MTT assay.

Mechanistic Insights: How Purine Analogs Exert Their Cytotoxic Effects

Purine analogs primarily exert their cytotoxic effects by interfering with nucleic acid synthesis and function.[1] Upon cellular uptake, they are often metabolized to their triphosphate forms, which can then be incorporated into DNA and RNA, leading to chain termination and inhibition of replication and transcription. Furthermore, many purine analogs are potent inhibitors of key enzymes involved in nucleotide metabolism and cellular signaling, such as DNA polymerases and protein kinases.[2] The disruption of these fundamental cellular processes ultimately triggers apoptotic pathways, leading to programmed cell death.

Purine_Analog_MoA cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes purine_analog Purine Analog cellular_uptake Cellular Uptake purine_analog->cellular_uptake metabolic_activation Metabolic Activation (to Triphosphate) cellular_uptake->metabolic_activation dna_synthesis DNA Synthesis metabolic_activation->dna_synthesis Incorporation/ Inhibition rna_synthesis RNA Synthesis metabolic_activation->rna_synthesis Incorporation/ Inhibition protein_kinases Protein Kinases metabolic_activation->protein_kinases Inhibition dna_damage DNA Damage & Chain Termination dna_synthesis->dna_damage rna_dysfunction RNA Dysfunction rna_synthesis->rna_dysfunction signal_transduction_inhibition Inhibition of Signal Transduction protein_kinases->signal_transduction_inhibition apoptosis Apoptosis dna_damage->apoptosis rna_dysfunction->apoptosis signal_transduction_inhibition->apoptosis

General mechanism of action for cytotoxic purine analogs.

Conclusion and Future Directions

This comparative guide underscores the significant potential of 2-chloro-purine and 9-methyl-purine analogs as scaffolds for the development of novel anticancer agents. The cytotoxic activity of these compounds is intricately linked to the substitution patterns on the purine ring, with halogenation at C2 and C6 and the nature of the N9-substituent being critical determinants of potency. While a comprehensive dataset for this compound is yet to be established in the public domain, the available data for its analogs provides a strong rationale for its further investigation.

For researchers in drug development, the key takeaway is the importance of systematic chemical modification and rigorous biological evaluation. Future studies should focus on the synthesis and cytotoxic screening of a focused library of this compound analogs with diverse substituents at the C6 position to further delineate the SAR and identify lead candidates with improved potency and selectivity. Such endeavors will undoubtedly contribute to the advancement of purine-based cancer therapeutics.

References

A Researcher's Guide to the Kinase Selectivity of 2,6,9-Trisubstituted Purines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide, therefore, leverages a well-characterized and clinically evaluated analog, Roscovitine (Seliciclib) , as an exemplary model for the 2,6,9-trisubstituted purine class. By placing its selectivity profile in direct comparison with the notoriously promiscuous inhibitor, Staurosporine , we aim to provide a framework for interpreting kinase assay data and to underscore the importance of selectivity in kinase inhibitor development.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. An ideal kinase inhibitor, whether for therapeutic use or as a research tool, should exhibit high affinity for its intended target while minimizing interactions with other kinases. Off-target inhibition can lead to unforeseen cellular effects, toxicity, and confounding experimental results. Consequently, early and comprehensive selectivity profiling is a cornerstone of modern drug discovery.

Comparative Kinase Inhibition Profiles

To contextualize the selectivity of the 2,6,9-trisubstituted purine scaffold, we compare the inhibitory activity of Roscovitine against that of Staurosporine. Roscovitine is known for its relatively selective inhibition of specific Cyclin-Dependent Kinases (CDKs).[1][2][3] In stark contrast, Staurosporine is a broad-spectrum inhibitor, potently inhibiting a vast majority of the kinome.[4]

Kinase TargetRoscovitine (IC50, µM)Staurosporine (IC50, nM)Selectivity Profile
CDK1/cyclin B 0.65[5]-Selective
CDK2/cyclin A 0.7[5]-Selective
CDK2/cyclin E 0.7[5]-Selective
CDK5/p25 0.16 - 0.2[5]-Selective
CDK7/cyclin H ~0.7[2][5]-Selective
CDK9/cyclin T ~0.7[2][5]-Selective
ERK1 >100-Not a primary target
Protein Kinase A (PKA) >1007Broad Spectrum (Staurosporine)
Protein Kinase C (PKC) >1003Broad Spectrum (Staurosporine)
CaM Kinase II >10020Broad Spectrum (Staurosporine)
p60v-src >1006Broad Spectrum (Staurosporine)

Note: IC50 values can vary based on assay conditions, such as ATP concentration. The data presented is a compilation from multiple sources to provide a comparative overview.

This data clearly illustrates the divergent selectivity profiles. Roscovitine's activity is concentrated within the CDK family, making it a valuable tool for studying cell cycle progression.[1][6] Staurosporine, conversely, potently inhibits kinases across different families, rendering it useful as a positive control in assays but unsuitable for probing specific signaling pathways in a cellular context.[4]

Experimental Methodologies for Kinase Profiling

The determination of a compound's selectivity profile relies on robust and accurate in vitro kinase assays. These assays directly measure the ability of an inhibitor to prevent a kinase from phosphorylating its substrate. Below, we detail two common, yet distinct, methodologies.

In Vitro Radiometric Kinase Assay

This traditional method is often considered the "gold standard" due to its direct measurement of phosphate transfer. It is highly sensitive and versatile, accommodating various kinase and substrate types.[7][8]

Causality Behind Experimental Choices:

  • [γ-³²P]ATP: The use of radioactively labeled ATP at the terminal (gamma) phosphate position allows for the direct tracking of the phosphate group that is transferred to the substrate.[7][9]

  • P81 Phosphocellulose Paper: This specialized paper possesses a high affinity for phosphorylated peptides and proteins, enabling their separation from the unreacted, negatively charged [γ-³²P]ATP through simple washing steps.[5][10]

  • Scintillation Counting: This technique provides a highly sensitive quantification of the radioactivity incorporated into the substrate, which is directly proportional to the kinase activity.[9]

Step-by-Step Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, its specific substrate (e.g., a peptide or protein like Histone H1), and the test compound (e.g., 2-chloro-9-methyl-9H-purine) at various concentrations in a suitable kinase reaction buffer.[7]

  • Initiation: Start the enzymatic reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction at a controlled temperature (typically 30°C) for a predetermined time, ensuring the reaction remains within the linear range.[5][10]

  • Termination and Spotting: Stop the reaction, often by adding a strong acid like phosphoric acid.[10] Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Extensively wash the P81 paper with a dilute phosphoric acid solution (e.g., 0.75%) to remove all unincorporated [γ-³²P]ATP.[5][10]

  • Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Radiometric_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reagents: - Kinase - Substrate - Inhibitor - [γ-³²P]ATP Mix B Dispense Inhibitor & Kinase/Substrate Mix into 96-well Plate A->B C Initiate Reaction (Add ATP Mix) B->C D Incubate at 30°C C->D E Stop Reaction (Add Phosphoric Acid) D->E F Spot onto P81 Paper E->F G Wash Paper to Remove Free ATP F->G H Dry Paper & Add Scintillation Fluid G->H I Measure Radioactivity (Scintillation Counter) H->I J Calculate % Inhibition & Determine IC50 I->J

Workflow for a Radiometric Kinase Assay.
ADP-Glo™ Luminescence-Based Kinase Assay

This modern, homogeneous assay format offers a non-radioactive alternative for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed phosphorylations.[11][12]

Causality Behind Experimental Choices:

  • Homogeneous Format: The "add-mix-read" format requires no separation or wash steps, making it highly amenable to high-throughput screening (HTS).[11]

  • Two-Step Reaction: The first step terminates the kinase reaction and, crucially, depletes the remaining ATP. This is essential because the subsequent detection step generates light from ATP, and high background from the initial reaction would obscure the signal. The second step converts the product (ADP) back into ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[11][13][14]

  • Luminescence Detection: This method provides high sensitivity and a broad dynamic range.[14]

Step-by-Step Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate by combining the kinase, substrate, ATP, and the test compound. Incubate at the desired temperature.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent contains components that stop the kinase reaction and hydrolyze any unconsumed ATP from the first step.[13][14] Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, along with luciferase and luciferin.[13][14] The newly generated ATP drives the luciferase reaction, producing a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[13]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of light produced is directly proportional to the amount of ADP generated and thus to the kinase activity. Calculate IC50 values as described for the radiometric assay.

ADP_Glo_Workflow A Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor (ADP is produced) B Step 2: Stop & Deplete ATP Add ADP-Glo™ Reagent A->B Incubate C Step 3: Detect ADP Add Kinase Detection Reagent B->C Incubate 40 min D Reaction: 1. ADP -> ATP 2. ATP + Luciferin -> Light C->D E Measure Luminescence D->E Incubate 30-60 min F Analyze Data (Calculate IC50) E->F

Workflow for the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

While a comprehensive public dataset for This compound is elusive, the analysis of its close analog, Roscovitine, provides critical insights into the potential selectivity profile of this chemical class. The 2,6,9-trisubstituted purines can be engineered to achieve high selectivity for specific kinase families, as exemplified by Roscovitine's preference for CDKs. This stands in sharp contrast to broad-spectrum inhibitors like Staurosporine.

For researchers working with novel purine derivatives, this guide provides a validated framework for assessing kinase selectivity. The choice between a classic radiometric assay and a modern luminescence-based method will depend on available resources, throughput needs, and the specific scientific question. Ultimately, a thorough understanding of an inhibitor's selectivity profile, generated through these robust experimental methods, is indispensable for the successful development of the next generation of targeted therapies and precision chemical probes.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-chloro-9-methyl-9H-purine are routine. However, the lifecycle of these potent molecules extends beyond their use in experimentation. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature as a halogenated heterocyclic compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Hazards:

  • Toxicity: Similar chlorinated compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[4] Assume this compound possesses similar toxicological properties.

  • Irritation: Expect potential for skin and eye irritation.[4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[6]

  • Hazardous Decomposition: Combustion in the presence of other materials may produce highly toxic gases such as hydrogen chloride and nitrogen oxides.

This risk profile firmly categorizes this compound as a hazardous waste, necessitating disposal through a licensed and approved waste management facility. Under no circumstances should this compound be disposed of down the drain or in regular trash. [7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, stringent adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a significant risk of splashing.Protects against accidental splashes of the compound, which may be a severe eye irritant.
Skin Protection Nitrile gloves (double-gloving recommended) and a fully-buttoned laboratory coat. Consider impervious clothing for larger quantities or spill cleanup.[2]Prevents skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.[8] If airborne dust or aerosols are generated, a full-face respirator with appropriate cartridges should be used.Minimizes the risk of inhaling the compound, which may be harmful.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be a controlled and documented process. The following workflow provides a clear sequence of operations from waste generation to final handover.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures cluster_disposal Final Disposition A Step 1: Waste Segregation (Solid vs. Liquid Waste) B Step 2: Container Selection (Compatible, Leak-Proof) A->B Segregated waste streams C Step 3: Waste Accumulation & Labeling ('Hazardous Waste', Chemical Name) B->C Appropriate container chosen D Step 4: Secure Storage (Satellite Accumulation Area) C->D Properly labeled container E Step 5: Schedule Waste Pickup (Contact EHS/Waste Management) D->E Container full or project completed F Step 6: Handover to Authorized Personnel E->F Scheduled pickup G Step 7: Transport to Approved Facility F->G Off-site transport H Step 8: Incineration or Other Approved Treatment G->H Final treatment

Figure 1: Decision workflow for the disposal of this compound.

Experimental Protocol for Waste Collection and Storage:

  • Segregation at Source:

    • Solid Waste: Collect unadulterated this compound, contaminated spatulas, weigh boats, and gloves in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams to avoid unforeseen reactions.[9] As a halogenated organic compound, it should be placed in the "halogenated organic waste" stream.[10][11]

  • Container Selection:

    • Use only chemically resistant, leak-proof containers with secure screw-top caps. High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid halogenated waste.[8][9]

    • Ensure the container is appropriate for the volume of waste to be generated. Do not overfill containers; a headspace of at least 10% is recommended.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"[9]

      • The full chemical name: "this compound"

      • The approximate concentration and quantity

      • The date of accumulation

      • The name of the principal investigator or laboratory group

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Ensure containers are kept closed at all times except when adding waste.[9]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Scheduling Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[12]

Managing Spills and Decontamination

Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Control and Contain: For small, manageable spills (that can be cleaned up in under 10 minutes by trained personnel), ensure proper ventilation by working within a fume hood if possible.[8] Prevent the spread of the material by using absorbent pads or other inert materials.

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the spilled material.

    • For solid spills, gently sweep or scoop the material into a hazardous waste container. Avoid generating dust.[2]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.

    • Place all contaminated materials (absorbents, gloves, etc.) into a sealed, labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a suitable solvent (e.g., ethanol, isopropanol) and paper towels.

    • Place the used towels in the hazardous waste container.

    • Wash the area with soap and water.

  • Documentation: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Conclusion

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and scientific integrity. By understanding the compound's hazards, adhering to strict PPE protocols, and following a systematic disposal workflow, researchers can ensure that the entire lifecycle of this chemical is managed safely and in compliance with all regulations. This proactive approach not only protects the immediate health of laboratory personnel but also safeguards the wider environment.

References

A Guide to Personal Protective Equipment and Safe Handling of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven directives for handling 2-chloro-9-methyl-9H-purine (CAS No. 2346-73-8). The procedural guidance herein is designed to create a self-validating system of safety, ensuring that every step mitigates risk and supports the integrity of your work.

Inferred Hazard Assessment

Given the chemical class, we must operate under the assumption that this compound presents similar hazards to its analogues. The primary risks are associated with exposure to the compound as a solid powder or dust.

  • Inhalation: Powders can easily become airborne during handling (e.g., weighing, transferring), posing a respiratory hazard.

  • Dermal Contact: Direct skin contact may cause irritation or other adverse health effects.

  • Ocular Contact: The fine particulate nature of the compound presents a significant risk of serious eye irritation.

  • Ingestion: Accidental ingestion could be harmful.

The following table summarizes the potential hazards, inferred from the GHS classification of the closely related compound, 6-chloro-9-methyl-9H-purine.[3]

Hazard Class GHS Hazard Statement Rationale for Precaution
Acute Toxicity, OralH302: Harmful if swallowedStructural similarity to compounds with known oral toxicity.
Acute Toxicity, InhalationH332: Harmful if inhaledThe compound is a solid powder, which can be aerosolized during handling.
Skin Corrosion/IrritationH315: Causes skin irritationChlorinated organic compounds frequently exhibit irritant properties.
Serious Eye Damage/IrritationH319: Causes serious eye irritationFine powders are mechanical irritants and can be chemically irritating to eyes.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of fine dust can lead to irritation of the respiratory tract.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[4][5]

Respiratory Protection

Why it's essential: The primary route of exposure for a powdered substance is inhalation.[6] Engineering controls (like a fume hood) are the first line of defense, but appropriate respiratory protection is a critical secondary measure.

  • Minimum Requirement: When handling the solid powder outside of a containment unit (e.g., ventilated balance enclosure), a NIOSH-approved N95 respirator is required.

  • Enhanced Protection: For procedures with a higher risk of aerosolization or during spill cleanup, a full-face respirator with P100 filters provides superior protection for both the respiratory system and face.[7][8]

Eye and Face Protection

Why it's essential: Chemical splashes or airborne particles can cause serious and irreversible eye damage. Standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]

  • Recommended: For maximum protection against splashes when handling solutions or during spill cleanup, use a full face shield in conjunction with chemical splash goggles.[5][9]

Skin and Body Protection

Why it's essential: To prevent skin irritation and potential systemic absorption, all exposed skin must be covered.

  • Gowns: A disposable, low-lint, polyethylene-coated polypropylene gown (or a gown made of another material demonstrated to resist chemical permeability) is required.[5] It must be long-sleeved with tight-fitting elastic or knit cuffs. Standard cloth lab coats are not permissible as they are absorbent.

  • Gloves: Double-gloving is required. Use two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.[5][7]

    • Causality: The outer glove absorbs the initial contamination, while the inner glove protects the skin during the careful removal of the outer pair. Gloves must be inspected for tears or holes before use.[6] Change gloves immediately if contamination is suspected and always after a maximum of two hours of use.

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

  • Preparation: Before handling the chemical, designate a specific work area within a certified chemical fume hood. Ensure a chemical spill kit is readily accessible.

  • Don PPE: Put on all required PPE in the correct order: inner gloves, gown, outer gloves (pulled over the cuffs of the gown), and finally, your N95 respirator and chemical splash goggles.

  • Weighing: If possible, weigh the solid compound within a ventilated balance enclosure (powder containment hood). If not available, perform the weighing in the chemical fume hood. Use anti-static weigh boats to prevent the powder from jumping.

  • Solubilization: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing. Keep the container opening covered as much as possible during this process.

  • Post-Handling: After the procedure, carefully wipe down the work surface with an appropriate decontaminating solution.

  • Doff PPE: Remove PPE in the reverse order, taking care not to cross-contaminate. The outer gloves should be removed first, followed by the gown, goggles, and respirator. The inner gloves should be the last item removed.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[6][8]

Waste Disposal Plan

Disposal of chemical waste must strictly adhere to institutional, local, and national regulations.[10]

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips, gowns) must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Because this is a chlorinated organic compound, it must be segregated into the appropriate chlorinated/halogenated waste stream.[11] Never dispose of this chemical down the drain.[6]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[10] After triple-rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines.

Visual Workflow and Data Summary

To provide at-a-glance information, the following diagram illustrates the safe handling workflow, and the table summarizes the required PPE for various laboratory tasks.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_area Designate Area in Fume Hood don_ppe Don Full PPE (Double Gloves, Gown, Goggles, Respirator) prep_area->don_ppe weigh Weigh Solid Compound (Vented Enclosure Preferred) don_ppe->weigh solubilize Prepare Solution weigh->solubilize decon Decontaminate Work Surface solubilize->decon waste Segregate Solid & Liquid Waste (Chlorinated Waste Stream) decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A flowchart outlining the key procedural stages for safely handling this compound.

Table 2: PPE Quick Reference Guide

Task Respiratory Eye/Face Gown Gloves
Unpacking/Transport N95 (if package is damaged)Safety GlassesNot RequiredSingle Pair Nitrile
Weighing Solid N95 (minimum)Chemical GogglesImpermeable GownDouble Nitrile
Preparing Solution N95 (minimum)Chemical GogglesImpermeable GownDouble Nitrile
Spill Cleanup Full-Face Respirator (P100)Full Face Shield & GogglesImpermeable GownDouble Nitrile
Waste Disposal N95 (minimum)Chemical GogglesImpermeable GownDouble Nitrile

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-9-methyl-9H-purine
Reactant of Route 2
2-chloro-9-methyl-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.